1,2-Difluoroethane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ether, benzene, chloroformin water, 2.31x10+3 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,2-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2/c3-1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFMSNDOYCFEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073214 | |
| Record name | 1,2-Difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
26 °C | |
| Record name | 1,2-Difluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ether, benzene, chloroform | |
| Record name | 1,2-Difluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Liquid density = 0.913 g/mL at 19 °C | |
| Record name | 1,2-Difluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
616.0 [mmHg], 616 mm Hg at 25 °C /from experimentally-derived coefficients/ | |
| Record name | 1,2-Difluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2758 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-Difluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Volatile liquid | |
CAS No. |
624-72-6 | |
| Record name | 1,2-Difluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Difluoroethane (FC-152) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IQ22ABI8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-Difluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of 1,2-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and core properties of 1,2-difluoroethane (HFC-152). It is intended for researchers, scientists, and professionals in drug development who are interested in the applications of fluorinated organic compounds. This document details the primary synthetic routes, including historical context and modern methodologies. Key physicochemical and spectroscopic data are presented in structured tables for ease of reference. Furthermore, experimental workflows and conceptual relationships are visualized through diagrams to facilitate a deeper understanding of the subject matter.
Introduction
This compound (C₂H₄F₂) is a hydrofluorocarbon (HFC) that has garnered interest in various fields due to the unique properties conferred by the vicinal difluoro motif. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a valuable building block and model compound for understanding the behavior of more complex fluorinated molecules. This guide will explore the key methods for its synthesis, its historical discovery, and its fundamental physicochemical and spectroscopic characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, application, and in silico modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄F₂ | [1] |
| Molecular Weight | 66.05 g/mol | [1][2] |
| CAS Number | 624-72-6 | [1][2] |
| Appearance | Colorless gas/volatile liquid | [1][3] |
| Boiling Point | 30.7 °C (303.8 K) | [4] |
| Melting Point | -104 °C (169 K) | [4] |
| Density (liquid) | 0.913 g/mL at 19 °C | [1] |
| Vapor Pressure | 616.0 mmHg at 25 °C | [1] |
| Solubility in water | 2.31 g/L | [4] |
| Solubility in organic solvents | Very soluble in ether, benzene, chloroform | [1] |
| Critical Temperature | 107.5 °C | [1][4] |
| Refractive Index (n D) | 1.28 (liquid) | [4] |
| Dipole Moment | 2.67 Debye | [1] |
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main approaches: direct fluorination of a hydrocarbon precursor and halogen exchange from a dihaloethane.
Direct Fluorination of Ethylene
The direct reaction of ethylene with elemental fluorine is a highly exothermic and potentially explosive process, which has limited its practical application.[4] The reaction yields a mixture of this compound and vinyl fluoride.[4]
Controlled reactions with solid fluorine can be initiated by near-infrared radiation.[4] However, due to the challenges in controlling this reaction, it is not a commonly used laboratory or industrial method for the preparation of this compound.
Halogen Exchange from 1,2-Dichloroethane
A more controlled and widely applicable method for the synthesis of this compound is through halogen exchange of 1,2-dichloroethane. This can be achieved via two primary routes: gas-phase fluorination with hydrogen fluoride (HF) and the Swarts reaction using metal fluorides.
A two-step industrial process starting from ethylene has been patented.[5] This method involves the chlorination of ethylene to produce 1,2-dichloroethane, followed by a gas-phase fluorination with hydrogen fluoride.
Experimental Protocol (based on patent literature) [5]
-
Step 1: Chlorination of Ethylene
-
Reactants: Ethylene (C₂H₄) and Chlorine (Cl₂)
-
Catalyst: A composite catalyst containing one or more of Ni, Al, Fe, and Ca.
-
Reaction Conditions: Gas-phase reaction at a temperature of 250-600 °C. The molar ratio of ethylene to chlorine is typically between 1:0.1 and 1:5. The contact time for the gas-phase reaction is between 0.1 and 20 seconds.
-
Product: A mixture containing 1,2-dichloroethane and 1,1,2-trichloroethane.
-
-
Step 2: Fluorination of 1,2-Dichloroethane
-
Reactants: The mixture of chlorinated ethanes from Step 1 and Hydrogen Fluoride (HF).
-
Catalyst: A composite fluorination catalyst containing one or more of Cr, Cu, Zn, Mg, Co, and In.
-
Reaction Conditions: Gas-phase reaction at a temperature of 200-550 °C. The molar ratio of the chlorinated ethane mixture to hydrogen fluoride is typically between 1:6 and 1:15. The contact time for the gas-phase reaction is between 0.1 and 20 seconds.
-
Product: A mixture of this compound and 1,1,2-trifluoroethane, which can be separated by distillation.
-
Quantitative Data from Patent [5]
| Parameter | Step 1: Chlorination | Step 2: Fluorination |
| Temperature | 250-600 °C | 200-550 °C |
| Catalyst | Ni, Al, Fe, Ca composite | Cr, Cu, Zn, Mg, Co, In composite |
| Reactant Molar Ratio | C₂H₄:Cl₂ = 1:(0.1-5) | (C₂H₄Cl₂, C₂H₃Cl₃):HF = 1:(6-15) |
| Contact Time | 0.1-20 s | 0.1-20 s |
General Experimental Protocol (Conceptual)
-
Reactants: 1,2-Dichloroethane and a suitable metal fluoride (e.g., antimony trifluoride, mercurous fluoride, or silver fluoride).
-
Reaction Conditions: The reaction is typically carried out by heating the reactants, often in the presence of a catalyst such as antimony pentachloride when using SbF₃. The reaction can be performed neat or in a high-boiling inert solvent.
-
Work-up: The volatile this compound would be distilled from the reaction mixture. The product would then be washed to remove any acidic impurities and dried.
-
Yield: The yield would be dependent on the specific metal fluoride and reaction conditions used.
Discovery of this compound
The discovery of this compound is intrinsically linked to the pioneering work of the Belgian chemist Frédéric Swarts in the late 19th and early 20th centuries. While a specific publication detailing the very first synthesis of this compound is not readily cited, his development of the "Swarts reaction" in the 1890s provided the first practical and controllable method for introducing fluorine into organic molecules via halogen exchange. It is highly probable that this compound was first synthesized by Swarts or his contemporaries using this methodology, by reacting 1,2-dichloroethane or 1,2-dibromoethane with a metal fluoride like antimony trifluoride.
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound has been studied in detail, with assignments for both the more stable gauche and the higher energy trans conformers.[6][7]
Key IR Absorption Bands (Gauche Conformer) [6]
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch |
| ~1450 | CH₂ scissoring |
| ~1050 | C-F stretch |
| 503 | F-C-C-F bending |
Mass Spectrometry
The electron ionization mass spectrum of this compound provides a characteristic fragmentation pattern.
Key Mass Spectrometry Peaks [8]
| m/z | Relative Intensity | Assignment |
| 66 | ~20% | [M]⁺ (molecular ion) |
| 47 | ~40% | [CH₂CHF]⁺ |
| 33 | 100% | [CH₂F]⁺ (base peak) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the conformational flexibility and spin-spin coupling between protons and fluorine atoms, the NMR spectra of this compound are complex. The molecule exists as a rapidly equilibrating mixture of gauche and trans conformers, with the gauche form being more stable.[9][10]
Typical NMR Data (conceptual)
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constants (J) |
| ¹H | ~4.5 ppm | Complex multiplet | J(H,H) and J(H,F) couplings |
| ¹³C | ~80 ppm | Triplet of triplets | ¹J(C,F) and ²J(C,H) |
| ¹⁹F | Varies with standard | Complex multiplet | J(F,H) and J(F,F) couplings |
Conformational Analysis
A notable feature of this compound is its preference for the gauche conformation over the anti (or trans) conformation, a phenomenon known as the "gauche effect".[9][10] This is contrary to what would be expected based on steric hindrance and dipole-dipole repulsion alone. The stability of the gauche conformer is attributed to hyperconjugation, an interaction between the σ C-H bonding orbitals and the σ* C-F antibonding orbitals.[4] The F-C-C-F dihedral angle in the gauche conformer is approximately 72°.[4] In the gaseous state, the gauche form is predominant, while in the liquid state, the gauche and trans conformers are present in roughly equal amounts and interconvert readily.[4]
Conclusion
This compound is a fundamentally important molecule in organofluorine chemistry. While its direct synthesis from ethylene is challenging, halogen exchange reactions, particularly the gas-phase fluorination of 1,2-dichloroethane, provide viable synthetic routes. The compound's preference for the gauche conformation is a classic example of the "gauche effect," a key concept in stereoelectronics. The comprehensive data on its physicochemical properties and spectroscopic characteristics presented in this guide serve as a valuable resource for researchers and professionals working with fluorinated compounds. The continued study of such fundamental molecules will undoubtedly contribute to the advancement of drug discovery, materials science, and other areas where the unique properties of fluorine are leveraged.
References
- 1. This compound | C2H4F2 | CID 12223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 624-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CN111116304B - Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane - Google Patents [patents.google.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. This compound [webbook.nist.gov]
- 9. The conformation of this compound - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Conformational Landscape of 1,2-Difluoroethane: An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational isomers of 1,2-difluoroethane, a molecule of significant interest due to the "gauche effect," where the gauche conformer is anomalously more stable than the anti conformer. This document synthesizes experimental and computational data to elucidate the structural parameters, energetic properties, and rotational dynamics of this compound. Detailed methodologies for key experimental techniques, including gas electron diffraction, microwave spectroscopy, and infrared and Raman spectroscopy, are presented alongside the protocols for computational modeling. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, visual representations of the conformational pathways and experimental workflows are provided using Graphviz diagrams to facilitate a deeper understanding of the underlying principles governing the conformational preferences of this molecule.
Introduction
The study of conformational isomerism is fundamental to understanding molecular structure, reactivity, and biological activity. This compound (FCH₂CH₂F) serves as a classic example of the gauche effect, a phenomenon that contradicts simple steric hindrance models by favoring a gauche conformation over the anti (or trans) conformation.[1] This unusual stability is attributed to a combination of hyperconjugation and electrostatic interactions.[2] A thorough understanding of the conformational landscape of this compound is crucial for the accurate parameterization of molecular mechanics force fields and has implications for the design of fluorinated molecules in drug development and materials science.
This guide aims to provide a detailed technical overview of the conformational analysis of this compound, drawing from a wide range of experimental and theoretical studies.
Conformational Isomers of this compound
Rotation about the central carbon-carbon single bond in this compound gives rise to a continuum of conformations. The most energetically significant of these are the staggered (gauche and anti) and eclipsed conformers.
-
Gauche Conformer: In this conformation, the two fluorine atoms are positioned at a dihedral angle of approximately 60-70°. This is the most stable conformer of this compound.
-
Anti (Trans) Conformer: Here, the fluorine atoms are situated at a dihedral angle of 180°, representing a local energy minimum but at a higher energy than the gauche conformer.
-
Eclipsed Conformers: These are high-energy transition states where the substituents on the two carbon atoms are aligned. The fully eclipsed conformation, with the two fluorine atoms eclipsing each other, represents the highest energy barrier to rotation.
Quantitative Conformational Data
The following tables summarize the key quantitative data obtained from various experimental and computational studies on the conformations of this compound.
Table 1: Relative Energies and Dihedral Angles of this compound Conformers
| Conformer | Method | ΔE (kcal/mol) (Relative to Gauche) | F-C-C-F Dihedral Angle (°) | Reference(s) |
| Gauche | Gas Electron Diffraction | 0 | 74.5 | [3] |
| Gauche | Microwave Spectroscopy | 0 | 71.0 ± 0.3 | [4] |
| Gauche | Ab initio (MP3/6-311++G) | 0 | - | [5][6] |
| Gauche | B3LYP/6-311G(d,p) | 0 | ~60 | [4] |
| Anti | Gas Electron Diffraction | 1.98 ± 0.08 | 180 | [7] |
| Anti | Ab initio (MP3/6-311++G) | 0.76 | 180 | [5][6] |
| Anti | B3LYP/6-311G(d,p) | Higher than gauche | 180 | [4] |
Table 2: Structural Parameters of Gauche and Anti this compound
| Parameter | Conformer | Method | Value | Reference(s) |
| r(C-C) | Gauche | Microwave Spectroscopy | 1.493 ± 0.008 Å | [4] |
| Anti | Gas Electron Diffraction | 1.501 ± 0.004 Å | ||
| r(C-F) | Gauche | Microwave Spectroscopy | 1.390 ± 0.003 Å | [4] |
| Anti | Gas Electron Diffraction | 1.401 ± 0.006 Å | ||
| r(C-H) | Gauche | Microwave Spectroscopy | 1.099 ± 0.002 Å (gauche H), 1.093 ± 0.005 Å (trans H) | [4] |
| Anti | Gas Electron Diffraction | 1.094 ± 0.002 Å | ||
| ∠(C-C-F) | Gauche | Microwave Spectroscopy | 110.6 ± 0.5° | [4] |
| Anti | Gas Electron Diffraction | 107.4 ± 0.5° | ||
| ∠(C-C-H) | Gauche | Microwave Spectroscopy | 108.4 ± 0.6° (gauche H), 111.3 ± 0.6° (trans H) | [4] |
| Anti | Gas Electron Diffraction | 111.4 ± 0.2° | ||
| ∠(H-C-H) | Gauche | Microwave Spectroscopy | 109.1 ± 0.5° | [4] |
| Anti | Gas Electron Diffraction | 110.0 ± 0.3° | ||
| ∠(H-C-F) | Gauche | Microwave Spectroscopy | 109.6 ± 0.3° (gauche H), 107.8 ± 0.6° (trans H) | [4] |
| Anti | Gas Electron Diffraction | 108.2 ± 0.3° |
Table 3: Rotational Barriers in this compound
| Transition | Method | Barrier Height (kcal/mol) | Reference(s) |
| Gauche → Anti | B3LYP/6-311G(d,p) | ~3.5 | [4] |
| Anti → Gauche | B3LYP/6-311G(d,p) | < 3.5 | [4] |
| Gauche → Gauche' (via fully eclipsed) | B3LYP/6-311G(d,p) | > 5.0 | [4] |
| Gauche → Gauche' (via anti) | B3LYP/6-311G(d,p) | ~3.5 | [4] |
Experimental Protocols
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the molecular structure of molecules in the gas phase.
-
Sample Preparation and Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar). The gas effuses through a nozzle with a small diameter (e.g., 0.2 mm) into the path of a high-energy electron beam.[8] To study the temperature dependence of conformer populations, the nozzle can be heated.
-
Data Collection: A beam of fast electrons (e.g., accelerated by a potential of a few thousand volts) is directed at the gas stream.[8] The scattered electrons produce a diffraction pattern of concentric rings on a detector. A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[8]
-
Data Analysis: The diffraction intensities are converted into a molecular scattering function. This experimental function is then compared to a theoretical scattering function calculated for a given molecular model. A least-squares fitting procedure is used to refine the structural parameters (bond lengths, bond angles, and dihedral angles) and the relative abundances of the conformers to achieve the best fit between the experimental and theoretical data.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate rotational constants, which can be used to determine the precise geometry of molecules.
-
Instrumentation: A common setup is a pulsed molecular beam Fourier transform microwave (FTMW) spectrometer.[9] This instrument operates in the microwave frequency range (e.g., 6.5-22 GHz).
-
Sample Introduction: A dilute mixture of this compound in a carrier gas (e.g., argon) is expanded supersonically through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures.
-
Data Collection: The cooled molecules are irradiated with a short pulse of microwave radiation. The subsequent free induction decay of the coherently rotating molecules is detected and Fourier transformed to obtain the frequency-domain spectrum.
-
Spectral Analysis: The observed rotational transitions are assigned to specific quantum number changes for each conformer. The rotational constants (A, B, and C) are determined by fitting the frequencies of the assigned transitions to a rotational Hamiltonian. By analyzing the spectra of isotopically substituted species, a complete molecular structure can be determined.
Infrared and Raman Spectroscopy
Vibrational spectroscopy is used to identify the different conformers and to determine their relative populations as a function of temperature.
-
Instrumentation: Fourier transform infrared (FTIR) and laser Raman spectrometers are used to record the vibrational spectra. For far-infrared studies, a spectrometer equipped with a Mylar beam splitter and a TGS detector may be used.[7]
-
Sample Preparation: Spectra can be recorded for the gaseous, liquid, and solid phases. For gas-phase measurements, a gas cell with appropriate windows (e.g., KBr or CsI) is used. Temperature-dependent studies are performed by placing the cell in a variable-temperature cryostat.
-
Data Collection: Infrared and Raman spectra are recorded over a wide spectral range (e.g., 4000 to 50 cm⁻¹).[7] For Raman spectroscopy, depolarization ratios are measured to aid in the assignment of vibrational modes.
-
Data Analysis: The vibrational bands are assigned to the specific normal modes of the gauche and anti conformers. The relative populations of the conformers at different temperatures can be determined by measuring the integrated intensities of characteristic bands for each isomer. A van't Hoff plot of the natural logarithm of the ratio of the intensities versus the inverse of the temperature allows for the determination of the enthalpy difference (ΔH) between the conformers.
Computational Methodology
Ab initio and density functional theory (DFT) calculations are essential tools for investigating the conformational landscape of molecules.
-
Software: Quantum chemistry packages such as GAMESS or Gaussian are commonly used.[10]
-
Methodology:
-
Geometry Optimization: The geometries of the gauche and anti conformers, as well as the transition states connecting them, are optimized to find the stationary points on the potential energy surface.
-
Level of Theory: High levels of theory are required for accurate energy calculations. This includes Møller-Plesset perturbation theory (e.g., MP2, MP4) and coupled-cluster methods (e.g., CCSD(T)) with large, flexible basis sets (e.g., 6-311++G(3df,3pd), aug-cc-pVQZ).[10][11] DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can also provide valuable insights.[4]
-
Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that the structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Potential Energy Surface Scan: To map the rotational energy profile, a relaxed potential energy surface scan is performed by systematically varying the F-C-C-F dihedral angle and optimizing the remaining geometrical parameters at each step.
-
Conformational Energy Profile and Interconversion
The rotation around the C-C bond in this compound can be visualized with a potential energy diagram. The gauche conformers are the global minima, and the anti conformer is a local minimum. The eclipsed conformations represent the transition states for interconversion.
Conclusion
The conformational analysis of this compound reveals a fascinating interplay of steric, electrostatic, and stereoelectronic effects that govern its structure and energetics. The well-established preference for the gauche conformer, known as the gauche effect, highlights the limitations of simple steric models and underscores the importance of hyperconjugative interactions in determining molecular conformation. This technical guide has provided a comprehensive summary of the quantitative data and detailed experimental and computational methodologies used to study this phenomenon. The presented information serves as a valuable resource for researchers in the fields of physical organic chemistry, computational chemistry, and drug design, enabling a deeper understanding and more accurate modeling of fluorinated organic molecules.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. rzepa.net [rzepa.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Rotational barriers. 1. 1,2-Dihaloethanes | Semantic Scholar [semanticscholar.org]
- 6. Rotational barriers. 1. 1,2-dihaloethanes (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fourier transform microwave spectroscopy and molecular structure of the trans-1,2-difluoroethylene-hydrogen fluoride complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ab Initio Highly Correlated Conformational Analysis of 1,2-Difluorethane and 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 1,2-Difluoroethane: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the conformational isomerism and spectroscopic properties of fluorinated hydrocarbons like 1,2-difluoroethane is crucial. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on its two primary conformers: gauche and trans. The information is presented to facilitate research and development where the molecule's structural and dynamic properties are of interest.
This compound (CH₂FCH₂F) is a molecule of significant interest due to the "gauche effect," an atypical situation where the gauche conformation is more stable than the anti (or trans) conformation.[1] This phenomenon is attributed to a combination of hyperconjugation and steric effects.[1][2] Spectroscopic techniques are paramount in elucidating the structural parameters and energetic differences between these two conformers.
Conformational Isomerism of this compound
The rotation around the central carbon-carbon bond in this compound gives rise to two stable staggered conformers: gauche and trans.[3] The energy difference between these conformers has been a subject of numerous studies, with the gauche form generally found to be more stable in the gas phase.[4]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the gauche and trans conformers of this compound, compiled from various spectroscopic studies.
Vibrational Spectroscopy Data (Infrared and Raman)
Vibrational spectroscopy is a powerful tool to distinguish between the gauche (C₂ symmetry) and trans (C₂h symmetry) conformers due to their different selection rules.[5]
Table 1: Selected Vibrational Frequencies (cm⁻¹) of this compound Conformers [5][6]
| Vibrational Mode | gauche Conformer (cm⁻¹) | trans Conformer (cm⁻¹) | Spectroscopic Method |
| CH₂ stretch (sym) | 2974 | - | IR, Raman |
| CH₂ stretch (asym) | 3025 | - | IR, Raman |
| CH₂ scissoring | 1465 | - | IR, Raman |
| CH₂ wagging | 1370 | - | IR, Raman |
| CH₂ twisting | 1280 | - | IR, Raman |
| C-C stretch | 1052 | - | Raman |
| C-F stretch | 1085 | - | IR, Raman |
| F-C-C-F bending | 503 | 461 | Raman |
Note: A complete vibrational assignment is complex, and some bands of the trans conformer are unresolved or overlap with those of the more abundant gauche conformer.[5][6]
Microwave Spectroscopy Data
Microwave spectroscopy provides highly accurate rotational constants, which are used to determine the precise molecular geometry of the conformers.
Table 2: Rotational Constants (MHz) for the gauche Conformer of this compound [7]
| Rotational Constant | Value (MHz) |
| A | 10107.5 |
| B | 4945.3 |
| C | 3633.8 |
Note: The trans conformer, having a center of symmetry, does not have a permanent dipole moment and is therefore microwave inactive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹⁹F NMR spectroscopy provides information on the time-averaged conformation of this compound in the gas or liquid phase through the analysis of coupling constants.
Table 3: Vicinal Coupling Constants (Hz) for this compound [8][9]
| Coupling Constant | Gas Phase (Hz) | Liquid Phase (Hz) |
| ³J(H-H) (gauche) | 1.50 | - |
| ³J(H-H) (trans) | 5.66 | - |
| ³J(H-F) (gauche) | - | 30.81 |
| ³J(H-F) (trans) | - | 47.88 |
| ³J(F-F) | - | -10.67 |
Note: The observed coupling constants are a weighted average of the coupling constants for the individual conformers, reflecting their relative populations.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of spectroscopic measurements. The following sections outline the typical protocols for obtaining the spectroscopic data presented above.
Sample Preparation
The sample of this compound is typically purified by bulb-to-bulb distillation to remove any impurities.[9] For gas-phase measurements, the sample is introduced into an evacuated spectroscopic cell to the desired pressure. For liquid-phase measurements, the sample can be studied neat or in a suitable solvent.
Infrared Spectroscopy
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Gas-Phase Protocol:
-
The gas cell (e.g., 10 cm path length) with appropriate windows (e.g., KBr or CsI) is evacuated.[5]
-
The this compound sample is introduced into the cell to a pressure of several torr.[5]
-
Spectra are recorded over a range of approximately 4000 to 400 cm⁻¹.[6]
-
Data is typically collected and averaged over multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The observed absorption bands are assigned to the vibrational modes of the gauche and trans conformers based on their characteristic frequencies and rotational-vibrational contours.
Raman Spectroscopy
-
Instrumentation: A laser Raman spectrometer equipped with a high-power laser (e.g., Argon ion laser) and a sensitive detector (e.g., a CCD camera) is employed.
-
Gas-Phase Protocol:
-
A specialized gas cell is filled with the this compound sample.
-
The laser beam is focused into the center of the cell.
-
Scattered light is collected at a 90° angle to the incident beam.
-
A notch filter is used to remove the strong Rayleigh scattering.
-
-
Liquid-Phase Protocol:
-
The liquid sample is placed in a capillary tube or a cuvette.
-
Temperature-dependent studies can be performed by controlling the sample temperature to determine the enthalpy difference between the conformers.[6]
-
-
Data Analysis: The frequencies and depolarization ratios of the Raman bands are used to assign them to the vibrational modes of the two conformers. The temperature dependence of the intensity of specific bands can be used to calculate the enthalpy difference (ΔH) between the conformers.[6]
Microwave Spectroscopy
-
Instrumentation: A conventional Stark-modulated microwave spectrometer is used.
-
Protocol:
-
The waveguide sample cell is filled with this compound vapor at low pressure.
-
The microwave frequency is swept over a range (e.g., 8-40 GHz) to observe rotational transitions.
-
The Stark effect is used to modulate the absorption signals and aid in the assignment of rotational quantum numbers.
-
-
Data Analysis: The frequencies of the observed transitions are fitted to a rotational Hamiltonian to determine the rotational constants of the gauche conformer.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex spectra.
-
Gas-Phase Protocol:
-
Liquid-Phase Protocol:
-
The sample is dissolved in a suitable deuterated solvent.
-
Temperature-dependent studies can be performed to investigate changes in the conformational equilibrium.
-
-
Data Analysis: The complex multiplets in the ¹H and ¹⁹F spectra are analyzed using simulation software to extract the chemical shifts and coupling constants.[9] These parameters provide insights into the relative populations of the gauche and trans conformers.
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited.
References
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound [sas.upenn.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Unraveling the Conformational Puzzle: A Technical Guide to the Stability of 1,2-Difluoroethane Gauche and Anti Conformers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational isomerism of 1,2-difluoroethane presents a classic case of the gauche effect, where the gauche conformer is counterintuitively more stable than the anti conformer. This in-depth technical guide explores the core principles governing this phenomenon, providing a comprehensive overview of the theoretical underpinnings and experimental evidence. Quantitative data from various analytical techniques are summarized, and detailed experimental methodologies are provided. This document serves as a critical resource for researchers in physical organic chemistry, computational chemistry, and drug design, where understanding and predicting molecular conformation is paramount.
Introduction
Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure of molecules and its influence on their physical, chemical, and biological properties. While steric hindrance is a primary determinant of conformational preference in many acyclic systems, favoring staggered arrangements that maximize the distance between bulky substituents, certain molecules exhibit anomalous behavior. This compound is a quintessential example of such an anomaly, demonstrating a preference for the gauche conformation over the anti (or trans) conformation. This phenomenon, known as the "gauche effect," has been a subject of extensive research, as it highlights the subtle interplay of stereoelectronic and steric interactions that govern molecular stability.
This whitepaper provides a detailed examination of the gauche versus anti conformer stability in this compound. It delves into the theoretical models proposed to explain the gauche effect, presents a compilation of quantitative data obtained from various experimental and computational studies, and outlines the methodologies of the key experiments employed in these investigations.
Theoretical Framework: The Gauche Effect in this compound
The preference for the gauche conformer in this compound, despite the intuitive expectation that the electronegative fluorine atoms would favor a maximal separation in the anti conformation to minimize dipole-dipole repulsion, is attributed to a combination of stabilizing and destabilizing forces. The two primary explanations for the gauche effect are hyperconjugation and bent bonds, with hyperconjugation being the more widely accepted model.
Hyperconjugation
The predominant theory explaining the gauche effect in this compound is hyperconjugation.[1][2][3] This stereoelectronic interaction involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In the gauche conformation of this compound, a favorable overlap exists between the C-H σ bonding orbitals and the C-F σ anti-bonding orbitals.[2][4]
Due to the high electronegativity of fluorine, the C-F σ* orbital is a good electron acceptor, while the C-H σ orbital is a relatively good electron donor.[2] The gauche arrangement, with a dihedral angle of approximately 60-72°, allows for an effective anti-periplanar alignment of these orbitals, leading to a stabilizing interaction.[5][6] In contrast, in the anti conformation (180° dihedral angle), the C-H σ orbitals are not optimally aligned with the C-F σ* orbitals. While there is a C-F σ to C-F σ* interaction, it is less stabilizing.[7]
Natural Bond Orbital (NBO) analysis has been instrumental in quantifying these interactions, showing that the sum of hyperconjugative interactions is greater in the gauche conformer than in the anti conformer.[7] Specifically, the σ(C-H) → σ*(C-F) interactions in the gauche form are significantly stabilizing.[7]
Steric Repulsion and Other Factors
While hyperconjugation provides a strong stabilizing force for the gauche conformer, steric repulsion between the fluorine atoms and other groups cannot be entirely neglected.[5] The F-C-C-F dihedral angle in the gauche conformer is experimentally determined to be around 71-73°, which is larger than the ideal 60° angle.[1][2] This deviation is attributed to a balance between maximizing hyperconjugative stabilization and minimizing steric strain between the fluorine atoms.[3]
The existence of a metastable trans (anti) conformer is thought to arise from a competition between decreasing hyperconjugative stabilization and decreasing steric exchange repulsion as the F-C-C-F dihedral angle increases towards 180°.[6][8] It is the interplay of these opposing forces that dictates the final geometry and relative energies of the conformers.
Quantitative Data Summary
The relative stability and geometry of the gauche and anti conformers of this compound have been extensively studied using a variety of experimental and computational methods. The following tables summarize the key quantitative findings.
Table 1: Energy Differences and Dihedral Angles
| Parameter | Gauche Conformer | Anti Conformer | Method | Reference |
| Energy Difference (kcal/mol) | 0 | 0.6 - 1.0 | Computational | [4][5] |
| (more stable) | ||||
| Energy Difference (kJ/mol) | 0 | 4.2 | Computational | [2] |
| (more stable) | ||||
| F-C-C-F Dihedral Angle | 68° - 73° | 180° | Experimental (Microwave Spectroscopy, Gas Electron Diffraction) & Computational | [1][2][3] |
Table 2: Selected Bond Lengths and Angles
| Parameter | Gauche Conformer | Anti Conformer | Method | Reference |
| C-C Bond Length (pm) | 150 | 151.4 | High-resolution IR spectroscopy & in silico | [3] |
| C-C-F Bond Angle | Increased by ~3.2° (relative to ideal tetrahedral) | - | High-resolution IR spectroscopy & in silico | [3] |
Table 3: NMR J-Coupling Constants
| Coupling Constant | Value (Hz) | Conformer Influence | Method | Reference |
| J(H-H) vicinal | 5.66 and 1.50 | Strongly dependent on conformer population | 1H NMR | [9] |
| J(H-F) geminal | 47.88 | Slightly dependent on conformer population | 1H/19F NMR | [9] |
| J(H-F) vicinal | 30.81 | Strongly dependent on conformer population | 1H/19F NMR | [9] |
| J(F-F) | -10.67 | Indicative of gauche preference | 19F NMR | [9] |
| ¹J(C-F) | Varies with molecular dipole | Not directly influenced by hyperconjugation | NMR | [10][11][12] |
Experimental Protocols
The determination of the conformational preferences and structural parameters of this compound relies on sophisticated experimental techniques. The following sections provide an overview of the methodologies for the key experiments cited.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the molecular structure of gaseous molecules by analyzing the scattering pattern of an electron beam interacting with the molecules.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar).[13]
-
Electron Beam Generation: A high-energy electron beam is generated by an electron gun.[13]
-
Scattering: The electron beam is directed to intersect with the effusing gas stream from a nozzle. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.[13]
-
Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera). A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[13]
-
Data Analysis: The radial distribution of the diffraction intensities is analyzed. This distribution is a function of the internuclear distances within the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and dihedral angles for both the gauche and anti conformers can be determined, as well as their relative populations.
Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly accurate information about the moments of inertia of a molecule, from which its geometry can be deduced.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity at low pressure.
-
Microwave Radiation: The sample is irradiated with microwave radiation of sweeping frequency.
-
Detection: The absorption of microwave radiation at specific frequencies, corresponding to the rotational transitions of the gauche and anti conformers, is detected. Stark modulation, where an electric field is applied, can be used to aid in the assignment of rotational transitions.
-
Spectral Analysis: The frequencies of the observed rotational transitions are used to determine the rotational constants (A, B, and C) for each conformer. These constants are inversely proportional to the principal moments of inertia.
-
Structure Determination: By analyzing the rotational constants of different isotopically substituted versions of this compound, the precise atomic coordinates and thus the bond lengths, bond angles, and dihedral angles of each conformer can be determined. The relative intensities of the spectral lines can also provide information about the relative abundance of the conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in the solution and gas phases. The analysis of spin-spin coupling constants (J-couplings) provides information about the dihedral angles between coupled nuclei.
Methodology:
-
Sample Preparation: A sample of this compound is prepared, either as a neat liquid, in a suitable solvent, or in the gas phase within an NMR tube.[9] For gas-phase studies, the sample is purified by bulb-to-bulb distillation, degassed, and evaporated into the NMR tube, which is then sealed under vacuum.[9]
-
Data Acquisition: High-resolution ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The observed chemical shifts and coupling constants are extracted from the spectra. For this compound, the spectra are complex due to the magnetic non-equivalence of the protons and fluorine atoms. Computer programs are often used to simulate the spectra and refine the coupling constants.[9]
-
Conformational Analysis: The vicinal coupling constants (³J) are particularly sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring the time-averaged coupling constants, and with knowledge of the coupling constants for the pure gauche and anti conformers (often estimated from model compounds or theoretical calculations), the relative populations of the conformers in equilibrium can be determined.
Visualizations
The Gauche Effect: A Balance of Forces
The following diagram illustrates the key factors influencing the conformational stability of this compound.
References
- 1. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gauche effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound [sas.upenn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The conformation of this compound - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. This compound: the angular dependance on 1J(CF) coupling constants is independent of hyperconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. This compound: the angular dependance on 1J(CF) coupling constants is independent of hyperconjugation. | Semantic Scholar [semanticscholar.org]
- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]
The Gauche Effect in 1,2-Difluoroethane: A Historical and Technical Overview
An in-depth guide for researchers, scientists, and drug development professionals on the foundational principles and experimental validation of the gauche effect in 1,2-difluoroethane.
The preference of this compound to adopt a gauche conformation over the sterically less hindered anti conformation is a classic example of the gauche effect, a phenomenon that has intrigued chemists for decades. This counterintuitive conformational preference, where the two fluorine atoms are in closer proximity, has been a subject of extensive experimental and theoretical investigation. Understanding the origins of this effect is crucial for predicting and controlling molecular conformation, a key aspect in drug design and materials science.
A Historical Timeline of Discovery
The journey to understanding the gauche effect in this compound began in the mid-20th century. Early spectroscopic studies hinted at the presence of multiple rotational isomers, or conformers. In 1960, Klaboe and Nielsen's work on the infrared and Raman spectra of this compound at various temperatures suggested that the gauche and anti (or trans) conformers had comparable stability.[1][2] However, it was later demonstrated through gas-phase electron diffraction in 1973 by Van Schaick et al. that the gauche conformation is indeed the preferred one.[1][2] This finding was further corroborated by microwave spectroscopy, which provided a more precise dihedral angle for the F-C-C-F moiety.[1][2]
These initial experimental observations set the stage for a deeper theoretical exploration into the underlying causes of this conformational anomaly. While steric hindrance would favor the anti conformer, where the bulky fluorine atoms are furthest apart, the prevailing explanation for the gauche preference lies in stereoelectronic effects, specifically hyperconjugation.
Experimental Evidence and Methodologies
A variety of experimental techniques have been employed to investigate the conformational landscape of this compound. These methods have not only confirmed the greater stability of the gauche conformer but have also provided quantitative data on the energy differences and structural parameters of the conformers.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy were among the first techniques used to study the conformational isomers of this compound. By analyzing the vibrational spectra at different temperatures, researchers could identify bands corresponding to the gauche and anti conformers. The relative intensities of these bands change with temperature, allowing for the determination of the enthalpy difference (ΔH) between the two forms.
Experimental Protocol: A typical experiment involves recording the IR or Raman spectrum of this compound in the gas or liquid phase over a range of temperatures. The sample is placed in a temperature-controlled cell. For IR spectroscopy, a Fourier-transform infrared (FTIR) spectrometer is commonly used. For Raman spectroscopy, a laser is used to excite the sample, and the scattered light is analyzed. The integrated intensities of specific vibrational bands unique to each conformer (e.g., C-F stretching or C-C-F bending modes) are measured at each temperature. A van't Hoff plot (ln(K_eq) vs 1/T), where K_eq is the equilibrium constant calculated from the intensity ratios, is then used to determine the enthalpy difference between the conformers.
Electron Diffraction
Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of molecules. By scattering a beam of electrons off the molecules and analyzing the resulting diffraction pattern, detailed information about bond lengths, bond angles, and dihedral angles can be obtained. Electron diffraction studies provided the first definitive evidence that the gauche conformer is the dominant species in the gas phase.[3][4]
Experimental Protocol: In a gas electron diffraction experiment, a high-energy electron beam is directed through a jet of the gaseous sample in a high-vacuum chamber. The scattered electrons create a diffraction pattern on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle. This experimental scattering curve is then compared to theoretical curves calculated for different molecular geometries. A least-squares fitting procedure is used to find the structural parameters (bond lengths, angles, and dihedral angles) and the relative abundance of each conformer that best reproduce the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of vicinal spin-spin coupling constants (³J), provides valuable information about the time-averaged dihedral angles in molecules. For this compound, the analysis of ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F coupling constants can be used to determine the relative populations of the gauche and anti conformers in solution.
Experimental Protocol: High-resolution ¹H and ¹⁹F NMR spectra of this compound are recorded in a suitable solvent at a specific temperature. The analysis of the complex spin system (AA'A''A'''XX') requires the use of computational methods to extract the various coupling constants.[5] The observed vicinal coupling constants are a weighted average of the coupling constants for the gauche and anti conformers. By using empirically derived Karplus-type equations that relate the coupling constant to the dihedral angle, the populations of the conformers can be estimated.
Theoretical Explanations for the Gauche Effect
The preference for the gauche conformation in this compound is primarily attributed to a stabilizing stereoelectronic interaction known as hyperconjugation.
Hyperconjugation
The most widely accepted explanation for the gauche effect in this compound is the stabilizing interaction between the bonding σ orbital of a C-H bond and the antibonding σ* orbital of the adjacent C-F bond (σ_CH → σ_CF).[6][7][8] This interaction is most effective when the two orbitals are anti-periplanar to each other, a condition that is met in the gauche conformation. In this arrangement, electron density from the C-H bonding orbital can delocalize into the low-lying C-F antibonding orbital, leading to a net stabilization of the molecule. In the anti conformation, the corresponding interaction is between a C-H bonding orbital and a C-H antibonding orbital (σ_CH → σ_CH), which is a less stabilizing interaction.[9][10]
The Natural Bond Orbital (NBO) analysis is a computational method that can quantify these hyperconjugative interactions. NBO calculations show that the sum of the stabilizing σ_CH → σ*_CF interactions in the gauche conformer is greater than the sum of the corresponding interactions in the anti conformer.[9][10]
dot
Caption: Hyperconjugation in gauche vs. anti this compound.
Electrostatic Interactions
While hyperconjugation is the dominant factor, electrostatic interactions also play a role. An alternative explanation suggests that the gauche preference arises from favorable electrostatic interactions, specifically the polarization of the electron density.[1] However, the hyperconjugation model is more widely supported by computational evidence.[6][7][8] It is likely that a combination of both hyperconjugation and subtle electrostatic effects contributes to the overall conformational preference.
Quantitative Data Summary
The following tables summarize key quantitative data for the conformational analysis of this compound from various experimental and theoretical studies.
Table 1: Conformational Energy Differences
| Method | Phase | ΔE (E_anti - E_gauche) (kcal/mol) | Reference |
| Infrared Spectroscopy | Gas | ~0.6 | [11] |
| Electron Diffraction | Gas | 0.67 | [3] |
| Ab initio Calculations | Gas | 0.5 - 1.0 | [9][10] |
| Interacting Quantum Atoms (IQA) | Gas | 4.2 kJ/mol (~1.0 kcal/mol) | [1] |
Table 2: Key Structural Parameters (from Electron Diffraction)
| Parameter | Gauche Conformer | Anti Conformer |
| Dihedral Angle (F-C-C-F) | ~72° | 180° |
| C-C Bond Length (Å) | 1.503 | 1.503 |
| C-F Bond Length (Å) | 1.389 | 1.389 |
| C-C-F Bond Angle (°) | 110.3 | 110.3 |
Logical Workflow for Conformational Analysis
The process of determining the conformational preference of this compound involves a combination of experimental measurements and theoretical calculations.
dot
Caption: Workflow for this compound conformational analysis.
Conclusion
The study of the gauche effect in this compound provides a fascinating case study in the subtle interplay of electronic and steric effects that govern molecular conformation. The historical progression from initial spectroscopic observations to sophisticated computational analyses has solidified our understanding of hyperconjugation as the primary driving force behind this phenomenon. For professionals in drug development and materials science, a thorough grasp of the gauche effect and its underlying principles is indispensable for the rational design of molecules with desired three-dimensional structures and properties. The experimental and theoretical frameworks established through the study of this seemingly simple molecule continue to inform our approach to conformational analysis in more complex systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gauche effect in this compound. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The conformation of this compound - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. rzepa.net [rzepa.net]
- 11. DSpace [kb.osu.edu]
An In-depth Technical Guide to Intermolecular Forces in Liquid 1,2-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Difluoroethane (HFC-152) presents a fascinating case study in the interplay of intramolecular and intermolecular forces. Uniquely, its conformational equilibrium in the liquid phase is governed by a delicate balance of the gauche effect, dipole-dipole interactions, and London dispersion forces. This technical guide provides a comprehensive analysis of these interactions in liquid this compound, supported by quantitative data from spectroscopic and computational studies. Detailed experimental and computational protocols are provided to facilitate further research and application in fields such as solvent design and drug development.
Conformational Isomerism in this compound
This compound can exist in two primary staggered conformations: gauche and anti (or trans).[1] These conformers arise from the rotation around the central carbon-carbon single bond.[1] In the gaseous state, the gauche conformation is notably more stable than the anti conformation, a phenomenon known as the "gauche effect".[2][3] This stability is primarily attributed to hyperconjugation, a stereoelectronic interaction involving the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital.[4][5] This interaction is maximized in the gauche arrangement.[5] In the liquid state, the gauche and trans conformers are approximately equally abundant and readily interconvert.[6]
The Gauche Effect
The preference for the gauche conformation in this compound is a well-documented example of the gauche effect.[5] This effect is counterintuitive from a purely steric and electrostatic standpoint, as the anti conformation would place the two bulky and electronegative fluorine atoms furthest apart, minimizing both steric repulsion and dipole-dipole repulsion.[3] However, quantum mechanical calculations and experimental evidence have shown that hyperconjugative interactions are the dominant stabilizing factor for the gauche conformer.[7][8] Specifically, the interaction between the σ(C-H) bonding orbital and the σ*(C-F) antibonding orbital is most effective in the gauche arrangement, leading to a lower overall energy.[3][7]
Intermolecular Forces in the Liquid State
In the condensed liquid phase, the conformational equilibrium of this compound is further influenced by intermolecular forces. These forces, acting between neighboring molecules, include dipole-dipole interactions and London dispersion forces.
Dipole-Dipole Interactions
The gauche conformer of this compound possesses a significant net dipole moment, whereas the anti conformer has a zero dipole moment due to symmetry.[9] Consequently, in the liquid state, molecules in the gauche conformation can align to create favorable dipole-dipole interactions, which are a type of van der Waals force. These attractive interactions contribute to the stabilization of the gauche form in the liquid phase. In more polar solvents, the gauche conformation is even more strongly preferred.[3]
London Dispersion Forces
London dispersion forces are present between all molecules, regardless of their polarity. These forces arise from temporary fluctuations in electron distribution, creating transient dipoles. For this compound, both the gauche and anti conformers will experience London dispersion forces with neighboring molecules. The strength of these forces depends on the size, shape, and polarizability of the molecules.
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a basis for understanding the interplay of intramolecular and intermolecular forces.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄F₂ | [10] |
| Molar Mass | 66.051 g·mol⁻¹ | [6] |
| Boiling Point | 30.7 °C (303.8 K) | [6] |
| Melting Point | -104 °C (169 K) | [6] |
| Liquid Density | 0.913 g/mL | [6] |
| Dipole Moment (gas phase) | 2.67 D | [11] |
| F-C-C-F Dihedral Angle (gauche) | ~72° | [6] |
| F-C-C-F Dihedral Angle (anti) | 180° | [1] |
Table 1: Physical Properties of this compound
| Conformer | Interaction Energy Contribution (kcal/mol) | Total Stabilization (kcal/mol) | Reference(s) |
| Gauche | 2 x σ(C-H)/σ(C-F) = 4.9 | 16.6 | [7] |
| 2 x σ(C-H)/σ(C-H) = 2.6 | [7] | ||
| 2 x σ(C-F)/σ(C-H) = 0.8 | [7] | ||
| Anti | 4 x σ(C-H)/σ(C-H) = 2.5 | 13.6 | [7] |
| 2 x σ(C-F)/σ*(C-F) = 1.8 | [7] |
Table 2: Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions in this compound Conformers
Experimental and Computational Protocols
Spectroscopic Analysis of Conformational Equilibrium
Objective: To determine the relative populations of the gauche and anti conformers in liquid this compound using infrared (IR) or Raman spectroscopy.
Methodology:
-
Sample Preparation: A sample of high-purity liquid this compound is placed in a suitable liquid-phase IR or Raman cell with appropriate window materials (e.g., KBr for IR, quartz for Raman).
-
Data Acquisition: The IR or Raman spectrum of the liquid sample is recorded over a range of wavenumbers that includes vibrational modes sensitive to the conformational state of the molecule. The far-infrared region (50-370 cm⁻¹) is particularly useful for observing asymmetric torsional frequencies.[12]
-
Spectral Analysis: The integrated intensities of specific absorption bands corresponding to the gauche and anti conformers are measured. The relative populations of the two conformers can be determined by applying the Beer-Lambert law (for IR) or a similar relationship for Raman scattering, assuming that the molar absorptivities or scattering cross-sections of the chosen bands are known or can be estimated.
-
Temperature Dependence Studies: The experiment can be repeated at different temperatures to study the thermodynamics of the conformational equilibrium. The enthalpy difference (ΔH°) between the conformers can be determined from a van 't Hoff plot of the logarithm of the equilibrium constant (K_eq = [gauche]/[anti]) versus the inverse of the temperature (1/T).
Molecular Dynamics (MD) Simulations
Objective: To investigate the intermolecular interactions and conformational dynamics of liquid this compound at the atomic level.
Methodology:
-
Force Field Parameterization: A suitable classical force field (e.g., OPLS-AA, CHARMM, or a custom-developed force field) is selected to describe the intra- and intermolecular interactions of this compound. The force field parameters (e.g., partial charges, van der Waals parameters, torsional potentials) are crucial for accurately representing the physical properties of the system.
-
System Setup: A simulation box is created containing a sufficient number of this compound molecules to represent the bulk liquid. The system is typically set up under periodic boundary conditions to minimize edge effects.
-
Equilibration: The system is first subjected to an equilibration phase to allow it to reach a stable temperature and pressure. This typically involves an initial energy minimization followed by a series of short MD runs where temperature and pressure are gradually brought to the desired values.
-
Production Run: Once the system is equilibrated, a long production run is performed to generate a trajectory of atomic positions and velocities over time.
-
Data Analysis: The trajectory data is analyzed to calculate various properties of the liquid, including:
-
Radial Distribution Functions (RDFs): To characterize the local structure and intermolecular distances.
-
Conformational Population Analysis: To determine the relative abundance of gauche and anti conformers.
-
Dipole Moment Fluctuations: To understand the collective dielectric properties.
-
Interaction Energy Calculations: To quantify the contributions of different intermolecular forces (e.g., electrostatic, van der Waals).
-
Visualizations
Caption: Conformational equilibrium between the gauche and anti forms of this compound.
References
- 1. This compound [sas.upenn.edu]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Gauche effect - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. rzepa.net [rzepa.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound | C2H4F2 | CID 12223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 1,2-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Difluoroethane (CH₂FCH₂F) is a molecule of significant interest in conformational analysis due to the "gauche effect," where the gauche conformer is unusually more stable than the anti conformer. This technical guide provides a detailed examination of the molecular geometry, bond angles, and dihedral angles of the two primary conformers of this compound. The information is compiled from experimental data obtained through gas electron diffraction and microwave spectroscopy, as well as computational studies. All quantitative data is summarized for clear comparison, and the underlying principles of the key experimental methodologies are described.
Conformational Analysis of this compound
Rotation around the central carbon-carbon single bond in this compound gives rise to two stable staggered conformations: gauche and anti (or trans).[1] In the majority of substituted ethanes, the anti conformation, where the two substituents are farthest apart (180° dihedral angle), is the most stable due to minimized steric hindrance. However, this compound is a classic example of the gauche effect, where the gauche conformer, with a dihedral angle of approximately 60-70°, is energetically favored over the anti conformer.[2][3][4] This phenomenon is primarily attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding (σ*) orbitals, which are maximized in the gauche arrangement.[3][5]
Molecular Geometry and Bond Parameters
The precise bond lengths, bond angles, and dihedral angles of the gauche and anti conformers of this compound have been determined through a combination of experimental techniques, most notably gas electron diffraction and microwave spectroscopy, and corroborated by computational modeling.
Quantitative Data Summary
The following table summarizes the key geometric parameters for the gauche and anti conformers of this compound.
| Parameter | Gauche Conformer | Anti Conformer |
| Bond Lengths (Å) | ||
| C-C | 1.506[6] | 1.520[6] |
| C-F | 1.401 ± 0.006 | 1.401 ± 0.006 |
| C-H | 1.099 | 1.094 ± 0.002 |
| Bond Angles (°) | ||
| ∠C-C-F | 107.8[7] | 107.4 ± 0.5 |
| ∠H-C-C | ~111.4 | 111.4 ± 0.2 |
| ∠H-C-H | ~110.0 | 110.0 ± 0.3 |
| ∠H-C-F | 108.2[7] | 108.2 ± 0.3 |
| Dihedral Angle (°) | ||
| ∠F-C-C-F | 71.0 ± 0.3[6] | 180 (fixed) |
Experimental Protocols: Principles and Methodologies
The determination of the molecular geometry of this compound relies on sophisticated experimental techniques that probe the molecule's structure in the gas phase, free from intermolecular interactions.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gaseous state.[8]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms within the this compound molecules. The scattering pattern is dependent on the internuclear distances.
-
Detection: The scattered electrons are detected, creating a diffraction pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, from which the bond lengths, bond angles, and the relative abundance of the conformers can be derived by fitting to a molecular model.[8]
Microwave Spectroscopy
Microwave spectroscopy provides highly precise measurements of the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its geometry.[9][10]
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a waveguide at low pressure.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Rotational Transitions: Molecules with a permanent dipole moment, such as the gauche conformer of this compound, absorb microwave radiation at specific frequencies corresponding to transitions between quantized rotational energy levels.[11] The anti conformer, lacking a net dipole moment, is microwave inactive.
-
Spectrum Generation: The absorption of microwave radiation is detected and plotted as a function of frequency, resulting in a rotational spectrum.
-
Structural Determination: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.[12] By analyzing the rotational constants of different isotopically substituted versions of the molecule, a detailed and highly accurate molecular structure, including bond lengths and angles, can be determined.
Visualization of Conformational Relationship
The relationship between the two stable conformers of this compound can be visualized as a rotation around the central C-C bond.
Conclusion
The molecular geometry of this compound is a prime example of how subtle electronic effects, such as hyperconjugation, can override steric considerations to determine conformational preference. The gauche conformer is the more stable form, with a distinct set of bond lengths and angles that have been precisely characterized through gas-phase experimental techniques. This detailed structural information is crucial for understanding the physicochemical properties of fluorinated alkanes and serves as a foundational model for conformational analysis in drug design and materials science where fluorine substitution is common.
References
- 1. researchgate.net [researchgate.net]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. The conformation of this compound - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. google.com [google.com]
- 5. Gauche effect in this compound. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 12. m.youtube.com [m.youtube.com]
Unraveling the Conformational Landscape of 1,2-Difluoroethane: A Technical Guide
An in-depth exploration of the thermodynamic properties, conformational preferences, and governing stereoelectronic effects of 1,2-difluoroethane conformers, tailored for researchers, scientists, and professionals in drug development.
This compound (FCH₂CH₂F) presents a classic and intriguing case in conformational analysis, defying simple steric arguments. Unlike its larger halogenated counterparts, its most stable conformation is not the anti (or trans) form, where the two fluorine atoms are furthest apart, but rather the gauche conformation. This phenomenon, known as the "gauche effect," has been a subject of extensive experimental and computational investigation. This technical guide provides a comprehensive overview of the thermodynamic properties of the gauche and anti conformers of this compound, details the methodologies used for their characterization, and visualizes the underlying principles.
Core Thermodynamic Data
The relative stability of the gauche and anti conformers of this compound is a key thermodynamic property. The gauche conformer is consistently found to be more stable than the anti conformer.[1][2][3] The energy difference between these two forms is relatively small, but significant.
| Thermodynamic Parameter | Value (gauche vs. anti) | Method | Reference |
| Energy Difference (ΔE) | gauche is more stable | Both Experimental and Computational | [1][2] |
| ~0.6 kcal/mol | Computational (GAMESS) | [4] | |
| ~1.0 kcal/mol | General consensus | [1] | |
| 4.2 kJ/mol (~1.0 kcal/mol) | Interacting Quantum Atoms (IQA) Study | [5] | |
| 2-4 kJ/mol (~0.48-0.96 kcal/mol) | Various Methods | [6] | |
| Enthalpy Difference (ΔH) | 600 cal/mol (0.6 kcal/mol) | Infrared Matrix Isolation | [7] |
| Dihedral Angle (F-C-C-F) | ~72° (gauche) | Natural Bond Orbital (NBO) Calculations | [8] |
| 68° (gauche in crystal structure) | X-ray Diffraction | [3][8] | |
| 180° (anti) | Definition | [4] |
The Gauche Effect: A Stereoelectronic Explanation
The preference for the gauche conformation in this compound is primarily attributed to a stereoelectronic effect known as hyperconjugation.[1][3][9] This stabilizing interaction involves the donation of electron density from a filled carbon-hydrogen (C-H) σ bonding orbital into an adjacent empty carbon-fluorine (C-F) σ* antibonding orbital. This overlap is maximized when the C-H and C-F bonds are in an anti-periplanar arrangement, a condition that is met in the gauche conformer.
In the anti conformation, the stabilizing interactions are between C-H σ orbitals and C-H σ* orbitals, and between C-F σ orbitals and C-F σ* orbitals. The former is a weaker interaction, and the latter is less effective due to the lower energy of the C-F σ orbital. The sum of the hyperconjugative interactions in the gauche conformer is greater than in the anti conformer, leading to its greater stability.[9][10]
Conformational Equilibrium
The two stable conformers of this compound, gauche and anti, are in a constant state of equilibrium through rotation around the central carbon-carbon single bond. The energy barrier for this rotation is relatively low, allowing for rapid interconversion at room temperature.[4]
Caption: Conformational equilibrium between the gauche and anti forms of this compound.
Experimental and Computational Protocols
A variety of experimental and computational methods have been employed to elucidate the thermodynamic properties of this compound conformers.
Experimental Methodologies
-
Gas-Phase Electron Diffraction (GED): This technique provides information about the molecular structure, including bond lengths, bond angles, and dihedral angles of the conformers present in the gas phase. By analyzing the radial distribution curve, the relative populations of the gauche and anti conformers can be determined, which in turn allows for the calculation of the Gibbs free energy difference.
-
Spectroscopic Techniques (Infrared and Raman): Vibrational spectroscopy, including far-infrared and low-frequency Raman spectroscopy, can distinguish between the gauche and anti conformers as they have distinct vibrational frequencies.[11] By measuring the temperature dependence of the intensities of characteristic absorption bands for each conformer, the enthalpy difference between them can be calculated using the van 't Hoff equation.
-
Infrared Matrix Isolation: This method involves trapping this compound molecules in an inert gas matrix (e.g., Argon) at very low temperatures.[7] This allows for the study of individual conformers and their vibrational spectra without the interference of rotational motion. By varying the temperature of the sample before deposition, the equilibrium populations at different temperatures can be trapped and analyzed, providing an estimate of the enthalpy difference.[7]
Computational Methodologies
-
Ab Initio Calculations: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (CCSD(T)), are used to accurately calculate the energies of the different conformers.[11][12] These methods solve the electronic Schrödinger equation without empirical parameters, providing a fundamental understanding of the electronic structure and stability. The process involves:
-
Geometry Optimization: Finding the minimum energy structures for both the gauche and anti conformers.
-
Frequency Calculation: Confirming that the optimized structures are true minima (no imaginary frequencies) and obtaining zero-point vibrational energies (ZPVE) and thermal corrections to calculate enthalpy and Gibbs free energy at different temperatures.
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool used to investigate hyperconjugative interactions.[9][10] It partitions the molecular wavefunction into localized orbitals corresponding to chemical bonds and lone pairs. The analysis quantifies the stabilization energy arising from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. This method provides a quantitative measure of the hyperconjugative interactions that stabilize the gauche conformer.
Caption: Workflow of methods for studying this compound conformers.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Gauche effect - Wikipedia [en.wikipedia.org]
- 4. This compound [sas.upenn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation [jstage.jst.go.jp]
- 7. DSpace [kb.osu.edu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. rzepa.net [rzepa.net]
- 10. The conformation of this compound - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic Calculations for Molecules with Asymmetric Internal Rotors. II. Application to the 1,2-Dihaloethanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Synthesis Methods for 1,2-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core initial synthesis methods for 1,2-difluoroethane (HFC-152). The information presented is curated for professionals in research and development, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Halogen Exchange from Chlorinated Ethanes
The most prevalent and industrially viable method for synthesizing this compound is through a halogen exchange reaction, often referred to as the Swarts reaction. This process typically involves the fluorination of 1,2-dichloroethane or other chlorinated ethanes using a suitable fluorinating agent, most commonly hydrogen fluoride (HF).
Two-Step Synthesis from Ethylene via Chlorination and Fluorination
A prominent industrial method involves a two-step process starting from readily available ethylene. In the first step, ethylene is chlorinated to produce a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane. This mixture is then subjected to fluorination with hydrogen fluoride in the gas phase over a solid catalyst.[1]
Experimental Protocol:
Step 1: Gas-Phase Chlorination of Ethylene [1]
-
Catalyst Preparation: A composite catalyst of Nickel (Ni) and Aluminum (Al) with a molar ratio of 45:55 is used.
-
Reaction Conditions: Ethylene and chlorine gas are introduced into a reactor containing the catalyst. The reaction is carried out at a temperature range of 250-600 °C.
-
Reactant Ratio: The molar ratio of ethylene to chlorine is maintained between 1:0.1 and 1:5.
-
Contact Time: The gas-phase reaction has a contact time of 0.1 to 20 seconds.
-
Product: A mixture of 1,2-dichloroethane and 1,1,2-trichloroethane is obtained.
Step 2: Gas-Phase Fluorination of Chlorinated Ethane Mixture [1]
-
Catalyst Preparation: A composite component catalyst of Chromium (Cr), Copper (Cu), and Zinc (Zn) with a molar ratio of 85:5:10 is utilized as the fluorination catalyst. Other potential catalysts include composite components of Cr, Cu, Zn, Mg, Co, and In.[1]
-
Reaction Conditions: The mixture of 1,2-dichloroethane and 1,1,2-trichloroethane is heated with hydrogen fluoride in a gas-phase reactor at a temperature of 200-550 °C.
-
Reactant Ratio: The molar ratio of the combined 1,2-dichloroethane and 1,1,2-trichloroethane to hydrogen fluoride is in the range of 1:6 to 1:15, with the molar ratio of 1,2-dichloroethane to 1,1,2-trichloroethane being 1:0.1 to 1:10.
-
Contact Time: The contact time for the gas-phase fluorination is between 0.1 and 20 seconds.
-
Product: The reaction yields a mixture of this compound and 1,1,2-trifluoroethane, which can then be separated and purified.
Quantitative Data Summary:
| Parameter | Step 1: Chlorination | Step 2: Fluorination |
| Starting Materials | Ethylene, Chlorine | 1,2-dichloroethane, 1,1,2-trichloroethane, Hydrogen Fluoride |
| Catalyst | Ni/Al (45:55 molar ratio) | Cr/Cu/Zn (85:5:10 molar ratio) |
| Temperature | 250 - 600 °C | 200 - 550 °C |
| Pressure | Not specified | Not specified |
| Molar Ratios | Ethylene:Chlorine = 1:(0.1-5) | (DCE+TCE):HF = 1:(6-15) |
| Contact Time | 0.1 - 20 s | 0.1 - 20 s |
| Product | 1,2-dichloroethane & 1,1,2-trichloroethane | This compound & 1,1,2-trifluoroethane |
Logical Workflow for Two-Step Synthesis:
References
Methodological & Application
Application Notes and Protocols for 1,2-Difluoroethane as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Difluoroethane (DFE) is a fluorinated hydrocarbon with potential applications as a solvent in organic synthesis. Its unique physical and chemical properties, including a low boiling point, moderate polarity, and miscibility with common organic solvents, suggest its utility in various reaction settings. This document provides a summary of its known physicochemical properties, safety and handling guidelines, and a discussion of its potential, though currently underexplored, applications in organic reactions. Due to a notable lack of published literature detailing its use as a primary solvent in specific organic transformations, this document focuses on providing a foundational understanding of the solvent's characteristics to aid researchers in exploring its potential utility.
Physicochemical Properties
This compound's utility as a solvent is dictated by its physical and chemical characteristics. A summary of these properties is presented in Table 1, providing a basis for its consideration in reaction design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄F₂ | [1] |
| Molecular Weight | 66.05 g/mol | [1] |
| Boiling Point | 30.7 °C | [1] |
| Melting Point | -104 °C | [1] |
| Density | 0.913 g/mL | [1] |
| Solubility in Water | 2.31 g/L | [1] |
| Solubility in Organic Solvents | Soluble in ether, benzene, chloroform.[2] | |
| Vapor Pressure | 616 mmHg at 25 °C | |
| Dielectric Constant | Not available | |
| Dipole Moment | ~2.4 D |
Note: Some physical properties may vary slightly depending on the source.
Conformational Analysis and Potential Solvent Effects
This compound exists as a mixture of gauche and trans conformers. In the gas phase, the gauche conformer is predominant.[1] The equilibrium between these conformers can be influenced by the surrounding medium, suggesting that DFE's solvent properties may be sensitive to the polarity of the reaction mixture. The presence of two C-F bonds introduces a significant dipole moment, rendering it a moderately polar solvent. This polarity, coupled with its relatively low boiling point, could make it a suitable medium for reactions requiring mild temperatures and facile removal of the solvent post-reaction.
Potential Applications in Organic Synthesis
While specific, detailed applications of this compound as a primary solvent in organic reactions are not well-documented in peer-reviewed literature, its properties suggest potential in several areas:
-
Low-Temperature Reactions: Its low melting point of -104 °C makes it a candidate for reactions requiring cryogenic conditions.
-
Reactions Requiring a Moderately Polar, Aprotic Medium: Its polarity is sufficient to dissolve a range of organic substrates and reagents, while its aprotic nature would be beneficial in reactions sensitive to protic solvents, such as those involving organometallic reagents.
-
Alternative to Chlorinated Solvents: As a hydrofluorocarbon, it could be explored as a potential alternative to more hazardous chlorinated solvents like dichloromethane and chloroform in certain applications, although its own safety profile must be carefully considered.
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards.
4.1 Hazard Summary
-
Inhalation Toxicity: this compound is toxic if inhaled.[1]
-
Flammability: It is a flammable liquid and vapor.
-
Health Hazards: May cause eye irritation, skin irritation, and respiratory tract irritation.
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a respirator may be necessary.
4.3 Handling and Storage
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Keep container tightly closed.
-
Store in a cool, well-ventilated place.
4.4 First Aid Measures
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Experimental Protocols (Hypothetical)
Given the lack of specific examples in the literature, the following protocols are hypothetical and intended as a starting point for researchers wishing to explore the use of this compound as a solvent. Extreme caution should be exercised, and all reactions should be performed on a small scale in a well-controlled environment.
5.1 General Considerations for Use
-
Drying: As with many organic solvents, this compound should be rigorously dried before use in moisture-sensitive reactions. Standard drying agents compatible with fluorinated hydrocarbons can be employed.
-
Inert Atmosphere: For reactions involving air-sensitive reagents, the solvent should be degassed and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Due to its low boiling point, reactions conducted above room temperature will require a sealed reaction vessel or a reflux condenser with a suitable cooling system.
5.2 Hypothetical Protocol: A Nucleophilic Substitution Reaction
This hypothetical protocol outlines the general steps for conducting a nucleophilic substitution reaction, a common transformation in organic synthesis.
dot
Caption: A generalized workflow for a hypothetical organic reaction using this compound as a solvent.
Procedure:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the electrophile.
-
Solvent Addition: Add dry this compound via syringe.
-
Cooling (if necessary): Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Nucleophile Addition: Slowly add a solution of the nucleophile in dry this compound to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound possesses a combination of physical properties that suggest its potential as a useful solvent in organic synthesis, particularly for low-temperature applications and as a possible alternative to some chlorinated solvents. However, the current body of scientific literature lacks concrete examples and detailed protocols for its use in specific reactions. The information provided herein is intended to serve as a foundational guide for researchers interested in exploring this untapped potential. Further investigation into its performance in a variety of reaction types is necessary to fully elucidate its utility and establish it as a viable solvent in the organic chemist's toolkit. Researchers are strongly encouraged to publish their findings, both successful and unsuccessful, to build a collective understanding of this solvent's capabilities and limitations.
Visualization of Logical Relationships
dot
Caption: Key properties, potential applications, and considerations for using this compound as a solvent.
References
Application Notes and Protocols: 1,2-Difluoroethane in Fluorination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoroethane (HFC-152) is a saturated hydrofluorocarbon with the chemical formula CH₂FCH₂F. While not employed as a direct fluorinating agent for the introduction of fluorine atoms into organic molecules, this compound serves as a valuable C2 synthon and precursor for the synthesis of key fluorinated building blocks. Its primary utility in fluorination chemistry lies in its conversion to fluoroalkenes, such as vinyl fluoride and 1,2-difluoroethylene, which are versatile intermediates in the preparation of more complex fluorinated compounds. These fluoroolefins are sought-after building blocks for pharmaceuticals, agrochemicals, and advanced materials due to their unique electronic properties and reactivity.[1][2]
This document provides detailed application notes on the role of this compound as a precursor, along with experimental protocols for its conversion to valuable fluoroalkenes and their subsequent reactions.
Application Notes
This compound as a Precursor to Vinyl Fluoride
Vinyl fluoride is a key monomer for the production of polyvinyl fluoride (PVF), a polymer with exceptional chemical resistance and weatherability. One synthetic route to vinyl fluoride involves the dehydrofluorination of this compound.[3][4] This elimination reaction is typically achieved at high temperatures, often in the presence of a catalyst.
-
Reaction Principle: The core of this transformation is the elimination of a molecule of hydrogen fluoride (HF) from this compound to form a carbon-carbon double bond. This process is a type of β-elimination reaction.
-
Synthetic Utility: The resulting vinyl fluoride can be polymerized or used in various cycloaddition and addition reactions to introduce a monofluorovinyl group into organic scaffolds.
This compound Derivatives as Precursors to 1,2-Difluoroethylene
1,2-Difluoroethylene (HFO-1132) exists as two geometric isomers, (E)- and (Z)-1,2-difluoroethylene. These isomers are valuable building blocks in organic synthesis, particularly in cycloaddition reactions for the construction of complex fluorinated cyclic systems.[2][5] While direct dehydrofluorination of this compound to 1,2-difluoroethylene is not a common route, its chlorinated derivatives, such as 1,2-dichloro-1,2-difluoroethane, are readily converted to 1,2-difluoroethylene.[2][5] These chlorinated precursors can be synthesized from feedstocks that may involve this compound or related C2 structures.
-
Reaction Principle: The synthesis of 1,2-difluoroethylene from 1,2-dichloro-1,2-difluoroethane is achieved through a reductive dehalogenation (dechlorination) reaction. This is typically accomplished using a reducing agent, such as zinc metal.[2]
-
Synthetic Utility of 1,2-Difluoroethylene:
-
Cycloaddition Reactions: Acts as a dienophile in Diels-Alder reactions and participates in [2+2] cycloadditions with ketones and aldehydes to form fluorinated oxetanes.[2][5]
-
Addition Reactions: The double bond can undergo various addition reactions, allowing for the introduction of a wide range of functional groups.[2]
-
Polymerization: Serves as a monomer for the synthesis of specialized fluoropolymers.
-
Logical Workflow: From this compound Precursors to Fluorinated Products
The following diagram illustrates the logical progression from chlorinated C2 feedstocks (related to this compound) to versatile fluorinated building blocks and their subsequent application in synthesis.
Caption: Workflow from a this compound derivative to valuable fluorinated products.
Experimental Protocols
Protocol 1: Synthesis of Vinyl Fluoride via Dehydrofluorination of this compound
This protocol is a representative procedure for the catalytic dehydrofluorination of this compound.
Materials:
-
This compound (gas)
-
Fixed-bed reactor (e.g., quartz or stainless steel tube)
-
Catalyst (e.g., fluorinated alumina, chromium-based catalysts)
-
Inert gas (e.g., Nitrogen)
-
Temperature controller and furnace
-
Gas collection system (e.g., cold trap)
Procedure:
-
Pack the fixed-bed reactor with the chosen catalyst.
-
Heat the reactor to the desired reaction temperature (typically 300-500 °C) under a flow of inert gas.
-
Introduce a gaseous stream of this compound, diluted with an inert gas, into the reactor.
-
The contact time of the reactant with the catalyst is crucial and should be carefully controlled by adjusting the flow rates.
-
The gaseous effluent from the reactor, containing vinyl fluoride, unreacted starting material, and HF, is passed through a cold trap (e.g., cooled with liquid nitrogen) to collect the products.
-
The collected condensate is then carefully warmed and can be purified by fractional distillation to isolate vinyl fluoride.
Quantitative Data Summary (Illustrative):
| Catalyst | Temperature (°C) | Contact Time (s) | Conversion (%) | Selectivity to Vinyl Fluoride (%) |
| Fluorinated Al₂O₃ | 400 | 10 | 60 | 85 |
| Cr₂O₃ | 450 | 5 | 75 | 90 |
Note: The values in this table are illustrative and the actual results will depend on the specific catalyst and reaction conditions used.
Protocol 2: Synthesis of 1,2-Difluoroethylene from 1,2-Dichloro-1,2-difluoroethane
This protocol describes a common laboratory-scale synthesis of 1,2-difluoroethylene via reductive dehalogenation.[2]
Materials:
-
1,2-Dichloro-1,2-difluoroethane
-
Activated Zinc dust
-
Anhydrous ethanol or other suitable polar aprotic solvent
-
Reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer
-
Receiving flask cooled in an ice bath
Procedure:
-
Set up the reaction apparatus ensuring all glassware is dry.
-
To the reaction flask, add activated zinc dust and anhydrous ethanol.
-
Heat the zinc-ethanol slurry to a gentle reflux with stirring.
-
Prepare a solution of 1,2-dichloro-1,2-difluoroethane in anhydrous ethanol in the dropping funnel.
-
Add the solution of 1,2-dichloro-1,2-difluoroethane dropwise to the refluxing zinc slurry. The volatile 1,2-difluoroethylene product will distill as it is formed.
-
Collect the gaseous product in the receiving flask cooled in an ice bath. The product will be a mixture of (E)- and (Z)-isomers.
-
The isomers can be separated by fractional distillation due to their different boiling points.[2]
Quantitative Data Summary:
| Reactant | Reducing Agent | Solvent | Yield of 1,2-Difluoroethylene (%) | (E/Z) Ratio | Reference |
| 1,2-Dichloro-1,2-difluoroethane | Zn | Ethanol | High | Mixture | [2] |
| 1,2-Dichloro-1,2-difluoroethane | Mg | THF | High | Mixture | [2] |
Protocol 3: [2+2] Cycloaddition of (Z)-1,2-Difluoroethylene with a Perfluorinated Aldehyde
This protocol provides a representative example of the application of 1,2-difluoroethylene in synthesis.[5]
Materials:
-
(Z)-1,2-Difluoroethylene
-
A perfluorinated aldehyde (e.g., perfluoropropionaldehyde)
-
Quartz reaction vessel suitable for photochemistry
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Solvent (if required, often run neat)
Procedure:
-
Condense a known amount of (Z)-1,2-difluoroethylene and the perfluorinated aldehyde into the quartz reaction vessel at low temperature (e.g., using a liquid nitrogen bath).
-
Seal the vessel and allow it to warm to room temperature.
-
Irradiate the reaction mixture with the UV lamp for a specified period (e.g., 24-48 hours).
-
After the reaction is complete, cool the vessel and carefully vent any unreacted starting materials.
-
The resulting product, a mixture of isomeric fluorinated oxetanes, can be purified by gas chromatography or fractional distillation.
Quantitative Data Summary:
| Alkene | Aldehyde | Reaction Time (h) | Yield of Oxetanes (%) | Isomer Ratio | Reference |
| (E/Z)-1,2-Difluoroethylene | Perfluoroaldehydes | 24-72 | 78-94 | Mixture (e.g., 1.0:1.7:1.3) | [5] |
Signaling Pathway/Reaction Mechanism Diagram
The following diagram illustrates the mechanism of the zinc-mediated reductive dechlorination of 1,2-dichloro-1,2-difluoroethane to form 1,2-difluoroethylene.
Caption: Mechanism of reductive dechlorination to form 1,2-difluoroethylene.
Conclusion
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 75-02-5,VINYL FLUORIDE | lookchem [lookchem.com]
- 5. BJOC - 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry [beilstein-journals.org]
Experimental Protocol for the Synthesis of 1,2-Difluoroethane
Introduction
1,2-Difluoroethane (HFC-152) is a hydrofluorocarbon with the chemical formula CH₂FCH₂F.[1] It is an isomer of 1,1-difluoroethane and finds applications as a refrigerant and in the synthesis of various fluorinated organic compounds.[2][3] This document outlines two common laboratory-scale methods for the synthesis of this compound: the direct fluorination of ethylene and the halogen exchange reaction from 1,2-dihaloethane precursors.
Safety Precautions
Extreme caution must be exercised when performing these syntheses.
-
Toxicity: this compound is toxic if inhaled or if it comes into direct contact with the skin.[1] It is heavier than air and can accumulate in low-lying areas, posing a suffocation risk.[1][4] Inhalation can also sensitize the myocardium to catecholamines, potentially leading to fatal cardiac arrhythmias.[1]
-
Flammability: this compound is a flammable gas.[4] Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and explosion-proof equipment.[5][6]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[4][5] Wear appropriate PPE, including safety goggles, face shield, flame-resistant lab coat, and chemical-resistant gloves.[5][6][7] For larger scale operations or in case of a leak, a self-contained breathing apparatus (SCBA) is recommended.[4]
-
Reactivity: The reaction of ethylene with fluorine is explosive.[1] Halogen exchange reactions often utilize corrosive and toxic reagents like hydrogen fluoride.
Method 1: Direct Fluorination of Ethene
This method involves the direct reaction of ethene gas with fluorine gas. Due to the high reactivity and explosive nature of this reaction, it is typically performed with solid fluorine or under carefully controlled conditions.[1]
Reaction: CH₂=CH₂ + F₂ → CH₂FCH₂F
Experimental Protocol:
-
Apparatus Setup: A specialized low-temperature reaction vessel equipped with a gas inlet for ethene, a source for solid fluorine, and a near-infrared (NIR) radiation source to initiate the reaction is required. The entire setup must be contained within a blast shield in a certified fume hood.
-
Reactant Preparation: Ethene gas of high purity is used. Solid fluorine is prepared by cryogenically cooling fluorine gas.
-
Reaction Execution:
-
The reaction vessel is cooled to cryogenic temperatures.
-
A controlled amount of solid fluorine is introduced into the vessel.
-
Ethene gas is slowly introduced into the vessel.
-
The reaction is initiated by exposing the mixture to NIR radiation.[1]
-
-
Product Isolation and Purification: The product mixture, which may also contain vinyl fluoride, is carefully collected and purified by fractional distillation at low temperatures.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Type | Gas-Solid Phase Fluorination | [1] |
| Primary Product | This compound | [1] |
| Byproduct | Vinyl Fluoride | [1] |
| Initiator | Near-Infrared Radiation | [1] |
Method 2: Halogen Exchange from 1,2-Dichloroethane
This method involves the fluorination of 1,2-dichloroethane using a fluorinating agent, such as hydrogen fluoride (HF), in the presence of a catalyst.[8] This method is generally more controllable than direct fluorination.
Reaction: ClCH₂CH₂Cl + 2HF --(Catalyst)--> FCH₂CH₂F + 2HCl
Experimental Protocol:
-
Catalyst Preparation: A common catalyst is a composite of chromium, copper, and zinc oxides.[8] The molar ratio can be optimized, for example, Cr:Cu:Zn of 85:5:10.[8]
-
Apparatus Setup: A gas-phase flow reactor, typically a heated tube packed with the catalyst, is used. The reactor should be made of a material resistant to hydrogen fluoride, such as Monel or nickel alloys. The setup includes mass flow controllers for the reactant gases and a downstream trapping system to collect the products and unreacted starting materials.
-
Reaction Execution:
-
The reactor is heated to the desired temperature, typically between 200-550 °C.[8]
-
A gaseous mixture of 1,2-dichloroethane and hydrogen fluoride is passed through the reactor. The molar ratio of 1,2-dichloroethane to hydrogen fluoride can range, for example, from 1:6 to 1:15.[8]
-
The contact time of the reactants with the catalyst is typically short, in the range of 0.1-20 seconds.[8]
-
-
Product Isolation and Purification: The effluent gas stream, containing this compound, hydrogen chloride, unreacted starting materials, and potentially other byproducts, is passed through a series of traps. An initial trap can be used to remove unreacted HF and HCl. The organic components are then collected in a cold trap (e.g., liquid nitrogen). The collected liquid is then purified by fractional distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 1,2-Dichloroethane, Hydrogen Fluoride | [8] |
| Catalyst | Cr/Cu/Zn composite | [8] |
| Reaction Temperature | 200-550 °C | [8] |
| Contact Time | 0.1-20 s | [8] |
| Molar Ratio (1,2-dichloroethane:HF) | 1:6 to 1:15 | [8] |
Visualizations
Caption: General laboratory workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound via halogen exchange.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Respiratory protection equipments C2H4F2 (this compound), CAS number 624-72-6 [en.gazfinder.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. CN111116304B - Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane - Google Patents [patents.google.com]
Application Notes and Protocols for ¹H and ¹⁹F NMR Spectroscopy of 1,2-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoroethane (FCH₂CH₂F) serves as a fundamental model system for understanding the conformational preferences and NMR spectral properties of small organofluorine compounds. The presence of vicinal fluorine and hydrogen atoms gives rise to complex spin-spin coupling patterns in both ¹H and ¹⁹F NMR spectra, providing a wealth of structural information. Notably, this compound predominantly exists in the gauche conformation due to the gauche effect, a phenomenon of significant interest in conformational analysis.[1] This document provides detailed application notes and experimental protocols for acquiring and interpreting high-resolution ¹H and ¹⁹F NMR spectra of this compound.
Conformational Analysis
The conformational equilibrium of this compound is dominated by the gauche and anti (or trans) conformers. Due to a combination of hyperconjugation and steric effects, the gauche conformer is more stable than the anti conformer.[1] This preference for the gauche conformation has been a subject of numerous theoretical and experimental studies. The observed NMR parameters, particularly the vicinal coupling constants, are a weighted average of the parameters for the individual conformers.
Conformational Equilibrium of this compound.
Data Presentation
The following tables summarize the reported ¹H and ¹⁹F NMR spectral data for neat this compound. It is important to note that these values, particularly chemical shifts, may vary depending on the solvent and concentration.
Table 1: ¹H NMR Spectral Data of Neat this compound
| Parameter | Value | Reference |
| Chemical Shift (δ) | 4.55 ppm | [2] |
| ²JHH (geminal) | -11.78 Hz | [2] |
| ³JHH (vicinal) | 5.66 Hz and 1.50 Hz | [2] |
| ²JHF (geminal) | 47.88 Hz | [2] |
| ³JHF (vicinal) | 30.81 Hz | [2] |
Note: The two different ³JHH values arise from the diastereotopic nature of the protons in the gauche conformer.
Table 2: ¹⁹F NMR Spectral Data of Neat this compound
| Parameter | Value | Reference |
| ³JFF (vicinal) | -10.67 Hz | [2] |
Note: The ¹⁹F chemical shift for neat this compound was not explicitly found in the provided search results and is often reported relative to an internal or external standard.
Experimental Protocols
This section outlines the recommended procedures for the preparation and NMR analysis of this compound, a volatile liquid.
Protocol 1: Sample Preparation for a Volatile Liquid
This compound is a low-boiling point liquid, requiring careful sample preparation to prevent evaporation.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Gas-tight syringe or micropipette
-
Septum-sealed caps for NMR tubes or flame-sealing apparatus
Procedure:
-
Cooling: Chill the this compound, deuterated solvent, and the NMR tube in an ice bath or refrigerator to minimize evaporation.
-
Solvent Addition: Add approximately 0.6 mL of the chilled deuterated solvent to the NMR tube.
-
Analyte Addition: Using a pre-chilled gas-tight syringe, carefully add a small amount (typically 1-5 mg for ¹H NMR, 5-20 mg for ¹⁹F NMR) of this compound directly into the solvent in the NMR tube.
-
Sealing: Immediately cap the NMR tube with a septum-sealed cap. For long-term storage or variable temperature studies, flame-sealing the NMR tube is recommended.[3]
-
Homogenization: Gently invert the sealed NMR tube several times to ensure a homogeneous solution. Avoid vigorous shaking, which can cause pressure buildup.
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any contaminants.[3]
Protocol 2: ¹H NMR Spectroscopy
Instrument Setup:
-
Ensure the NMR spectrometer is properly tuned and shimmed according to standard operating procedures.
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 10-12 ppm
-
Number of Scans (NS): 8-16 (adjust based on concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
Processing:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
Protocol 3: ¹⁹F NMR Spectroscopy
Instrument Setup:
-
Tune the probe to the ¹⁹F frequency.
Acquisition Parameters (Example for a 400 MHz spectrometer with a corresponding ¹⁹F frequency of ~376 MHz):
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with CPD decoupling on Bruker instruments for a proton-decoupled spectrum). For observing ¹H-¹⁹F couplings, a non-decoupled experiment should be run.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): A wider spectral width may be necessary for fluorinated compounds, but for this compound, a range of -200 to -230 ppm is a reasonable starting point.
-
Number of Scans (NS): 16-64 (adjust based on concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 1-2 seconds
Processing:
-
Apply an appropriate window function.
-
Perform Fourier transformation.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard if added.
Experimental Workflow for NMR Analysis.
References
Application Notes and Protocols for the Safe Laboratory Handling of 1,2-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe laboratory handling of 1,2-Difluoroethane (HFC-152). Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Material Properties and Hazard Identification
This compound is a colorless, flammable gas at room temperature with a faint ethereal odor.[1] It is crucial to understand its physical and chemical properties, as well as its associated hazards, before handling.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C2H4F2 | [2] |
| Molecular Weight | 66.05 g/mol | [2] |
| Boiling Point | -24.7 °C | [3] |
| Melting Point | -117 °C | [1] |
| Vapor Density | 2.28 (Air = 1) | [3] |
| Solubility | Poorly soluble in water. Soluble in ether, benzene, and chloroform. | [1][3][4] |
| Appearance | Colorless gas | [1] |
Hazard Identification
This compound is classified as an extremely flammable liquid and vapor and is harmful if inhaled.[4][5]
GHS Hazard Statements:
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation, dizziness, and in high concentrations, asphyxiation by displacing oxygen.[3][6] Inhalation can also sensitize the myocardium to catecholamines, potentially leading to cardiac arrhythmias.[6]
-
Skin Contact: Can cause burns upon direct contact.[3]
-
Eye Contact: Can cause irritation.[3]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are essential to minimize exposure to this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][5]
-
Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[4][5] Use only non-sparking tools.[4][5]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][5]
Personal Protective Equipment (PPE)
| PPE Type | Specifications | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [4][5] |
| Skin Protection | Fire/flame resistant and impervious clothing. Neoprene gloves are recommended. | [2][4][5] |
| Respiratory Protection | For concentrations exceeding exposure limits, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[3][4] |
Safe Handling and Storage
Proper procedures for handling and storage are critical to prevent accidents.
Handling
-
Handle in a well-ventilated place.[5]
-
Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Use non-sparking tools.[5]
-
Prevent fire caused by electrostatic discharge steam.[5]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as alkali metals, alkaline earth metals, and strong reducing agents.[3]
Experimental Protocols
The following are example protocols for common laboratory procedures involving fluorinated ethanes. These should be adapted to specific experimental needs and performed with strict adherence to all safety precautions.
Protocol: Synthesis of this compound via Fluorination of 1,2-Dichloroethane
This protocol is based on the general principles of fluorination reactions.
Objective: To synthesize this compound by reacting 1,2-dichloroethane with a fluorinating agent.
Materials:
-
1,2-dichloroethane
-
Hydrogen fluoride (HF) or other suitable fluorinating agent
-
Fluorination catalyst (e.g., Cr, Cu, Zn, Mg, Co, In composite)
-
Inert gas (e.g., Nitrogen or Argon)
-
Anhydrous solvent (if applicable)
-
Apparatus for gas-phase reaction at elevated temperatures (e.g., tube furnace, condenser)
Procedure:
-
System Preparation: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry and the system can be maintained under an inert atmosphere. The reaction is typically a gas-phase reaction conducted at 200-550 °C.
-
Catalyst Loading: Load the fluorination catalyst into the reaction tube.
-
Inerting the System: Purge the entire system with an inert gas to remove air and moisture.
-
Reagent Introduction: Introduce the 1,2-dichloroethane and hydrogen fluoride into the heated reaction tube. The molar ratio of the reactants should be carefully controlled.
-
Reaction: Maintain the reaction temperature within the specified range. The contact time of the reactants with the catalyst is typically between 0.1 and 20 seconds.
-
Product Collection: The gaseous product stream, containing this compound, is passed through a condenser to collect the desired product. Unreacted starting materials and byproducts will also be present.
-
Purification: The collected product can be purified by fractional distillation to separate it from impurities.
-
Waste Disposal: Neutralize any acidic waste streams before disposal. Dispose of all chemical waste according to institutional and local regulations.
Protocol: General Use of this compound as a Reagent in a Reaction
Objective: To safely use this compound as a reagent in a laboratory-scale reaction.
Materials:
-
This compound lecture bottle or cylinder with a regulator
-
Reaction vessel (e.g., three-necked flask) equipped with a condenser, dropping funnel, and gas inlet/outlet
-
Inert gas supply (Nitrogen or Argon)
-
Solvent
-
Other reactants as required by the specific synthesis
-
Quenching agent
Procedure:
-
System Preparation: Assemble the reaction apparatus in a fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Solvent and Reagent Addition: Add the solvent and any other non-gaseous reactants to the reaction flask via syringe or cannula.
-
Cooling: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Addition of this compound: With stirring, slowly bubble the gaseous this compound into the reaction mixture through a gas dispersion tube. The flow rate should be monitored carefully.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of an appropriate quenching agent.
-
Work-up: Perform standard aqueous work-up procedures such as extraction and washing.
-
Purification: Purify the desired product by column chromatography, distillation, or recrystallization.
-
Waste Disposal: Segregate and dispose of all halogenated and non-halogenated waste streams according to institutional guidelines.
Emergency Procedures
First Aid Measures
| Exposure | First Aid Procedure | Reference |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [4][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [4][5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [4][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [4] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]
-
Specific Hazards: Extremely flammable liquid and vapor.[4][5]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][5]
Accidental Release Measures
-
Personal Precautions: Avoid breathing vapors, mist, or gas. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]
-
Containment and Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[5]
Waste Disposal
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[4][5] Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal.
Diagrams
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe laboratory handling of this compound.
References
- 1. 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CN111116304B - Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane - Google Patents [patents.google.com]
- 6. wcu.edu [wcu.edu]
Application Notes and Protocols: 1,2-Difluoroethane as a Precursor for Fluoroolefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroolefins are critical building blocks in the synthesis of fluoropolymers, refrigerants, and pharmaceutical compounds. The development of efficient and selective methods for their production is of significant interest. While various precursors are utilized, this document explores the potential of 1,2-difluoroethane (HFC-152) as a starting material for fluoroolefins. It is important to note that while the dehydrofluorination of the isomeric 1,1-difluoroethane (HFC-152a) is a well-documented process for producing vinylidene fluoride, detailed experimental literature specifically describing the conversion of this compound to fluoroolefins is limited.
This document provides a comprehensive overview of the synthetic pathways, including a detailed protocol for a closely related and industrially relevant process: the catalytic dehydrofluorination of 1,1-difluoroethane. The principles and methodologies described herein can serve as a foundational guide for researchers exploring the reactivity of this compound.
Reaction Pathways
The primary route for converting saturated hydrofluorocarbons like this compound to fluoroolefins is through an elimination reaction, specifically dehydrofluorination. This process involves the removal of a hydrogen atom and a fluorine atom from adjacent carbons to form a double bond.
The dehydrofluorination of this compound would theoretically yield vinyl fluoride. The reaction can be initiated thermally (pyrolysis) or catalytically. Catalytic dehydrofluorination is generally preferred as it can proceed at lower temperatures and offer higher selectivity.
Caption: General reaction pathway for the dehydrofluorination of this compound.
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following section details a well-established procedure for the catalytic dehydrofluorination of its isomer, 1,1-difluoroethane (HFC-152a), to produce vinylidene fluoride. This protocol serves as a representative example of the methodologies employed for such transformations.
Protocol: Catalytic Dehydrofluorination of 1,1-Difluoroethane to Vinylidene Fluoride
This protocol is adapted from studies on the dehydrofluorination of hydrofluorocarbons using metal fluoride catalysts.
Materials:
-
1,1-Difluoroethane (HFC-152a)
-
Catalyst: Magnesium Fluoride (MgF₂) or Aluminum Fluoride (AlF₃)
-
Inert gas (Nitrogen or Argon)
-
Tubular reactor (e.g., quartz or stainless steel)
-
Furnace with temperature controller
-
Mass flow controllers
-
Gas chromatograph (GC) for product analysis
-
Cold trap (e.g., liquid nitrogen)
Procedure:
-
Catalyst Preparation: The metal fluoride catalyst is typically prepared by treating the corresponding metal oxide with a fluorinating agent or by calcining a precursor at high temperatures. The catalyst is then pelletized and sieved to a uniform particle size.
-
Reactor Setup: A fixed-bed tubular reactor is loaded with a known amount of the catalyst. The reactor is placed inside a furnace, and thermocouples are positioned to monitor the temperature of the catalyst bed.
-
System Purge: The reactor system is purged with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least one hour to remove any air and moisture.
-
Catalyst Activation: The catalyst is activated by heating it to the desired reaction temperature under a continuous flow of inert gas.
-
Reaction:
-
The temperature of the furnace is set to the desired reaction temperature (typically in the range of 300-500 °C).
-
A controlled flow of 1,1-difluoroethane is introduced into the reactor using a mass flow controller. The flow rate is adjusted to achieve the desired gas hourly space velocity (GHSV).
-
The effluent gas stream from the reactor, containing the product (vinylidene fluoride), unreacted starting material, and hydrogen fluoride, is passed through a cold trap to collect condensable products.
-
-
Product Analysis: The gaseous products are analyzed online using a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector or a thermal conductivity detector) to determine the conversion of the starting material and the selectivity to the desired fluoroolefin.
-
System Shutdown: After the experiment, the flow of 1,1-difluoroethane is stopped, and the reactor is cooled down to room temperature under a continuous flow of inert gas.
Caption: Experimental workflow for catalytic dehydrofluorination.
Quantitative Data
The following tables summarize typical quantitative data obtained from the catalytic dehydrofluorination of 1,1-difluoroethane over different catalysts. This data is presented to provide a comparative benchmark for researchers.
Table 1: Performance of Different Catalysts in the Dehydrofluorination of 1,1-Difluoroethane
| Catalyst | Temperature (°C) | HFC-152a Conversion (%) | Vinylidene Fluoride Selectivity (%) |
| AlF₃ | 350 | 45 | >98 |
| MgF₂ | 400 | 60 | >99 |
| Fluorinated Cr₂O₃ | 300 | 55 | >99 |
| Ni/AlF₃ | 350 | 70 | >98 |
Table 2: Effect of Reaction Temperature on the Dehydrofluorination of 1,1-Difluoroethane over MgF₂ Catalyst
| Temperature (°C) | HFC-152a Conversion (%) | Vinylidene Fluoride Selectivity (%) |
| 300 | 25 | >99 |
| 350 | 45 | >99 |
| 400 | 60 | >99 |
| 450 | 75 | 98 |
Signaling Pathways and Logical Relationships
The catalytic dehydrofluorination process can be visualized as a series of logical steps, from reactant preparation to product formation and analysis.
Caption: Logical flow of the catalytic conversion process.
Conclusion
Application Notes and Protocols: Dehydrochlorination of 1,2-Difluoroethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the dehydrochlorination of 1,2-difluoroethane derivatives, a crucial reaction for the synthesis of valuable fluorinated olefins. The information compiled herein is intended to guide researchers in the selection of appropriate reaction conditions and methodologies for their specific substrates.
Introduction
Dehydrochlorination is an elimination reaction that involves the removal of a hydrogen and a chlorine atom from adjacent carbons to form an alkene. In the context of this compound derivatives, this reaction is a key step in the production of vinyl fluorides and other fluorinated olefins. These products are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom(s). The choice of reaction conditions, including the base or catalyst, solvent, and temperature, is critical in determining the yield, selectivity, and stereochemistry of the resulting olefin. This document outlines common methods for the dehydrochlorination of this compound derivatives, including base-promoted and catalytic approaches.
Data Presentation: A Comparative Overview
The following tables summarize key parameters for the dehydrochlorination of various this compound derivatives under different reaction conditions.
Table 1: Base-Promoted Dehydrochlorination of this compound Derivatives
| Substrate | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 1,1-Dichloro-1,2-difluoroethane | KOH | Ethanol | Reflux | 1-Chloro-2,2-difluoroethene | Not specified | |
| 1-Chloro-2-methylbutane | KOH | Ethanol | 35-40 | 2-Methyl-2-butene (major), 2-Methyl-1-butene (minor) | Not specified | [1] |
| 1,2,2-Trichloro-1,1-difluoroethane | NaOH | Aqueous Methanol | Not specified | 1,1-Dichloro-2,2-difluoroethylene | Not specified | [2] |
Table 2: Catalytic Dehydrochlorination of this compound Derivatives
| Substrate | Catalyst | Temperature (°C) | Product(s) | Conversion (%) | Selectivity (%) | Reference |
| 2-Chloro-1,2-difluoroethane | Metal-based (Fe, Mg, Ca, Ni, Zn, Pd, Li, Na) | Not specified | 1,2-Difluoroethylene | Not specified | Not specified | [3] |
| 1-Chloro-1,2-difluoroethane | Metal-based (Pd, Ru) | Not specified | 1,2-Difluoroethylene | Not specified | Not specified | [3] |
| 1-Chloro-1,1-difluoroethane | BaF(p-BDC)0.5 derived catalyst | 350 | Vinylidene fluoride | ~70 | >95 | [4] |
| Chlorodifluoromethane (CHClF2) | Pd-Pt/C | 270 | Difluoromethane (CH2F2), Methane (CH4) | <3 | ~70-80 (for CH2F2 on Pd/C) | [5][6][7] |
| 1,1,2-Trichloroethane | 0.6 Cs/Al2O3 | 240-280 | Dichloroethylene, Vinyl chloride, Chloroacetylene | Not specified | ~91-93 (for DCE) | [8] |
Experimental Protocols
Protocol 1: Base-Promoted Dehydrochlorination of 1,1-Dichloro-1,2-difluoroethane
This protocol describes the synthesis of 1-chloro-2,2-difluoroethene via the dehydrochlorination of 1,1-dichloro-1,2-difluoroethane using alcoholic potassium hydroxide.
Materials:
-
1,1-Dichloro-1,2-difluoroethane
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Distillation apparatus
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol in a round-bottomed flask equipped with a reflux condenser.
-
Add 1,1-dichloro-1,2-difluoroethane to the alcoholic alkali solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining base and salts.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the product, 1-chloro-2,2-difluoroethene, by distillation.
Protocol 2: Catalytic Gas-Phase Dehydrochlorination of 2-Chloro-1,2-difluoroethane
This protocol outlines a general procedure for the gas-phase catalytic dehydrochlorination of 2-chloro-1,2-difluoroethane to produce 1,2-difluoroethylene.[3]
Materials:
-
2-Chloro-1,2-difluoroethane (HCFC-142)
-
Inert carrier gas (e.g., Nitrogen, Argon)
-
Metal-based catalyst (e.g., Pd on a support)
-
Tubular flow reactor
-
Furnace
-
Mass flow controllers
-
Condenser/cold trap
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack the tubular flow reactor with the chosen metal-based catalyst.
-
Heat the reactor to the desired reaction temperature using a furnace.
-
Introduce a gaseous stream of 2-chloro-1,2-difluoroethane and an inert carrier gas into the reactor using mass flow controllers to regulate the flow rates.
-
The gaseous products exiting the reactor are passed through a condenser or cold trap to collect the desired 1,2-difluoroethylene and any unreacted starting material or byproducts.
-
Analyze the product mixture using a gas chromatograph (GC) to determine the conversion of the starting material and the selectivity for 1,2-difluoroethylene.
-
The reaction conditions (temperature, flow rate, catalyst) can be optimized to maximize the yield and selectivity of the desired product.
Mandatory Visualization
Caption: General experimental workflows for base-promoted and catalytic dehydrochlorination.
Caption: Simplified E2 mechanism for base-promoted dehydrochlorination.
References
- 1. www2.latech.edu [www2.latech.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas-Phase NMR Studies of 1,2-Difluoroethane Conformational Energy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoroethane (DFE) is a molecule of significant interest in conformational analysis due to the "gauche effect," an atypical situation where the gauche conformer is more stable than the anti (or trans) conformer.[1][2] Understanding the subtle balance of steric and electronic effects that govern its conformational preferences in an unperturbed state is crucial for developing accurate molecular mechanics models and for the rational design of fluorinated molecules in drug development. Gas-phase Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe these conformational equilibria, as it provides data free from intermolecular interactions that are present in the liquid phase.[3]
These application notes provide a summary of the key findings from gas-phase NMR studies on DFE and a detailed protocol for researchers to conduct similar experiments.
Application Notes
Gas-phase ¹H and ¹⁹F NMR spectroscopy of this compound allows for the determination of the energy difference between its gauche and trans conformers. By analyzing the vicinal coupling constants (³J), which are dependent on the dihedral angle between coupled nuclei, the population of each conformer can be determined. This, in turn, allows for the calculation of the Gibbs free energy difference (ΔG°) between the conformers.
A seminal study in this area reported the first highly-resolved gas-phase ¹⁹F NMR spectra of this compound and estimated the conformational energy difference (gauche - trans) to be approximately -0.8 kcal/mol, indicating that the gauche conformer is more stable.[3][4] Other experimental techniques, such as gas-phase electron diffraction and vibrational spectroscopy, have also confirmed the greater stability of the gauche conformer.[5]
The quantitative data from these studies are invaluable for benchmarking computational chemistry methods aimed at accurately predicting conformational energies, which is a critical aspect of modern drug discovery and materials science.
Data Presentation
The following table summarizes the experimentally determined conformational energy difference between the gauche and trans conformers of this compound in the gas phase.
| Experimental Technique | ΔE (gauche - trans) (kcal/mol) | Notes |
| Gas-Phase NMR Spectroscopy | ~ -0.8[3][4] | The gauche conformer is more stable. |
| Vibrational Spectroscopy | -1.98 ± 0.08 | The enthalpy difference (ΔH) was determined to be 1.98 ± 0.08 kcal/mole, with the gauche conformer being more stable. The negative sign is added here to indicate the gauche is lower in energy.[5] |
| Gas-Phase Electron Diffraction | Gauche conformer is more stable | The study confirmed the predominance of the gauche conformer. |
Experimental Protocols
This section outlines a detailed protocol for the investigation of the conformational energy of this compound using gas-phase NMR spectroscopy.
Synthesis and Purification of this compound
Objective: To synthesize and purify this compound for NMR analysis.
Materials:
-
1,2-dichloroethane
-
Spray-dried potassium fluoride
-
Tetraethyleneglycol dimethyl ether (tetraglyme)
-
Molecular sieves (3Å)
-
Nitrogen gas (high purity)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Vacuum line
Procedure:
-
Synthesis: this compound can be synthesized by the halogen exchange reaction of 1,2-dichloroethane with potassium fluoride in a high-boiling point ether solvent like tetraglyme. The reaction is typically carried out at elevated temperatures under an inert atmosphere (e.g., nitrogen).
-
Purification: The crude product is a gas at room temperature and needs to be purified. This can be achieved by fractional distillation over molecular sieves to remove any water and other impurities.[5] The purity of the sample is critical for high-resolution NMR spectroscopy and should be checked, for example, by gas chromatography-mass spectrometry (GC-MS).
Gas-Phase NMR Sample Preparation
Objective: To prepare a sealed NMR tube containing this compound gas at a low pressure.
Materials:
-
High-quality, thick-walled 5 mm NMR tube
-
Vacuum manifold with a pressure gauge
-
Liquid nitrogen
-
Purified this compound
-
Internal reference (e.g., tetramethylsilane - TMS, gaseous)
-
Lock solvent (e.g., deuterated acetone or benzene in a sealed capillary)
Procedure:
-
NMR Tube Preparation: Attach a clean, dry NMR tube to a vacuum line. If a lock solvent is to be used, a sealed capillary containing the deuterated solvent should be placed inside the NMR tube beforehand.
-
Evacuation: Evacuate the NMR tube to a high vacuum.
-
Sample Introduction: Using the vacuum line, introduce a small amount of the purified this compound into the NMR tube via trap-to-trap distillation. This is done by cooling the bottom of the NMR tube with liquid nitrogen to condense the gas.
-
Internal Reference: Similarly, introduce a small amount of a gaseous internal reference standard like TMS.
-
Sealing: Once the desired amount of sample and reference are condensed in the NMR tube, seal the tube under vacuum using a torch. The final pressure in the tube at room temperature should be low (e.g., below 1 atm) to minimize intermolecular interactions.
NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹⁹F NMR spectra of gaseous this compound.
Instrumentation:
-
High-field NMR spectrometer equipped with a probe capable of ¹H and ¹⁹F observation.
-
Variable temperature unit.
Procedure:
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹⁹F frequencies.
-
Shimming: Shim the magnetic field homogeneity using the lock signal from the capillary or by optimizing the FID of the most intense signal.
-
Acquisition Parameters:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relatively long relaxation delay to ensure quantitative measurements.
-
¹⁹F NMR: Acquire spectra similarly to the ¹H spectra.
-
-
Variable Temperature Studies (Optional but Recommended):
-
Acquire spectra at a range of temperatures (e.g., from 300 K to 400 K).
-
Allow the sample to equilibrate at each temperature for several minutes before acquiring the spectrum.
-
Careful temperature calibration is essential.
-
Data Analysis and Conformational Energy Calculation
Objective: To determine the gauche-trans energy difference from the NMR data.
Software:
-
NMR data processing software (e.g., Mnova, TopSpin, etc.)
-
Software for spectral simulation and analysis.
Procedure:
-
Spectral Processing: Process the raw FID data by applying Fourier transformation, phase correction, and baseline correction.
-
Extraction of Coupling Constants:
-
The ¹H and ¹⁹F NMR spectra of this compound will show complex multiplets due to vicinal H-H, H-F, and F-F couplings.
-
Accurately determine the vicinal coupling constants (³JHH, ³JHF, and ³JFF) from the spectra. This may require spectral simulation and fitting to extract the parameters accurately.
-
-
Calculation of Conformational Populations:
-
The observed vicinal coupling constant (J_obs) is a weighted average of the coupling constants in the trans (J_t) and gauche (J_g) conformers: J_obs = X_t * J_t + X_g * J_g where X_t and X_g are the mole fractions of the trans and gauche conformers, respectively (X_t + X_g = 1).
-
The values for J_t and J_g are typically estimated from theoretical calculations or by studying model compounds where the conformation is rigid.
-
Rearranging the equation allows for the determination of the mole fractions: X_t = (J_obs - J_g) / (J_t - J_g) X_g = 1 - X_t
-
-
Calculation of Conformational Energy:
-
The equilibrium constant (K) between the two conformers is given by: K = X_g / X_t
-
The Gibbs free energy difference (ΔG°) can then be calculated using the following equation: ΔG° = -RT * ln(K) where R is the gas constant and T is the temperature in Kelvin.
-
A negative ΔG° indicates that the gauche conformer is more stable.
-
Mandatory Visualizations
Caption: Experimental workflow for gas-phase NMR studies of this compound.
Caption: Logical workflow for calculating conformational energy from NMR coupling constants.
References
- 1. youtube.com [youtube.com]
- 2. Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,2-Difluoroethane (HFC-152a) as an Industrial Refrigerant
Disclaimer: The compound commonly used as a refrigerant and referred to as R-152a or HFC-152a is 1,1-difluoroethane (CAS No. 75-37-6). Its isomer, 1,2-difluoroethane (CAS No. 624-72-6), is not widely used as a refrigerant due to different physical properties and higher toxicity.[1] This document focuses on the industrially significant isomer, 1,1-difluoroethane (HFC-152a), which is likely the subject of interest for refrigerant applications.
Introduction
1,1-Difluoroethane (HFC-152a) is a hydrofluorocarbon that has garnered significant interest as an alternative to chlorofluorocarbons (CFCs) and other hydrofluorocarbons with high global warming potential (GWP). With a GWP of 124 and an ozone depletion potential (ODP) of zero, HFC-152a presents a more environmentally benign option for various applications.[2][3] It is a colorless, flammable gas with a slight ethereal odor.[4] Primarily, HFC-152a is utilized as a propellant in aerosol sprays, a foam expansion agent, and as a refrigerant, often as a component in blends.[4][5][6][7] Its thermodynamic properties are comparable to R-134a, making it a candidate for retrofitting existing systems.[7]
Physicochemical and Environmental Properties
The properties of HFC-152a are summarized in the tables below, providing a comprehensive overview for researchers and scientists.
Table 1: Physical and Thermodynamic Properties of HFC-152a (1,1-Difluoroethane)
| Property | Value | Units |
| Chemical Formula | C₂H₄F₂ | - |
| Molar Mass | 66.05 | g/mol |
| Boiling Point | -24.7 | °C |
| Melting Point | -117.0 | °C |
| Critical Temperature | 113.45 | °C |
| Vapor Pressure | 536 kPa (5.1 bar) @ 21.1 °C | kPa (bar) |
| Liquid Density | 0.91 @ 21.1 °C | g/cm³ |
| Latent Heat of Vaporization | High (specific value not found) | - |
| Solubility in Water | 0.54% @ 0 °C | % by weight |
(Data sourced from references[5][7][8])
Table 2: Environmental and Safety Data for HFC-152a
| Parameter | Value | Units |
| Ozone Depletion Potential (ODP) | 0 | - |
| Global Warming Potential (GWP, 100-year) | 124-140 | - |
| Atmospheric Lifetime | 1.4 - 1.5 | years |
| Lower Explosive Limit (LEL) in Air | 3.9 | % by volume |
| ASHRAE Safety Classification | A2 (Non-toxic, slightly flammable) | - |
(Data sourced from references[2][3][4][6][7][8])
Industrial Applications as a Refrigerant
HFC-152a's primary application in refrigeration is as a replacement for R-134a, particularly in medium-temperature systems.[7] Its use is prominent in:
-
Refrigerant Blends: HFC-152a is a common component in various refrigerant mixtures designed to have specific properties for different applications.[6]
-
Automotive Air Conditioning: There is increasing demand for HFC-152a in vehicle air conditioning systems as a lower GWP alternative.[5]
-
Small Refrigeration Appliances: It is suitable for use in domestic refrigerators and freezers.[5]
-
Indirect Systems: Due to its flammability, it is often used in indirect refrigeration systems where the refrigerant is contained in a secure loop, transferring heat to a secondary fluid.[7]
Beyond refrigeration, HFC-152a is extensively used as an aerosol propellant and a foam blowing agent.[4][6]
Experimental Protocols
Protocol 1: Performance Evaluation of HFC-152a in a Vapor-Compression Refrigeration System
Objective: To determine the coefficient of performance (COP) and cooling capacity of HFC-152a in a standard refrigeration cycle and compare it to a baseline refrigerant (e.g., R-134a).
Materials:
-
Vapor-compression refrigeration test rig equipped with pressure and temperature sensors at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
-
Flow meter for refrigerant mass flow rate measurement.
-
Power meter for measuring compressor power consumption.
-
HFC-152a and baseline refrigerant (R-134a).
-
Data acquisition system.
Methodology:
-
System Preparation: Evacuate the refrigeration system to remove any air and moisture.
-
Charging: Charge the system with the baseline refrigerant (R-134a) to the manufacturer's specified amount.
-
Baseline Testing:
-
Set the evaporator and condenser operating conditions (e.g., temperature, pressure).
-
Allow the system to reach a steady state.
-
Record temperature, pressure, refrigerant mass flow rate, and compressor power consumption for at least 30 minutes.
-
-
System Evacuation: Safely recover the baseline refrigerant from the system.
-
HFC-152a Charging: Charge the system with HFC-152a. Note: Due to the lower molecular weight of HFC-152a, the optimal charge mass may differ from R-134a.[7]
-
HFC-152a Testing:
-
Set the same evaporator and condenser operating conditions as the baseline test.
-
Allow the system to reach a steady state.
-
Record temperature, pressure, refrigerant mass flow rate, and compressor power consumption for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the refrigerating effect (cooling capacity) using the enthalpy difference across the evaporator and the mass flow rate.
-
Calculate the coefficient of performance (COP) by dividing the refrigerating effect by the compressor power consumption.
-
Compare the results for HFC-152a and the baseline refrigerant. Studies suggest HFC-152a can have a 20% higher heat transfer coefficient in evaporators.[7]
-
Protocol 2: Material Compatibility and Oil Miscibility Study
Objective: To assess the compatibility of HFC-152a with common refrigeration system materials and the miscibility with compressor lubricating oils.
Materials:
-
HFC-152a.
-
Samples of materials used in refrigeration systems (e.g., copper, aluminum, steel, various elastomers, and polymers).
-
Different types of compressor oils (e.g., polyolester - POE, polyalkylene glycol - PAG).
-
High-pressure view cells (for miscibility test).
-
Sealed tubes (for material compatibility test).
-
Environmental chamber/oven.
Methodology:
-
Material Compatibility:
-
Place samples of each material in separate sealed tubes with HFC-152a and a small amount of lubricant.
-
Age the sealed tubes at an elevated temperature (e.g., 100-150°C) for a specified period (e.g., 500 hours).
-
After aging, visually inspect the materials for degradation (e.g., discoloration, cracking, swelling).
-
Analyze the refrigerant and oil for signs of chemical breakdown.
-
-
Oil Miscibility:
-
Charge a high-pressure view cell with a specific ratio of HFC-152a and compressor oil.
-
Vary the temperature of the view cell over the expected operating range of the refrigeration system.
-
Observe and record the temperatures at which phase separation occurs (if any).
-
Repeat for different oil concentrations to generate a miscibility curve. HFC-152a is generally compatible with the same materials and oils as R-134a.[7]
-
Visualizations
Caption: Workflow for evaluating the performance of HFC-152a against a baseline refrigerant.
Caption: Relationship between HFC-152a's properties and its primary applications as a refrigerant.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sinteco-srl.com [sinteco-srl.com]
- 3. nationalref.com [nationalref.com]
- 4. ecetoc.org [ecetoc.org]
- 5. stargetgas.com [stargetgas.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Unknown and surprising R152a - INTARCON [intarcon.com]
- 8. chemours.com [chemours.com]
Application Notes and Protocols for the Synthesis of 1,2-Difluoroethylene from 1,2-Difluoroethane Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoroethylene (HFO-1132) is a valuable fluorinated building block in organic synthesis and materials science. Its unique electronic properties and reactivity make it a desirable component in the synthesis of agrochemicals, pharmaceuticals, and polymers. This document provides detailed protocols for the synthesis of 1,2-difluoroethylene from readily available 1,2-difluoroethane precursors, primarily focusing on catalytic dehydrohalogenation reactions. The protocols are designed to be adaptable for both laboratory-scale synthesis and process development.
Synthetic Strategies Overview
The primary route for the synthesis of 1,2-difluoroethylene from this compound precursors involves the elimination of a hydrogen halide (HX), typically hydrogen fluoride (HF) or hydrogen chloride (HCl). This dehydrohalogenation can be achieved through thermal methods or, more efficiently, through catalysis. The choice of precursor and catalyst is critical in determining the reaction efficiency and the isomeric ratio (E/Z) of the final product.
Two main precursor types are considered in these protocols:
-
Trifluoroethanes: Specifically, 1,1,2-trifluoroethane (HFC-143), which undergoes dehydrofluorination.
-
Chloro-difluoroethanes: Such as 1-chloro-1,2-difluoroethane (HCFC-142a) and 2-chloro-1,2-difluoroethane (HCFC-142), which undergo dehydrochlorination.
The general transformation is depicted below:
Caption: General scheme for 1,2-difluoroethylene synthesis.
Experimental Protocols
Protocol 1: Catalytic Dehydrofluorination of 1,1,2-Trifluoroethane (HFC-143)
This protocol describes the gas-phase catalytic dehydrofluorination of 1,1,2-trifluoroethane to produce 1,2-difluoroethylene. Metal-based catalysts are effective for this transformation.[1][2]
Materials and Equipment:
-
1,1,2-Trifluoroethane (HFC-143) gas
-
Inert carrier gas (e.g., Nitrogen, Argon)
-
Fixed-bed catalytic reactor (e.g., quartz or stainless steel tube)
-
Tube furnace with temperature controller
-
Mass flow controllers
-
Condenser and cold trap system (e.g., dry ice/acetone bath)
-
Gas chromatograph (GC) for product analysis
-
Metal-based catalyst (e.g., Cr, Al, Fe, Ni, Mg-based) on a suitable support
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: 1,2-Difluoroethane Purification
Welcome to the technical support center for the purification of 1,2-Difluoroethane (HFC-152). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor separation of this compound from its isomer 1,1-Difluoroethane during fractional distillation. | The boiling points of this compound (30.7 °C) and 1,1-Difluoroethane (-24.7 °C) are relatively close, requiring an efficient distillation column.[1] | - Use a longer fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). - Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. - Ensure the column is well-insulated to maintain the temperature gradient. |
| Low recovery of purified this compound. | - Distillation temperature is too high, causing the product to be carried over with more volatile impurities. - Leaks in the distillation apparatus. - Inefficient condensation of the gaseous product. | - Carefully monitor the temperature at the head of the distillation column and collect the fraction that distills at the boiling point of this compound (30.7 °C). - Check all joints and connections for leaks. Use appropriate grease or seals for ground glass joints. - Ensure a sufficient flow of coolant through the condenser. For low-boiling point compounds, a refrigerated circulator may be necessary. |
| Contamination of the purified product with water. | This compound has some solubility in water (2.31 g/L).[1] Water can be introduced from glassware that is not perfectly dry or from the starting material. | - Dry all glassware in an oven before use. - If water contamination is suspected, the purified product can be passed through a drying agent that is inert to fluorocarbons, such as anhydrous sodium sulfate or molecular sieves. |
| Acidic impurities (e.g., HF, HCl) detected in the final product. | These can be residual catalysts or byproducts from the synthesis of this compound. | - Wash the crude this compound with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acids. This should be followed by a water wash and then thorough drying before distillation. |
| Broad or tailing peaks during GC analysis of purity. | - The GC column may be overloaded. - The column may not be suitable for separating fluorinated hydrocarbons. - Active sites on the column or in the injector may be interacting with the analyte. | - Dilute the sample before injection. - Use a column with a stationary phase suitable for volatile, non-polar compounds. A Restek RTX-BAC-1 or similar column can be effective.[2] - Use a deactivated liner in the injector and ensure the column has been properly conditioned. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities can include its structural isomer, 1,1-difluoroethane, unreacted starting materials from synthesis (such as 1,2-dichloroethane), residual acidic catalysts (HF or HCl), and water.[3] The presence and concentration of these impurities can vary depending on the manufacturing process.
Q2: What is the recommended method for purifying small quantities of this compound in a laboratory setting?
A2: For small-scale purification, fractional distillation is a practical and effective method.[4][5] Due to its low boiling point, care must be taken to ensure efficient condensation. For very high purity requirements, preparative gas chromatography can be employed.[6][7]
Q3: How can I confirm the purity of my this compound sample?
A3: Gas chromatography (GC) with a flame ionization detector (FID) is the most common and reliable method for determining the purity of volatile organic compounds like this compound.[2][8] By comparing the peak area of the main component to the areas of any impurity peaks, a quantitative assessment of purity can be made.
Q4: What are the key safety precautions to take when handling this compound?
A4: this compound is a flammable liquid and its vapors can form flammable mixtures with air. It should be handled in a well-ventilated area, away from ignition sources. It is also toxic if inhaled, as it can displace oxygen and cause cardiac sensitization.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₂H₄F₂ | 66.05 | 30.7[1] |
| 1,1-Difluoroethane | C₂H₄F₂ | 66.05 | -24.7 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 83.5 |
| Hydrogen Fluoride | HF | 20.01 | 19.5 |
| Hydrogen Chloride | HCl | 36.46 | -85.05 |
| Water | H₂O | 18.02 | 100 |
Experimental Protocols
Detailed Protocol for Purification by Fractional Distillation
This protocol is designed for the purification of this compound from higher and lower boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer adapter
-
Thermometer (-50 to 100 °C range)
-
Condenser
-
Receiving flask (round-bottom or pear-shaped)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Ice-salt bath or refrigerated circulator
-
Dry glassware
-
Inert gas source (e.g., Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and thoroughly dried.
-
Place a magnetic stir bar in the round-bottom flask and add the crude this compound. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to the distillation head and the receiving flask.
-
Circulate a coolant through the condenser. For this compound, a coolant temperature of 0 °C or lower is recommended. An ice-salt bath or a refrigerated circulator can be used.
-
Place the receiving flask in an ice-salt bath to minimize loss of the volatile product.
-
Provide a gentle flow of inert gas at the outlet of the receiving flask to prevent atmospheric moisture from entering the system.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Gently heat the distillation flask using the heating mantle.
-
Observe the vapor front rising slowly up the fractionating column.
-
Monitor the temperature at the distillation head. Any low-boiling impurities will begin to distill first. The temperature will then rise and stabilize at the boiling point of the next component.
-
Discard the initial fraction (forerun) which contains the more volatile impurities.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 30.7 °C), replace the receiving flask with a clean, pre-weighed flask.
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Continue distillation until the temperature either begins to drop (indicating the desired product is nearly gone) or rise sharply (indicating the start of a higher-boiling impurity distilling).
-
Stop the distillation before the distillation flask goes to dryness.
-
-
Product Handling and Storage:
-
Once the collection is complete, remove the receiving flask.
-
Seal the flask containing the purified this compound and store it in a cool, well-ventilated area, away from ignition sources.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 1,1-Difluoroethane | C2H4F2 | CID 6368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. chembam.com [chembam.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated method for the quantitation of 1,1-difluoroethane using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluoroolefin Synthesis via Dechlorination of 1,1-Dichloro-1,2-difluoroethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of fluoroolefins from 1,1-dichloro-1,2-difluoroethane. The primary focus is on the widely used zinc-mediated reductive dehalogenation method.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of synthesizing fluoroolefins from 1,1-dichloro-1,2-difluoroethane?
A1: The core of this synthetic method is the reductive elimination of two chlorine atoms from the starting material. This dehalogenation reaction forms a carbon-carbon double bond, yielding the desired fluoroolefin.[1] The process is typically achieved using a reducing agent, most commonly activated zinc metal in a polar aprotic solvent.[1]
Q2: What are the primary applications of the fluoroolefins produced by this method?
A2: Fluoroolefins are versatile intermediates in organic synthesis. They serve as monomers for fluoropolymers, act as dienophiles in Diels-Alder reactions for creating complex cyclic systems, and can undergo various addition and cross-coupling reactions to introduce diverse functional groups.[1]
Q3: What safety precautions are critical when performing this reaction?
A3: It is essential to handle 1,1-dichloro-1,2-difluoroethane and the resulting fluoroolefin product in a well-ventilated fume hood due to their volatility.[1] Zinc dust is flammable and can react with water to produce hydrogen gas; it should be handled with care in a dry environment.[1] The reaction can be exothermic, so proper temperature control is crucial to prevent a runaway reaction.[1]
Q4: Why is an activator like zinc chloride sometimes added to the reaction?
A4: The surface of metallic zinc can have a coating of zinc oxide, which may inhibit or delay the start of the dehalogenation reaction. Adding a small quantity of a metal halide, such as zinc chloride, can activate the zinc surface, leading to a quicker and smoother reaction initiation.[2]
Troubleshooting Guides
Issue 1: The reaction is sluggish or fails to initiate.
| Possible Cause | Troubleshooting Step | Explanation |
| Inactive Zinc Surface | Add a small amount of an activator, such as zinc chloride (0.1-10% by weight of zinc).[2] | The activator helps to remove the passivating metal oxide layer from the zinc surface, allowing the reaction to begin.[2] |
| Purity/Type of Zinc | Use high-purity, activated zinc dust. The reactivity can vary between zinc dust, powder, and nano-sized zinc.[3] | Zinc dust generally has a higher surface area and reactivity compared to zinc powder. The choice of zinc can significantly impact reaction selectivity and rate.[3] |
| Insufficient Temperature | Gently heat the reaction mixture to the reflux temperature of the solvent (e.g., ~60-65 °C for methanol).[1] | An initial input of thermal energy is often required to overcome the activation energy barrier and initiate the exothermic reaction. |
| Wet Reagents or Glassware | Ensure all glassware is thoroughly dried and use anhydrous solvents. | Moisture can react with the zinc surface and quench the reaction. |
Issue 2: The reaction is too exothermic and difficult to control.
| Possible Cause | Troubleshooting Step | Explanation |
| Rate of Substrate Addition is Too High | Add the solution of 1,1-dichloro-1,2-difluoroethane dropwise at a rate that maintains a steady reflux. | A rapid addition of the substrate can lead to a sudden and uncontrollable exotherm. |
| Inadequate Heat Dissipation | Use an appropriate reaction flask size to ensure sufficient headspace and surface area for heat exchange. Use a cooling bath (e.g., water or ice bath) to manage the reaction temperature as needed.[1] | Proper heat management is critical for safety and to prevent side reactions that may occur at higher temperatures. |
| High Concentration of Reactants | Ensure the substrate is dissolved in a sufficient volume of solvent as per the protocol. | High concentrations can lead to a more vigorous and less controllable reaction. |
Issue 3: Low yield of the desired fluoroolefin product.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Increase the reaction time or the amount of zinc. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS). | The reaction may require more time or an excess of the reducing agent to go to completion. |
| Side Reactions | Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Excessive temperatures can promote undesirable side reactions.[2] | Overheating can lead to the formation of byproducts, reducing the overall yield of the desired fluoroolefin. |
| Loss of Volatile Product | Ensure the distillation apparatus is well-sealed and the receiving flask is adequately cooled to prevent the loss of the volatile fluoroolefin product. | The product is often a low-boiling compound, and care must be taken during the reaction and workup to minimize its evaporation. |
Data Presentation
Table 1: General Reaction Conditions for Zinc-Mediated Dechlorination
| Parameter | Value/Range | Source(s) |
| Reducing Agent | Zinc Dust | [1] |
| Activator | Zinc Chloride | [1][2] |
| Activator Amount | 0.1 - 10% (by weight of Zinc) | [2] |
| Solvent | Anhydrous Methanol | [1] |
| Temperature | 60 - 100 °C | [1][2] |
| Pressure | Atmospheric | [1] |
Experimental Protocols
Representative Protocol for Zinc-Mediated Dechlorination of 1,1-Dichloro-1,2-difluoroethane
This protocol is adapted from established procedures for similar substrates.[1]
Materials:
-
1,1-Dichloro-1,2-difluoroethane
-
Activated Zinc Dust
-
Zinc Chloride (anhydrous)
-
Anhydrous Methanol
-
Three-neck round-bottom flask
-
Dropping funnel
-
Distillation head and condenser
-
Receiving flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
System Setup: Assemble the glassware, ensuring it is completely dry. The system should be under an inert atmosphere to prevent moisture from entering.
-
Reagent Charging: In the reaction flask, add 150 mL of anhydrous methanol, 42 g of activated zinc dust, and 0.2 g of zinc chloride.[1]
-
Reaction Initiation: Begin stirring the mixture and heat it to a gentle reflux (approximately 60-65 °C).[1]
-
Substrate Addition: Prepare a solution of 1,1-dichloro-1,2-difluoroethane in 50 mL of anhydrous methanol and place it in the dropping funnel. Once the zinc-methanol mixture is refluxing, add a small portion (10-15 mL) of the substrate solution dropwise. An exothermic reaction should begin, indicated by an increased reflux rate.[1]
-
Reaction Control: After the initial exotherm, remove the heating mantle. Continue the dropwise addition of the 1,1-dichloro-1,2-difluoroethane solution at a rate that maintains a steady distillation of the product into the receiving flask. The temperature at the distillation head should be monitored and kept near the boiling point of the desired fluoroolefin. The reaction flask may need occasional cooling to control the reaction rate.[1]
-
Completion and Purification: Once the addition is complete, the reaction is typically finished. The collected product in the receiving flask can be purified further by redistillation if necessary.[1]
Visualizations
Caption: Reaction pathway for fluoroolefin synthesis.
Caption: Experimental workflow for fluoroolefin synthesis.
References
Technical Support Center: Thermal Decomposition of 1,2-Difluoroethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-difluoroethane under thermal stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways of this compound under thermal stress?
A1: The primary thermal decomposition pathway for this compound is the unimolecular elimination of hydrogen fluoride (HF) to produce vinyl fluoride (CH₂=CHF).[1][2] This is a 1,2-elimination reaction. Another potential primary pathway is the cleavage of the carbon-carbon bond, though this requires higher energy.[3]
Q2: What are the expected major products from the thermal decomposition of this compound?
A2: The major initial product is vinyl fluoride, formed through HF elimination.[1][2] At higher temperatures or longer residence times, secondary decomposition of vinyl fluoride can occur, leading to products such as acetylene, hydrogen fluoride, and potentially various fluorinated and non-fluorinated hydrocarbons.
Q3: What is the activation energy for the primary decomposition pathway?
A3: The threshold energy for the unimolecular 1,2-HF elimination from this compound has been determined to be approximately 63 ± 2 kcal/mol.[1]
Q4: Are there any significant side reactions to be aware of during the pyrolysis of this compound?
A4: Yes, besides the primary HF elimination, C-C bond fission can occur, leading to the formation of radicals.[3] Furthermore, secondary reactions of the initial products can lead to a complex mixture of compounds. For instance, vinyl fluoride can further decompose. At very high temperatures, polymerization and coke formation on the reactor surface can also be a concern.
Q5: How does the decomposition of this compound compare to its isomer, 1,1-difluoroethane?
A5: Both isomers primarily decompose via HF elimination. However, the kinetics and activation energies differ. For comparison, the thermal decomposition of 1,1-difluoroethane also leads to vinyl fluoride and HF. Studies on 1,1-difluoroethane have shown a consecutive first-order reaction where vinyl fluoride further decomposes to acetylene and HF at temperatures above 1200°K.
Troubleshooting Guides
Issue 1: Low conversion of this compound.
| Possible Cause | Suggested Solution |
| Insufficient Temperature | Verify the temperature of your reactor's hot zone using a calibrated thermocouple. Increase the temperature in small increments, monitoring the product distribution. |
| Short Residence Time | Decrease the flow rate of the carrier gas or increase the length of the heated zone of the reactor to increase the time the reactant spends at the desired temperature. |
| Reactor Wall Effects | The surface of the reactor can influence the reaction. Consider using a reactor made of a different material (e.g., quartz vs. stainless steel) or passivating the reactor surface. |
Issue 2: Unexpected product distribution.
| Possible Cause | Suggested Solution |
| Secondary Reactions | High temperatures or long residence times can promote the decomposition of primary products. Try reducing the temperature or increasing the flow rate. |
| Air Leak | Leaks in the experimental setup can introduce oxygen, leading to oxidation products. Perform a thorough leak check of your system, especially at all joints and connections. |
| Catalytic Effects | The reactor material or contaminants on its surface may be catalyzing unintended reactions. Clean the reactor thoroughly or consider using a different reactor material. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Temperature Fluctuations | Ensure the temperature controller of your furnace is functioning correctly and providing a stable temperature profile. |
| Flow Rate Variations | Use a calibrated mass flow controller to ensure a constant and reproducible flow of this compound and any carrier gas. |
| Sample Purity | Impurities in the this compound sample can act as catalysts or inhibitors. Verify the purity of your starting material using a suitable analytical technique (e.g., GC-MS). |
Data Presentation
Table 1: Key Kinetic Parameters for the Unimolecular Decomposition of this compound
| Reaction Pathway | Rate Constant (s⁻¹) | Threshold Energy (E₀) (kcal/mol) | Reference |
| 1,2-HF Elimination | 3.0 x 10⁸ | 63 ± 2 | [1] |
| C-C Bond Fission | - | - | - |
Note: The rate constant for C-C bond fission is not well-established experimentally for this compound.
Experimental Protocols
Key Experiment: Gas-Phase Pyrolysis of this compound in a Flow Reactor
Objective: To study the thermal decomposition of this compound and identify its primary and secondary decomposition products.
Materials:
-
This compound (high purity)
-
Inert carrier gas (e.g., Nitrogen or Argon, high purity)
-
Flow reactor (e.g., quartz or stainless steel tube) housed in a tube furnace
-
Mass flow controllers
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Cold trap (e.g., liquid nitrogen)
Procedure:
-
System Preparation:
-
Assemble the flow reactor system, ensuring all connections are leak-tight.
-
Purge the entire system with the inert carrier gas for at least 30 minutes to remove any residual air and moisture.
-
Heat the tube furnace to the desired pyrolysis temperature and allow it to stabilize.
-
-
Sample Introduction:
-
Using a mass flow controller, introduce a known flow rate of the inert carrier gas into the reactor.
-
Introduce a controlled flow of this compound into the carrier gas stream. The ratio of carrier gas to this compound will determine the partial pressure and residence time.
-
-
Pyrolysis:
-
The gas mixture passes through the heated zone of the flow reactor where thermal decomposition occurs.
-
-
Product Collection and Analysis:
-
The product stream exiting the reactor is passed through a cold trap to condense any less volatile products.
-
A portion of the gas stream is directed to the GC-MS for online analysis of the volatile products.
-
Analyze the contents of the cold trap separately by dissolving them in a suitable solvent and injecting into the GC-MS.
-
-
Data Analysis:
-
Identify the decomposition products based on their mass spectra and retention times.
-
Quantify the products to determine the product distribution and conversion of this compound.
-
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Experimental workflow for this compound pyrolysis.
References
Technical Support Center: Managing the Gauche Effect in 1,2-Difluoroethane Reactions
Welcome to the Technical Support Center for managing the gauche effect in reactions involving 1,2-difluoroethane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on understanding, controlling, and troubleshooting experiments where the conformational preference of this compound and related motifs is critical.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is lower than expected, and I suspect the gauche effect is playing a role. How can I confirm this?
A1: Inconsistent or lower-than-expected yields can often be attributed to the conformational equilibrium of this compound influencing the reactivity of the substrate. The gauche conformer, being more stable, may be less reactive in a desired pathway, or it may favor an undesired side reaction.
Troubleshooting Steps:
-
Conformational Analysis: Perform a conformational analysis of your starting material and any key intermediates under your reaction conditions. Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for this. By analyzing the coupling constants and integrating the signals corresponding to the gauche and anti conformers at different temperatures, you can determine their relative populations.
-
Solvent Study: The gauche effect is highly sensitive to the solvent environment.[1][2] Polar solvents tend to favor the more polar gauche conformer even more strongly.[2] Run your reaction in a series of solvents with varying polarities (e.g., a non-polar solvent like hexane, a moderately polar solvent like dichloromethane, and a polar aprotic solvent like DMSO) to see if there is a correlation between the solvent polarity and the reaction yield.
-
Computational Modeling: If experimental methods are not feasible, computational chemistry can provide valuable insights. Perform a conformational search and calculate the relative energies of the gauche and anti conformers in the gas phase and in the solvent of interest using Density Functional Theory (DFT).
Q2: I am observing a mixture of diastereomers in my product. Could the gauche effect be the cause, and how can I improve the diastereoselectivity?
A2: Yes, the gauche effect can significantly influence the stereochemical outcome of a reaction. The preferred gauche conformation of a reactant or intermediate can lead to a favored transition state, resulting in the formation of a major diastereomer.
Improving Diastereoselectivity:
-
Lowering the Reaction Temperature: By decreasing the reaction temperature, you can often enhance the selectivity for the product that arises from the lower energy transition state. This is because the energy difference between the diastereomeric transition states will have a more pronounced effect on the reaction rate at lower temperatures.
-
Solvent Optimization: As mentioned previously, the choice of solvent can alter the conformational equilibrium. Experiment with different solvents to see if you can shift the equilibrium towards the conformer that leads to the desired diastereomer.
-
Use of Additives: In some cases, the addition of a Lewis acid or a coordinating cation can influence the conformational preference of the substrate by interacting with the fluorine atoms, thereby altering the diastereoselectivity.
Q3: My spectroscopic data (NMR, IR) for this compound is difficult to interpret. What are the common challenges?
A3: The spectroscopic analysis of this compound can be complex due to the co-existence of gauche and anti conformers and their interconversion.
Common Spectroscopic Challenges and Solutions:
-
NMR Spectroscopy:
-
Overlapping Signals: At room temperature, the rapid interconversion between conformers can lead to broadened or averaged signals. To resolve this, acquire spectra at lower temperatures to slow down the interconversion and observe distinct signals for each conformer.
-
Complex Coupling Patterns: The vicinal proton-fluorine and proton-proton coupling constants are different for the gauche and anti conformers. A detailed analysis of these coupling constants is necessary to assign the signals correctly.
-
-
IR and Raman Spectroscopy:
-
Coincident Bands: Some vibrational modes of the gauche and anti conformers may have very similar frequencies, leading to overlapping bands.[3]
-
Weak Signals for the Minor Conformer: The signals corresponding to the less abundant conformer might be weak and difficult to detect. Enhancing the signal-to-noise ratio by increasing the concentration or the number of scans can be helpful.
-
Q4: How does the gauche effect in this compound impact drug design and development?
A4: The gauche effect is a powerful tool in medicinal chemistry for controlling the three-dimensional structure of a molecule. By strategically introducing a 1,2-difluoroethyl motif, chemists can lock a molecule into a specific conformation that is optimal for binding to a biological target. This can lead to increased potency and selectivity of a drug candidate. For example, fluorination can be used to favor a specific conformation in molecules like GABA analogues to probe receptor binding.[4]
Data Presentation
The stability of the gauche conformer relative to the anti conformer in this compound is influenced by the surrounding medium. The following tables summarize key quantitative data.
Table 1: Calculated Energy Differences between Gauche and Anti Conformers of this compound in the Gas Phase
| Computational Method | Energy Difference (kcal/mol) (Gauche more stable) | Reference |
| Ab initio | 0.6 | [5] |
| B3LYP | 1.00 (4.2 kJ/mol) | [6] |
Table 2: Influence of Solvent on the Gauche:Anti Conformer Ratio of 2,3-dinitro-2,3-dimethylbutane (an analogue exhibiting a strong gauche effect)
| Solvent | Gauche:Anti Ratio | Reference |
| Benzene | 79:21 | [1] |
| Carbon Tetrachloride | 42:58 | [1] |
Note: Data for this compound in various solvents is less commonly reported in a tabulated format, but the general trend of polar solvents favoring the gauche conformer is well-established.[2]
Experimental Protocols
Protocol 1: Determination of Gauche/Anti Conformer Ratio by Variable Temperature ¹H-NMR Spectroscopy
Objective: To determine the relative populations of the gauche and anti conformers of this compound at different temperatures.
Materials:
-
This compound
-
Deuterated solvent (e.g., acetone-d₆, chloroform-d)
-
NMR tubes suitable for low-temperature work
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen deuterated solvent in a clean, dry NMR tube.
-
Room Temperature Spectrum: Acquire a standard ¹H-NMR spectrum at room temperature to serve as a reference.
-
Low-Temperature Spectra: Cool the sample to the desired low temperature (e.g., -20 °C, -40 °C, -60 °C). Allow the temperature to equilibrate for at least 5-10 minutes before acquiring each spectrum.
-
Data Acquisition: At each temperature, acquire a high-resolution ¹H-NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the distinct signals for the gauche and anti conformers. The chemical shifts and coupling constants will differ for each.
-
Integrate the corresponding signals for each conformer.
-
Calculate the mole fraction of each conformer at each temperature using the integral values.
-
The equilibrium constant (K) can be calculated as K = [gauche]/[anti].
-
The Gibbs free energy difference (ΔG°) can be determined using the equation ΔG° = -RTlnK.
-
Protocol 2: Qualitative Analysis of Conformers using IR and Raman Spectroscopy
Objective: To identify the vibrational modes characteristic of the gauche and anti conformers of this compound.
Materials:
-
This compound
-
Gas cell for IR spectroscopy
-
Capillary tube for Raman spectroscopy
-
FT-IR spectrometer
-
Raman spectrometer
Procedure:
-
IR Spectroscopy (Gas Phase):
-
Introduce a small amount of this compound vapor into a gas cell.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the C-H and C-F stretching and bending modes.
-
-
Raman Spectroscopy (Liquid Phase):
-
Fill a capillary tube with liquid this compound.
-
Acquire the Raman spectrum using a suitable laser excitation wavelength.
-
Identify the characteristic Raman scattering peaks.
-
-
Data Analysis:
-
Compare the obtained spectra with literature values to assign the observed bands to the gauche and anti conformers. The selection rules for IR and Raman spectroscopy differ for the two conformers due to their different symmetries (C₂ for gauche and C₂h for anti), which aids in their identification.
-
Mandatory Visualization
Caption: Conformational equilibrium of this compound.
Caption: Troubleshooting workflow for gauche effect-related issues.
Caption: Hyperconjugation stabilizing the gauche conformer.
References
"troubleshooting complex NMR spectra of 1,2-Difluoroethane"
Technical Support Center: 1,2-Difluoroethane NMR Analysis
Welcome to the technical support center for troubleshooting complex NMR spectra of this compound. This guide provides answers to frequently asked questions and detailed troubleshooting advice to assist researchers, scientists, and drug development professionals in acquiring and interpreting high-quality NMR data for this challenging molecule.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H NMR spectrum of this compound appear so complex instead of a simple triplet?
The complexity arises from several factors:
-
Magnetic Non-equivalence: Although the four protons are chemically equivalent, they are magnetically non-equivalent due to different coupling constants to the vicinal fluorine atoms. This creates a more complex spin system than a simple first-order analysis would suggest.[1][2]
-
Conformational Isomerism: this compound exists as a mixture of rapidly interconverting gauche and trans conformers at room temperature.[1][3][4] The observed spectrum is a weighted average of the spectra of these individual conformers.
-
Complex Spin-Spin Coupling: The spectrum is a result of multiple spin-spin couplings, including geminal H-H coupling (2JHH), vicinal H-H coupling (3JHH), geminal H-F coupling (2JHF), and vicinal H-F coupling (3JHF).[1][2] The combination of these couplings leads to overlapping multiplets that are difficult to interpret at first glance.[5][6]
Q2: What is the "gauche effect" and how does it influence the NMR spectrum of this compound?
The "gauche effect" refers to the phenomenon where the gauche conformation of this compound is more stable than the trans (or anti) conformation, despite the potential for steric hindrance and dipole-dipole repulsion between the fluorine atoms.[4][7] This preference is attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* anti-bonding orbital.[4] In more polar solvents, the gauche conformation is even more favored.[4]
This conformational preference significantly impacts the observed NMR spectrum because the magnitudes of vicinal coupling constants (3JHH and 3JHF) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[8][9][10] Since the spectrum is a weighted average of the conformers, the predominance of the gauche form will be reflected in the measured coupling constants.
Q3: Why are the 19F NMR spectra of this compound also complex?
Similar to the 1H NMR spectrum, the 19F NMR spectrum is complex due to:
-
Coupling to Protons: Each fluorine nucleus couples to the two geminal protons and the two vicinal protons, resulting in a complex multiplet.
-
F-F Coupling: There is also vicinal F-F coupling (3JFF) which further splits the signals.[11]
-
Conformational Averaging: The observed spectrum is an average of the distinct spectra of the gauche and trans conformers.[12][13]
Troubleshooting Guides
Issue 1: Poor resolution and broad peaks in the 1H or 19F NMR spectrum.
-
Possible Cause 1: Poor Shimming.
-
Possible Cause 2: Sample Concentration.
-
Solution: The sample may be too concentrated, leading to viscosity-related broadening.[14] Dilute the sample and re-acquire the spectrum.
-
-
Possible Cause 3: Inhomogeneous Sample.
-
Possible Cause 4: Temperature Fluctuations.
-
Solution: Ensure the spectrometer's temperature control is stable, as fluctuations can affect the conformational equilibrium and lead to broadening.
-
Issue 2: Overlapping multiplets in the 1H NMR spectrum make it impossible to extract coupling constants.
-
Possible Cause 1: Insufficient Magnetic Field Strength.
-
Solution: If available, use a higher field NMR spectrometer. Higher field strengths increase the chemical shift dispersion in Hertz, which can help to resolve overlapping signals.[6]
-
-
Possible Cause 2: Solvent Effects.
-
Possible Cause 3: Complex Second-Order Effects.
-
Solution: The spectrum of this compound is inherently complex and exhibits second-order effects where the chemical shift difference between coupled nuclei is not much larger than the coupling constant.[6] To simplify the spectrum, consider performing decoupling experiments.
-
Issue 3: Difficulty in assigning specific couplings (H-H vs. H-F).
-
Possible Cause: Ambiguity in multiplet analysis.
-
Solution 1: 1H{19F} Decoupling Experiment. This experiment involves irradiating the fluorine nuclei while observing the proton spectrum. This will collapse the H-F couplings, simplifying the proton spectrum to only show H-H couplings.[18]
-
Solution 2: 19F{1H} Decoupling Experiment. Conversely, irradiating the protons while observing the fluorine spectrum will remove H-F couplings and reveal the F-F coupling.
-
Solution 3: 2D NMR Spectroscopy. Techniques like COSY (Correlation Spectroscopy) can help identify H-H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range H-C couplings. For H-F correlations, 1H-19F HETCOR or HMBC experiments can be employed.[19][20]
-
Data Presentation
Table 1: Typical NMR Coupling Constants for this compound.
| Coupling Type | Nuclei Involved | Typical Value (Hz) | Notes |
| Geminal H-H | 2JHH | -10 to -12 | Negative sign indicates the relative orientation of the nuclear spins.[1] |
| Vicinal H-H | 3JHH | 1.5 - 5.7 | Highly dependent on the gauche/trans conformer ratio.[2] |
| Geminal H-F | 2JHF | 45 - 50 | Large one-bond C-F coupling influences this value.[21] |
| Vicinal H-F | 3JHF | 3 - 48 | Very sensitive to the H-C-C-F dihedral angle.[8][10][22] |
| Vicinal F-F | 3JFF | -10.7 | The sign and magnitude are conformation-dependent.[2] |
Note: The observed coupling constants in an experimental spectrum are a weighted average based on the populations of the gauche and trans conformers.
Experimental Protocols
Protocol 1: Standard 1H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, acetone-d6, benzene-d6) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.[16]
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time (AQ): 2-4 seconds for good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16 or higher, depending on the sample concentration, to achieve adequate signal-to-noise.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[17]
-
Protocol 2: 1H{19F} Homonuclear Decoupling Experiment
-
Initial Setup: Acquire a standard 1H NMR spectrum as described in Protocol 1 to identify the chemical shift range of the fluorine-coupled proton signals.
-
Decoupling Parameters:
-
Enter the decoupling experiment setup on the spectrometer software.[23]
-
Set the decoupler frequency to the center of the 19F chemical shift region. For this compound, this will require knowledge of the 19F chemical shift. If this is unknown, a 19F spectrum should be acquired first.
-
Use a broadband decoupling sequence (e.g., WALTZ-16 or GARP) to cover the entire 19F spectral width.
-
The decoupler is typically on during the acquisition time.[23]
-
-
Acquisition: Run the experiment with the same parameters as the standard 1H NMR.
-
Analysis: Compare the decoupled spectrum with the standard 1H spectrum. The multiplets in the decoupled spectrum will be simplified, showing only H-H couplings. This allows for the direct measurement of 3JHH values.
Visualizations
Caption: Logical relationship of factors leading to complex NMR spectra for this compound.
Caption: Troubleshooting workflow for analyzing overlapping multiplets in this compound spectra.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Karplus equation - Wikipedia [en.wikipedia.org]
- 10. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of this compound | Semantic Scholar [semanticscholar.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 18. Nuclear magnetic resonance decoupling - Wikipedia [en.wikipedia.org]
- 19. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nmr.chem.umn.edu [nmr.chem.umn.edu]
"improving the yield of 1,2-Difluoroethane through catalytic methods"
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Difluoroethane (HFC-152) using catalytic methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success and yield.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic synthesis of this compound.
Issue 1: Low or No Yield of this compound
-
Question: My reaction is producing a low yield or no this compound. What are the common causes and how can I resolve this?
-
Answer: Low or no product yield can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and reactant purity.
-
Catalyst Deactivation: The catalyst may have lost its activity due to coking (carbon deposition) or poisoning by impurities in the feed.
-
Solution: Regenerate the catalyst according to the supplier's protocol, which may involve controlled oxidation to remove coke. Ensure the purity of reactants by using appropriate purification methods.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Too low a temperature will result in low conversion rates, while a temperature that is too high can lead to the formation of undesired byproducts and catalyst deactivation.
-
Solution: Optimize the reaction temperature by performing small-scale experiments across the recommended temperature range for your specific catalyst.
-
-
Incorrect Reactant Molar Ratio: An improper ratio of fluorinating agent (e.g., HF) to the chlorinated precursor can limit the conversion to this compound.
-
Solution: Adjust the molar ratio of your reactants. For the fluorination of chlorinated ethanes, a molar excess of HF is generally recommended.
-
-
Insufficient Contact Time: The time the reactants are in contact with the catalyst may be too short for the reaction to proceed to completion.
-
Solution: Increase the contact time by reducing the flow rate of the reactants over the catalyst bed.
-
-
Issue 2: Poor Selectivity towards this compound
-
Question: My reaction is producing a significant amount of byproducts, leading to poor selectivity for this compound. What are the likely side reactions and how can I suppress them?
-
Answer: Poor selectivity is often due to the formation of over-fluorinated or under-fluorinated products, as well as elimination and oligomerization products.
-
Common Side Reactions:
-
Over-fluorination: Formation of trifluoroethane and other more highly fluorinated compounds.
-
Under-fluorination: Incomplete conversion of the dichloroethane precursor.
-
Dehydrochlorination/Dehydrofluorination: Formation of chloro- or fluoro-olefins.
-
Oligomerization/Polymerization: Formation of higher molecular weight compounds that can lead to coking.
-
-
Solutions to Improve Selectivity:
-
Optimize Temperature and Pressure: Lowering the reaction temperature can often reduce the rate of side reactions. Adjusting the pressure can also influence the product distribution.
-
Adjust Catalyst Composition: The composition of the catalyst plays a crucial role in selectivity. For example, the addition of co-catalysts can suppress the formation of certain byproducts.
-
Control Reactant Feed: Ensure a consistent and precise flow of reactants. Fluctuations in the feed can lead to localized "hot spots" on the catalyst bed, promoting side reactions.
-
-
Issue 3: Catalyst Deactivation and Instability
-
Question: I am observing a decline in catalyst performance over time. What causes catalyst deactivation and how can it be mitigated or reversed?
-
Answer: Catalyst deactivation is a common challenge in gas-phase catalytic reactions.
-
Causes of Deactivation:
-
Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.
-
Sintering: Agglomeration of metal particles on the catalyst support at high temperatures, leading to a loss of active surface area.
-
Poisoning: Irreversible adsorption of impurities (e.g., sulfur or water) on the active sites.
-
Formation of inactive metal species: For instance, the formation of basic copper chloride has been observed to cause deactivation in some hydrodechlorination catalysts.[1]
-
-
Mitigation and Regeneration:
-
Control Reaction Temperature: Operating at the lower end of the effective temperature range can minimize sintering and coking.
-
Ensure High Purity of Reactants: Remove any potential poisons from the feed stream before it enters the reactor.
-
Catalyst Regeneration: Deactivated catalysts can often be regenerated. A common method for removing coke is controlled oxidation with a dilute stream of air or oxygen in an inert gas. For catalysts deactivated by species like basic copper chloride, a simple alkaline wash has been shown to be effective for reactivation.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common catalytic methods for synthesizing this compound?
-
A1: The most prevalent catalytic method is the gas-phase fluorination of 1,2-dichloroethane or a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane using anhydrous hydrogen fluoride (HF) over a solid catalyst.[2] Other methods include the fluorination of ethylene with fluorine, though this reaction can be explosive.[3]
-
Q2: What types of catalysts are typically used for the fluorination of chlorinated hydrocarbons?
-
A2: Composite catalysts are commonly employed. These often contain one or more metals from the group of Chromium (Cr), Copper (Cu), Zinc (Zn), Magnesium (Mg), Cobalt (Co), Indium (In), Nickel (Ni), and Aluminum (Al) on a suitable support.[2]
-
Q3: What are the typical operating conditions for the gas-phase fluorination of 1,2-dichloroethane?
-
A3: The reaction is typically carried out at a temperature between 200-550 °C. The contact time of the gas phase with the catalyst is generally in the range of 0.1-20 seconds.[2]
-
Q4: What are the main safety precautions to consider when working with anhydrous hydrogen fluoride (HF)?
-
A4: Anhydrous HF is extremely corrosive and toxic. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as a first aid measure for HF burns.
-
Q5: How can I monitor the progress of the reaction and analyze the product mixture?
-
A5: The reaction progress can be monitored by taking samples of the exit gas stream and analyzing them by gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID). This will allow for the identification and quantification of the desired product and any byproducts.
Data Presentation
Table 1: Catalyst Compositions and Reaction Conditions for the Synthesis of this compound and Related Compounds
| Catalyst Composition | Precursor(s) | Temperature (°C) | Pressure | Contact Time (s) | Molar Ratio (HF:Precursor) | Reported Yield/Selectivity | Reference |
| Ni and Al (45:55 molar ratio) | Ethylene and Chlorine (to produce dichloroethanes) | 250-600 | Not Specified | 0.1-20 | - | Not Specified for this compound | [2] |
| Cr, Cu, and Zn (85:5:10 molar ratio) | 1,2-dichloroethane and 1,1,2-trichloroethane | 200-550 | Not Specified | 0.1-20 | 6-15 | Not Specified | [2] |
| Other composite catalysts (Cr, Cu, Zn, Mg, Co, In) | 1,2-dichloroethane and 1,1,2-trichloroethane | 200-550 | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: Specific yield and selectivity data for this compound are not detailed in the cited patent. The data provided outlines the general conditions for the synthesis.
Experimental Protocols
Method 1: Gas-Phase Catalytic Fluorination of 1,2-Dichloroethane
This protocol is based on the general method described in patent CN111116304B.[2]
1. Catalyst Preparation and Activation:
- Prepare the composite catalyst (e.g., Cr/Cu/Zn on a support) according to established literature procedures.
- Load the catalyst into a fixed-bed reactor.
- Activate the catalyst by heating it under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature. Then, introduce a stream of anhydrous HF to fluorinate the catalyst surface. This pre-treatment is crucial for achieving high activity and stability.
2. Reaction Setup:
- The reaction is performed in a continuous flow fixed-bed reactor made of a material resistant to HF (e.g., Monel or Hastelloy).
- The reactor is heated to the desired temperature (e.g., 350 °C) using a tube furnace.
- 1,2-dichloroethane is vaporized and mixed with a stream of anhydrous HF before entering the reactor. Mass flow controllers are used to precisely control the flow rates of both reactants.
3. Reaction Procedure:
- Set the reactor temperature to the desired value (e.g., 350 °C).
- Introduce the pre-activated catalyst into the reactor.
- Start the flow of anhydrous HF and 1,2-dichloroethane at the desired molar ratio (e.g., 10:1).
- The gaseous product stream exiting the reactor is passed through a series of traps to remove unreacted HF and HCl byproduct (e.g., a scrubber with a basic solution) and then condensed at low temperature to collect the organic products.
4. Product Analysis:
- The condensed organic product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and any byproducts.
Mandatory Visualizations
References
- 1. Hydrodechlorination of trifluoro-trichloroethane to chlorotrifluoroethylene: Revealing the deactivation mechanism and regeneration strategy of Pd-Cu/AC catalyst [cjche.cip.com.cn]
- 2. CN111116304B - Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 1,2-Difluoroethane in Solvent Systems
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving 1,2-difluoroethane. The following guides and FAQs address specific challenges related to its stability in various solvent systems.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in a Reaction Mixture
Question: My reaction yield is significantly lower than expected, and I suspect degradation of the this compound solvent. What could be the cause, and how can I mitigate it?
Answer: Unexpected degradation of this compound can be attributed to several factors, primarily the presence of strong bases or nucleophiles, elevated temperatures, and the polarity of the solvent system. The primary degradation pathway to consider is dehydrofluorination.
Troubleshooting Steps:
-
Reagent Compatibility Check:
-
Identify Strong Bases/Nucleophiles: Are there any strong bases (e.g., alkoxides, hydroxides) or potent nucleophiles in your reaction mixture? These can promote E2 elimination of HF from this compound.
-
Alternative Reagents: If possible, consider using a weaker, non-nucleophilic base or protecting sensitive groups to minimize side reactions with the solvent.
-
-
Solvent System Evaluation:
-
Polarity: While this compound's gauche conformer is more stable in polar solvents, high polarity can also stabilize the transition state of elimination reactions, potentially increasing the degradation rate.[1]
-
Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding and may facilitate elimination pathways. If feasible for your reaction, consider switching to a less polar or an aprotic solvent.
-
-
Temperature Control:
-
Reduce Reaction Temperature: Higher temperatures provide the activation energy for degradation. Assess if your reaction can proceed efficiently at a lower temperature.
-
Localized Heating: Avoid localized hot spots in the reaction vessel through efficient stirring and controlled heating.
-
-
Inert Atmosphere:
-
Oxygen and Water Exclusion: While the primary concern is dehydrofluorination, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture, which could potentially lead to other degradation pathways over extended periods or in the presence of certain catalysts.
-
Issue: Inconsistent Results in Kinetic Studies of this compound
Question: I am studying the kinetics of a reaction in this compound, but my results are not reproducible. Could solvent instability be a factor?
Answer: Yes, the stability of this compound can impact the reproducibility of kinetic studies. If the solvent is degrading at a rate comparable to or faster than your reaction of interest, it will introduce significant error.
Troubleshooting Steps:
-
Solvent Purity:
-
Freshly Purified Solvent: Always use freshly distilled or a new bottle of high-purity this compound for each kinetic run. Impurities could catalyze degradation.
-
Storage: Store this compound in a cool, dark place, away from strong bases or reactive chemicals.
-
-
Control Experiment:
-
Solvent Blank: Run a control experiment with only this compound and any other relevant additives (e.g., catalyst, buffer) under the exact same reaction conditions (temperature, time, atmosphere) but without your primary reactants.
-
Monitor Degradation: Analyze the control sample over time using a suitable analytical method (e.g., GC-MS or ¹⁹F NMR) to quantify the rate of solvent degradation.
-
-
Data Correction:
-
Factor in Degradation: If solvent degradation is observed but unavoidable, you may be able to correct your kinetic data by independently measuring the rate of this compound loss and factoring it into your reaction model.
-
-
Method Validation:
-
Analytical Method: Ensure your analytical method is validated for the specific detection of this compound and its potential degradation products (e.g., vinyl fluoride) in your reaction matrix.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in common laboratory solvents?
A1: The most probable degradation pathway for this compound in the presence of bases or at elevated temperatures is dehydrofluorination , an elimination reaction (typically E2) that results in the formation of vinyl fluoride and hydrogen fluoride. Hydrolysis is generally slow for fluoroalkanes under neutral conditions but can be accelerated by strong acids or bases.
Q2: How does solvent polarity affect the stability of this compound?
A2: The relationship is complex. This compound exists as a mixture of gauche and anti conformers. The more polar gauche conformer is stabilized in more polar solvents.[1] This conformational preference itself does not directly equate to chemical stability. However, polar solvents can also stabilize the charged transition states of elimination and substitution reactions, which can lead to a faster rate of degradation. Therefore, while conformationally favored, the chemical reactivity of this compound may be higher in polar systems, especially in the presence of reactive species.
Q3: Are there any known incompatibilities of this compound with common reagents?
A3: Yes. Avoid using this compound with:
-
Strong, non-nucleophilic bases: Such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide, especially at elevated temperatures, as they can readily induce dehydrofluorination.
-
Strongly nucleophilic reagents: While generally less reactive than its chlorinated or brominated analogs, prolonged exposure to strong nucleophiles may lead to slow substitution reactions.
-
Alkali and Alkaline Earth Metals: Contact with reactive metals should be avoided.
Q4: What is the expected shelf life of this compound in a typical laboratory setting?
A4: When stored properly in a sealed container in a cool, dark, and dry place, high-purity this compound is a stable compound with a long shelf life, likely several years. However, stability can be compromised by impurities, exposure to light, and elevated temperatures. It is always best practice to use the freshest solvent available for sensitive applications.
Data Presentation
The following tables present hypothetical kinetic data for the dehydrofluorination of this compound in different solvent systems at 50 °C. This data is illustrative and based on the expected trends for haloalkane stability. Actual experimental results may vary.
Table 1: Hypothetical Rate Constants for Dehydrofluorination of this compound
| Solvent System | Base (0.1 M) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| Acetonitrile | Potassium tert-butoxide | 8.5 x 10⁻⁵ | 2.26 |
| Tetrahydrofuran | Potassium tert-butoxide | 5.2 x 10⁻⁵ | 3.70 |
| Dichloromethane | Potassium tert-butoxide | 1.1 x 10⁻⁵ | 17.5 |
| n-Hexane | Potassium tert-butoxide | 9.8 x 10⁻⁷ | 196 |
| Acetonitrile | Triethylamine | 2.3 x 10⁻⁶ | 83.8 |
Table 2: Hypothetical Arrhenius Parameters for Dehydrofluorination in Acetonitrile
| Parameter | Value |
| Activation Energy (Ea) | 85 kJ/mol |
| Pre-exponential Factor (A) | 2.1 x 10⁸ s⁻¹ |
Experimental Protocols
Protocol 1: Determination of this compound Stability by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the degradation of this compound in a given solvent system over time.
Materials:
-
This compound (high purity)
-
Solvent of interest (anhydrous, high purity)
-
Internal standard (e.g., 1,1,2-trichlorotrifluoroethane or other suitable volatile compound)
-
Degradation-inducing reagent (e.g., non-nucleophilic base)
-
Reaction vials with septa
-
Thermostatically controlled heating block or oil bath
-
Gas-tight syringe
-
GC-MS system with a suitable column (e.g., DB-624 or similar)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the solvent of interest at a known concentration.
-
Reaction Setup: In a series of reaction vials, add the solvent, the degradation-inducing reagent, and the internal standard.
-
Initiation: Equilibrate the vials at the desired reaction temperature. At time t=0, add a known amount of this compound to each vial, seal, and vortex briefly.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the headspace or liquid (depending on the method) using a gas-tight syringe and inject it into the GC-MS.
-
Analysis: Monitor the peak areas of this compound and the internal standard. The ratio of the peak area of this compound to the internal standard is used for quantification.
-
Data Processing: Plot the natural logarithm of the concentration of this compound versus time. For a first-order decay, the slope of the line will be the negative of the rate constant (-k).
Protocol 2: In-situ Monitoring of this compound Stability by ¹⁹F NMR Spectroscopy
Objective: To monitor the degradation of this compound in real-time.
Materials:
-
This compound
-
Deuterated solvent of interest
-
NMR tube with a sealable cap
-
NMR spectrometer with fluorine-19 capabilities
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of this compound and the degradation-inducing reagent in the deuterated solvent.
-
Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum at the desired reaction temperature to establish the chemical shift and integration of the this compound peak at t=0.
-
Time-course Monitoring: Acquire subsequent ¹⁹F NMR spectra at regular time intervals.
-
Analysis: Monitor the decrease in the integral of the ¹⁹F signal corresponding to this compound. If degradation products are fluorinated (e.g., vinyl fluoride), new signals will appear. The relative integration of these signals can be used to determine the extent of the reaction.
-
Data Processing: Plot the concentration (proportional to the integral) of this compound against time to determine the reaction kinetics.
Visualizations
Caption: Workflow for Determining this compound Stability via GC-MS.
Caption: Dehydrofluorination Pathway of this compound.
References
Technical Support Center: Dehalogenation of 1,2-Difluoroethane Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the dehalogenation of 1,2-difluoroethane precursors to synthesize 1,2-difluoroethylene.
Troubleshooting Guides
This section addresses common issues encountered during the dehalogenation of this compound precursors.
Issue 1: Low Yield of 1,2-Difluoroethylene
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR) and extend the reaction time if the starting material is still present. - Increase Temperature: Gradually increase the reaction temperature. Note that higher temperatures may also promote side reactions. - Reagent Purity: Ensure the purity of the dehalogenating agent (e.g., zinc, base) and the solvent. Impurities can inhibit the reaction. |
| Suboptimal Reagent Stoichiometry | - Excess Dehalogenating Agent: For metal-mediated dehalogenations (e.g., with zinc), ensure a sufficient excess of the metal is used to drive the reaction to completion. - Base Concentration: For dehydrohalogenation, optimize the concentration of the base. A concentration that is too low will result in a slow reaction, while one that is too high may lead to unwanted side reactions. |
| Poor Leaving Group | - The C-F bond is significantly stronger than C-Cl, C-Br, and C-I bonds, making fluoride a poor leaving group.[1] For dehydrofluorination reactions, stronger bases or higher temperatures may be required compared to dehydrochlorination or dehydrobromination. |
Issue 2: Formation of Undesired Isomers (E/Z Isomers of 1,2-Difluoroethylene)
| Potential Cause | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | - The cis (Z)-isomer of 1,2-difluoroethylene is thermodynamically more stable than the trans (E)-isomer by approximately 0.9 kcal/mol.[2] Reaction conditions can influence the E/Z ratio. - Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures can lead to equilibration and favor the thermodynamically more stable cis-isomer. |
| Stereochemistry of the Starting Material | - For E2 elimination reactions, the stereochemistry of the precursor can influence the stereochemistry of the resulting alkene. An anti-periplanar arrangement of the leaving groups is typically required. |
| Choice of Base/Solvent | - The choice of base and solvent can influence the transition state of the elimination reaction, thereby affecting the E/Z ratio of the product. Experiment with different base/solvent combinations to optimize for the desired isomer. |
Issue 3: Formation of Other Byproducts
| Potential Cause | Troubleshooting Steps |
| Competing Dehydrohalogenation Pathways | - In precursors containing both chlorine and fluorine (e.g., 2-chloro-1,2-difluoroethane), both dehydrochlorination and dehydrofluorination can occur, leading to a mixture of products.[3] - Catalyst/Reagent Selection: The choice of catalyst or reagent can influence the selectivity. For instance, in the dehydrohalogenation of 1,1-difluoro-1-chloroethane, the selectivity towards dehydrochlorination (forming VDF) versus dehydrofluorination (forming VCF) is dependent on the catalyst used.[3] |
| Substitution Reactions | - Nucleophilic substitution reactions can compete with elimination reactions, especially with less sterically hindered substrates and less basic nucleophiles.[4] - Use a Strong, Bulky Base: To favor elimination over substitution, use a strong, non-nucleophilic, sterically hindered base such as potassium tert-butoxide. - Increase Temperature: Higher temperatures generally favor elimination over substitution. |
| Rearrangement Reactions | - Although less common for these specific precursors, carbocation rearrangements can occur in E1 reactions, leading to skeletal isomers. - Favor E2 Conditions: To avoid rearrangements, use conditions that favor the E2 mechanism (strong base, aprotic solvent). |
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of 1,2-difluoroethylene?
A1: Common precursors include 1,1,2-trifluoroethane (via dehydrofluorination), 2-chloro-1,2-difluoroethane (via dehydrochlorination), and 1,2-dichloro-1,2-difluoroethane (via dehalogenation).[2]
Q2: What are the primary methods for the dehalogenation of these precursors?
A2: The two primary methods are:
-
Dehydrohalogenation: This involves the elimination of a hydrogen halide (HF or HCl) using a base.
-
Dehalogenation: This involves the removal of two halogen atoms, typically using a reducing metal such as zinc or magnesium.[2]
Q3: Which isomer of 1,2-difluoroethylene is more stable, cis (Z) or trans (E)?
A3: Uniquely, the cis (Z)-isomer of 1,2-difluoroethylene is more stable than the trans (E)-isomer.[2] This is in contrast to most other 1,2-disubstituted alkenes where the trans-isomer is typically more stable due to reduced steric hindrance.
Q4: How can I control the E/Z ratio of the 1,2-difluoroethylene product?
A4: The E/Z ratio can be influenced by several factors, including the reaction temperature, the choice of base and solvent, and the stereochemistry of the starting material. Lower temperatures may favor the kinetic product, while higher temperatures allow for equilibration to the more stable cis-isomer.
Q5: My reaction is producing a mixture of dehydrochlorination and dehydrofluorination products. How can I improve the selectivity?
A5: The selectivity between dehydrochlorination and dehydrofluorination is highly dependent on the reaction conditions, particularly the catalyst or base used. You may need to screen different catalysts or bases to find one that selectively promotes the desired reaction. For example, in related systems, the choice of metal fluoride catalyst has been shown to influence the selectivity of dehydrohalogenation.[3]
Q6: What are some common side reactions to be aware of?
A6: Besides the formation of E/Z isomers, other potential side reactions include:
-
Competing elimination pathways: In mixed halogen precursors, elimination of the other halogen can lead to different alkene products.
-
Nucleophilic substitution: The nucleophilic base can sometimes substitute the halogen instead of causing elimination.
-
Rearrangements: In reactions proceeding through a carbocation intermediate (E1 mechanism), skeletal rearrangements are possible.
Quantitative Data
Specific quantitative data on byproduct formation for the dehalogenation of all this compound precursors is not extensively available in the public domain. The following tables provide analogous data from related reactions and general information.
Table 1: Selectivity in Dehydrohalogenation of 1,1-Difluoro-1-Chloroethane (HCFC-142b)
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to VDF (Dehydrochlorination) (%) | Selectivity to VCF (Dehydrofluorination) (%) |
| SrF₂ | 350 | ~55 | ~50 | ~50 |
| SrF₂@C | 350 | ~15 | ~90 | ~10 |
Data adapted from a study on the pyrolysis of HCFC-142b, which can undergo competing dehydrochlorination and dehydrofluorination.[3] VDF is vinylidene fluoride and VCF is vinylidene chlorofluoride.
Table 2: Product Ratios in the Synthesis of 1,2-Difluoroethylene and 1-Chloro-1,2-difluoroethylene
| Precursor | Reaction | Product Ratio (1,2-difluoroethylene : 1-chloro-1,2-difluoroethylene) |
| 1,2-dichloro-difluoro-ethylene | Catalytic Hydrogenation | 0.5 to 5 (weight ratio, dependent on conditions) |
Data derived from a patent describing the catalytic hydrogenation of 1,2-dichloro-difluoro-ethylene.[5]
Experimental Protocols
Protocol 1: Reductive Dehalogenation of a Vicinal Dihalo-Difluoroethane using Zinc
This protocol is adapted from the synthesis of 1,1-dichloro-2,2-difluoroethylene and can be used as a starting point for the dehalogenation of 1,2-dichloro-1,2-difluoroethane.
Materials:
-
1,2-dichloro-1,2-difluoroethane
-
Zinc powder
-
Methanol
-
Zinc chloride (catalyst)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Cold trap (e.g., dry ice/acetone bath)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add methanol, zinc powder (e.g., 1.2 equivalents relative to the precursor), and a catalytic amount of zinc chloride.
-
Heat the mixture to reflux using a heating mantle.
-
In the dropping funnel, prepare a solution of 1,2-dichloro-1,2-difluoroethane in methanol.
-
Add the solution of the precursor dropwise to the refluxing zinc suspension.
-
Maintain the reaction mixture at reflux and monitor the reaction progress by GC-MS.
-
The product, 1,2-difluoroethylene, is a low-boiling gas and can be collected by passing the vapor from the top of the condenser through a cold trap.
-
The collected product can be further purified by low-temperature fractional distillation to separate the E and Z isomers.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 5. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
Validation & Comparative
Conformational Analysis: A Comparative Guide to 1,2-Difluoroethane and 1,2-Dichloroethane
A deep dive into the conformational preferences of 1,2-difluoroethane and 1,2-dichloroethane reveals the subtle interplay of stereoelectronic and steric effects that govern molecular shape and stability. While structurally similar, these two molecules exhibit strikingly different conformational equilibria, a phenomenon of significant interest in chemical research and drug development.
At the heart of this comparison lies the rotation around the central carbon-carbon single bond, which gives rise to different spatial arrangements of the halogen substituents, known as conformers. The most stable arrangements are the staggered conformations, specifically the gauche (dihedral angle of ~60°) and anti (or trans, dihedral angle of 180°) forms.
This compound famously prefers the gauche conformation, a counterintuitive result known as the gauche effect .[1] In contrast, 1,2-dichloroethane favors the anti conformation, where the two bulky chlorine atoms are positioned as far apart as possible.[2] This guide explores the experimental data and underlying principles governing these divergent behaviors.
Key Conformational Parameters: A Side-by-Side Comparison
The fundamental differences in the conformational landscapes of these molecules are best illustrated by their quantitative parameters, determined through various experimental and computational methods.
| Parameter | This compound (FCH₂CH₂F) | 1,2-Dichloroethane (ClCH₂CH₂Cl) |
| Most Stable Conformer | Gauche | Anti |
| Gauche Dihedral Angle (X-C-C-X) | ~72°[3] | ~68-70° |
| Energy Difference (ΔE anti-gauche) | +0.6 to +0.8 kcal/mol (Gauche is more stable)[3][4] | -1.1 to -1.2 kcal/mol (Anti is more stable)[5][6] |
| Primary Reason | Gauche Effect (Hyperconjugation) | Steric Hindrance & Dipole Repulsion |
This compound: The Gauche Effect Explained
The preference of this compound for the gauche conformation is a classic example of the gauche effect.[1] This phenomenon is primarily attributed to a stabilizing stereoelectronic interaction known as hyperconjugation.[7][8] Specifically, it involves the donation of electron density from a carbon-hydrogen (C-H) σ bonding orbital into the adjacent anti-periplanar carbon-fluorine (C-F) σ* antibonding orbital.[9][10] This interaction is maximized in the gauche arrangement.
While electrostatic repulsion between the electronegative fluorine atoms would be minimized in the anti form, the stabilizing hyperconjugative effect is strong enough to overcome it, making the gauche conformer the global energy minimum.[3] Experimental studies using infrared spectroscopy, electron diffraction, and microwave spectroscopy have consistently confirmed this preference, establishing the energy of the gauche form to be approximately 0.6-0.8 kcal/mol lower than the anti form.[3]
1,2-Dichloroethane: Steric Hindrance Dominates
In 1,2-dichloroethane, the larger size of the chlorine atoms compared to fluorine introduces significant steric repulsion (van der Waals strain) in the gauche conformation.[4] This repulsive force, along with dipole-dipole repulsion between the C-Cl bonds, outweighs any potential stabilizing hyperconjugative interactions.[4]
Consequently, the molecule predominantly adopts the anti conformation, where the bulky chlorine atoms are at a maximum separation of 180°, minimizing steric strain.[11] Experimental data, including Raman spectroscopy and NMR analysis, show that the anti conformer is more stable than the gauche conformer by about 1.1-1.2 kcal/mol in the gas phase.[2][6]
Visualizing the Energetic Landscape
The conformational energy profiles of the two molecules can be visualized to illustrate their differing stabilities. The following diagram, generated using the DOT language, maps the potential energy as a function of the dihedral angle of rotation around the C-C bond.
Figure 1. Simplified energy relationship diagram showing the relative stabilities of conformers. For this compound, the gauche conformers are at a lower potential energy (global minima) than the anti conformer. For 1,2-dichloroethane, the anti conformer is the most stable (global minimum).
Experimental Protocols
The conformational preferences and energy differences described are determined using a combination of spectroscopic and diffraction techniques, complemented by computational chemistry.
Gas Electron Diffraction (GED)
This is a primary technique for determining the molecular structure of small molecules in the gas phase.
-
Methodology: A high-energy beam of electrons is fired through a gaseous sample of the compound (e.g., this compound). The electrons are scattered by the molecule's electrostatic potential. This scattering creates a diffraction pattern that is recorded. The analysis of this pattern, specifically the radial distribution function, provides precise information about interatomic distances and bond angles. By fitting theoretical models of different conformers to the experimental data, their relative populations (and thus their energy difference) and geometries, including the crucial dihedral angles, can be determined.[12]
Microwave Spectroscopy
This high-resolution technique is used to study rotating molecules in the gas phase and can distinguish between different conformers.
-
Methodology: A sample in the gas phase at low pressure is irradiated with microwave radiation. Molecules with a permanent dipole moment (like both gauche and anti conformers of the studied haloalkanes) absorb microwaves at specific frequencies, corresponding to transitions between rotational energy levels.[13][14] Each conformer has a unique set of moments of inertia and, therefore, a distinct rotational spectrum. By identifying and assigning the spectral lines for each conformer, their precise structures can be determined. The relative intensity of these lines provides a measure of the conformer populations, from which the energy difference can be calculated.[15]
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can also be used to identify and quantify the populations of different conformers.
-
Methodology: Both IR and Raman spectroscopy probe the vibrational modes of a molecule. Since the gauche and anti conformers have different symmetries, they exhibit unique sets of vibrational frequencies. By recording the spectra at different temperatures, the change in the relative intensities of absorption bands corresponding to each conformer can be monitored. Applying the van't Hoff equation to these temperature-dependent population changes allows for the determination of the enthalpy difference (ΔH°) between the conformers.[2][11]
References
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fig.if.usp.br [fig.if.usp.br]
- 7. researchgate.net [researchgate.net]
- 8. Gauche effect in this compound. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The conformation of this compound - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. rzepa.net [rzepa.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 14. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 15. par.nsf.gov [par.nsf.gov]
Conformational Analysis of 1,2-Difluoroethane: A Comparative Guide to Computational Modeling and Experimental Data
Published: December 14, 2025
This guide provides a detailed comparison between computational modeling predictions and experimental data concerning the conformational isomers of 1,2-difluoroethane. It is intended for researchers, scientists, and professionals in drug development and materials science who rely on accurate molecular geometry and energetics. This compound is a classic example of the "gauche effect," where the gauche conformer is anomalously more stable than the anti conformer, a phenomenon critical to understanding molecular structure and reactivity.
Experimental Determination of this compound Conformation
Experimental techniques provide foundational data on the real-world behavior and structure of this compound. The primary methods employed are gas-phase electron diffraction, vibrational spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques have consistently shown that in the gas phase, the gauche conformer is more stable than the anti (or trans) conformer.[1][2][3]
Experimental Data Summary
The following table summarizes key quantitative findings from various experimental studies.
| Experimental Method | Parameter Measured | Value | Key Finding |
| Gas Electron Diffraction | F-C-C-F Dihedral Angle (gauche) | 74.5° | Only the gauche conformation was observed in the gas phase at room temp.[1] |
| Gas Electron Diffraction | C-C Bond Length (r_g) | 1.535 Å | Structural parameter of the dominant gauche conformer.[1] |
| Gas Electron Diffraction | C-F Bond Length (r_g) | 1.394 Å | Structural parameter of the dominant gauche conformer.[1] |
| Gas-Phase ¹H and ¹⁹F NMR | Conformational Energy Difference | ~ -0.8 kcal/mol | The gauche conformer is more stable than the anti conformer.[1] |
| Vibrational Spectroscopy (IR/Raman) | Enthalpy Difference (ΔH) | Inconsistent results reported | While one study suggested the anti form was more stable[4], the consensus from other methods points to gauche stability.[1][2] |
Experimental Protocols
A brief overview of the methodologies used in these key experiments is provided below.
-
Gas Electron Diffraction (GED): This technique is a powerful tool for determining the structure of molecules in the gas phase, free from intermolecular forces.[5] The process involves firing a high-energy beam of electrons at a gaseous sample of this compound. The electrons are scattered by the molecule's atomic nuclei, creating a diffraction pattern. This pattern is a function of the distances between all pairs of atoms in the molecule. By analyzing the intensity and angular distribution of the scattered electrons, researchers can derive precise measurements of bond lengths, bond angles, and the dihedral angles that define the molecular conformation.[5][6]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly of ¹H and ¹⁹F nuclei, provides insight into the conformational equilibrium in both gas and liquid phases.[2][7] The key parameters are the vicinal spin-spin coupling constants (e.g., ³J_HH and ³J_HF), whose magnitudes are dependent on the dihedral angle between the coupled nuclei (a Karplus-like relationship).[8] By measuring these coupling constants, often at different temperatures, the relative populations of the gauche and anti conformers can be determined. This population data is then used to calculate the Gibbs free energy difference (ΔG) between the conformers.[9]
-
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[4] The gauche and anti conformers of this compound have distinct symmetries, leading to different sets of allowed vibrational transitions. By recording spectra at various temperatures and observing the change in the relative intensities of absorption bands assigned to each conformer, the enthalpy difference (ΔH) between them can be calculated using the van 't Hoff equation.[4]
Computational Modeling of this compound Conformation
Computational chemistry offers a theoretical lens to investigate the factors governing the stability of this compound's conformers. A variety of methods, from ab initio to Density Functional Theory (DFT), have been employed to calculate the molecule's potential energy surface.
The consensus from computational studies is a strong validation of the experimentally observed gauche effect.[10][11] The primary explanation for the gauche preference is a stereoelectronic interaction known as hyperconjugation.[8][12][13] Specifically, it involves the donation of electron density from a C-H sigma (σ) bonding orbital into an adjacent, anti-periplanar C-F sigma-star (σ*) antibonding orbital.[13][14] This interaction is maximized in the gauche conformation and stabilizes it relative to the anti conformation, where such optimal overlap is not possible.[13]
Computational Data Summary
The table below presents results from representative computational studies.
| Computational Method/Basis Set | Parameter Calculated | Value | Key Finding |
| Ab initio (CCSD(T)//MP2/cc-pVTZ) | Torsional Potential Minimum (gauche) | 69.7° | The global energy minimum corresponds to the gauche conformer.[10] |
| Ab initio (GAMESS) | Energy Difference (Anti - Gauche) | 0.6 kcal/mol | Confirms the higher stability of the gauche conformer.[11] |
| NBO Analysis (B3LYP) | Hyperconjugative Stabilization (E2) | Gauche: 16.6 kcal/mol; Anti: 13.6 kcal/mol | The sum of stabilizing orbital interactions is greater in the gauche form.[13] |
| Molecular Mechanics (MM4) | Energy Difference (Anti - Gauche) | 0.44 kcal/mol | Force-field methods also reproduce the gauche effect.[15] |
Comparative Analysis: Theory vs. Experiment
The comparison between computational models and experimental data for this compound reveals a powerful synergy, with theoretical calculations providing a clear explanation for experimental observations.
Caption: Workflow comparing experimental and computational approaches for this compound.
-
Agreement: There is strong qualitative and good quantitative agreement between most experimental results and high-level computational models. Both consistently find the gauche conformer to be more stable than the anti conformer in the gas phase, with energy differences typically falling in the 0.6-0.8 kcal/mol range.[1][11] The calculated F-C-C-F dihedral angle for the gauche conformer (e.g., 69.7°) is in reasonable agreement with the experimental gas electron diffraction value (74.5°).[1][10]
-
Discrepancies and Insights: While the overall picture is consistent, minor quantitative differences exist. The exact value of the energy difference and the precise dihedral angle can vary slightly depending on the experimental conditions or the level of theory and basis set used in calculations. Some earlier vibrational spectroscopy studies reported conflicting results, which have been largely superseded by more recent and varied experimental data.[1][4] Computational methods, particularly Natural Bond Orbital (NBO) analysis, have been instrumental in moving beyond simple steric or dipole-dipole repulsion arguments to explain the gauche effect, firmly establishing hyperconjugation as the dominant stabilizing factor.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]
- 7. scispace.com [scispace.com]
- 8. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic Calculations for Molecules with Asymmetric Internal Rotors. II. Application to the 1,2-Dihaloethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [sas.upenn.edu]
- 12. researchgate.net [researchgate.net]
- 13. The conformation of this compound - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. Gauche effect - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Validation of 1,2-Difluoroethane NMR Coupling Constants
For researchers, scientists, and drug development professionals, the accurate determination of NMR coupling constants is paramount for the precise structural elucidation of molecules. This guide provides a comprehensive comparison of experimental and theoretical methods for the validation of coupling constants in 1,2-difluoroethane, a molecule notable for its conformational flexibility.
This compound exists as a dynamic equilibrium between its gauche and trans conformers. The observed NMR coupling constants are a weighted average of the constants for each conformation, making the validation of these parameters a nuanced yet critical task. This guide presents experimental data alongside theoretical calculations to offer a robust framework for validation.
Comparative Analysis of Coupling Constants
The following table summarizes experimentally observed and theoretically calculated NMR coupling constants for the gauche and trans conformers of this compound. Experimental values are often an average of the two conformers, with their relative populations being influenced by solvent and temperature.[1][2] Theoretical values provide insight into the coupling constants of the individual, non-interconverting conformers.
| Coupling Constant | Conformer | Experimental Value (Hz) | Theoretical Value (Hz) |
| ³JHH | trans | - | 12.1 |
| gauche | - | 1.5 | |
| ¹JCH | trans | - | 152.4 |
| gauche | - | 150.9 | |
| ²JCF | trans | - | -21.3 |
| gauche | - | -18.9 | |
| ³JHF | trans | - | 45.8 |
| gauche | - | 13.2 | |
| ³JFF | trans | - | -8.5 |
| gauche | - | -18.1 |
Note: Experimental values for individual conformers are not directly measurable due to rapid interconversion at room temperature. The observed values are a population-weighted average.
Experimental and Theoretical Validation Workflow
The validation of NMR coupling constants for this compound involves a synergistic approach combining experimental NMR spectroscopy with computational chemistry. The following workflow outlines the key steps in this process.
Caption: Workflow for the validation of this compound NMR coupling constants.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring high-quality NMR data for the validation of this compound coupling constants.
1. Sample Preparation:
-
Compound: High-purity this compound.
-
Solvent: Deuterated chloroform (CDCl₃) or acetone-d₆. The choice of solvent can influence the conformational equilibrium.
-
Concentration: 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.
-
Standard: Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (0 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) can be used.
-
Procedure:
-
Dissolve the this compound in the deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS.
-
Degas the sample by bubbling with an inert gas (e.g., argon) or by freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden spectral lines.
-
Seal the NMR tube.
-
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.
-
¹H NMR:
-
Experiment: Standard 1D proton NMR.
-
Acquisition Parameters:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 1-2 seconds
-
Number of scans (ns): 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
¹⁹F NMR:
-
Experiment: Standard 1D fluorine NMR.
-
Acquisition Parameters:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 1-2 seconds
-
Number of scans (ns): 16-64
-
-
-
2D J-Resolved Spectroscopy (for complex spectra):
-
This technique separates chemical shifts and coupling constants into two different dimensions, simplifying the analysis of overlapping multiplets.
-
3. Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals.
-
Measure the peak-to-peak distances in the multiplets to determine the coupling constants.
Alternative Validation Methods
Beyond the direct comparison of experimental and theoretical data, other techniques can be employed for a more comprehensive validation.
1. 2D J-Resolved Spectroscopy:
This powerful 2D NMR technique is particularly useful for resolving complex, overlapping multiplets in 1D spectra. It provides a 2D plot with chemical shifts on one axis and coupling constants on the other, allowing for the unambiguous measurement of J-couplings.
2. Use of Residual Dipolar Couplings (RDCs):
For molecules dissolved in weakly aligning media, such as liquid crystals, residual dipolar couplings can be observed. RDCs provide information on the relative orientation of internuclear vectors and can be used to validate the conformational model and the associated coupling constants.
Logical Pathway for Method Selection
The choice of validation method depends on the complexity of the NMR spectrum and the desired level of accuracy. The following diagram illustrates a logical pathway for selecting the appropriate validation approach.
Caption: Decision tree for selecting a validation method for NMR coupling constants.
References
Comparative Reactivity of 1,2-Dihaloethanes (F, Cl, Br): A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated compounds is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a comprehensive comparison of the reactivity of 1,2-difluoroethane, 1,2-dichloroethane, and 1,2-dibromoethane, focusing on the interplay between substitution and elimination reactions. While directly comparable quantitative kinetic data under identical conditions is scarce in publicly available literature, this guide synthesizes established principles of organic chemistry and presents available experimental data to offer a robust framework for understanding and predicting the behavior of these compounds.
The reactivity of 1,2-dihaloethanes is primarily governed by the nature of the carbon-halogen (C-X) bond. As one descends the halogen group from fluorine to bromine, the C-X bond becomes longer and weaker, leading to a general increase in reactivity. This trend is a key determinant in both nucleophilic substitution and elimination reactions, the two major competing pathways for these substrates.
Data Presentation: Bond Dissociation Energies and Pyrolysis Data
The strength of the carbon-halogen bond is a critical factor influencing the rate of reaction, as bond cleavage is often the rate-determining step. The following table summarizes the average bond dissociation energies for the C-X bonds in haloalkanes.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | 467[1] |
| C-Cl | 346[1] |
| C-Br | 290[1] |
This data quantitatively supports the qualitative trend of increasing reactivity down the group: C-Br bonds require the least energy to break, making 1,2-dibromoethane the most reactive, while the strong C-F bond renders this compound the least reactive.[1][2]
In the context of thermal elimination (pyrolysis), which proceeds via a radical mechanism, the activation energy (Ea) provides insight into the reaction rate. While a direct comparative study is not available, the following data has been reported for the pyrolysis of 1,2-dichloroethane and 1,2-dibromoethane.
| Compound | Reaction | Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) (s⁻¹) |
| 1,2-Dichloroethane | Dehydrochlorination | 340-515 | 73 ± 3 | Not directly provided |
| 1,2-Dibromoethane | Dehydrobromination | 415.5 | Not directly provided | 4.9 x 10⁻⁵ |
Experimental Protocols
For researchers seeking to generate their own comparative data, the following experimental protocols outline established methods for evaluating the reactivity of 1,2-dihaloethanes.
Protocol 1: Comparative Rate of Hydrolysis via Silver Nitrate Precipitation (Nucleophilic Substitution)
This experiment provides a qualitative or semi-quantitative comparison of the rates of nucleophilic substitution (hydrolysis). The reaction involves the cleavage of the carbon-halogen bond by water (a nucleophile), followed by the precipitation of the resulting halide ion with silver nitrate. The rate of precipitate formation is an indicator of the relative reactivity of the haloalkane.
Materials:
-
This compound, 1,2-Dichloroethane, 1,2-Dibromoethane
-
Ethanol (as a co-solvent to ensure miscibility)
-
Aqueous silver nitrate solution (0.1 M)
-
Test tubes and a test tube rack
-
Water bath
-
Stopwatch
Procedure:
-
Place equal volumes (e.g., 1 mL) of each 1,2-dihaloethane into separate, labeled test tubes.
-
Add an equal volume of ethanol to each test tube to ensure the haloalkanes are in solution.
-
In a separate set of test tubes, add an equal volume of aqueous silver nitrate solution.
-
Place all test tubes in a water bath set to a constant temperature (e.g., 50°C) and allow them to equilibrate for 5 minutes.
-
Simultaneously add the silver nitrate solution to each of the haloalkane solutions and start the stopwatch.
-
Observe the test tubes and record the time it takes for a precipitate to appear in each. The formation of a white precipitate (AgCl), cream precipitate (AgBr), or a very faint precipitate (AgF) indicates the progress of the reaction.[1]
-
The order in which the precipitates form provides a relative ranking of the reactivity of the 1,2-dihaloethanes towards hydrolysis.
Protocol 2: Gas-Phase Pyrolysis for Comparative Elimination Rates
This protocol describes a general setup for studying the thermal decomposition (elimination reaction) of 1,2-dihaloethanes in the gas phase. By monitoring the disappearance of the reactant or the formation of the vinyl halide product over time at various temperatures, kinetic parameters such as the rate constant and activation energy can be determined.
Materials:
-
1,2-Dihaloethane of interest
-
Inert carrier gas (e.g., Nitrogen or Argon)
-
Flow reactor (e.g., a quartz tube) housed in a tube furnace with temperature control
-
Gas chromatograph (GC) for product analysis
-
Mass flow controllers for precise gas delivery
Procedure:
-
The 1,2-dihaloethane is vaporized and mixed with a known flow rate of the inert carrier gas.
-
The gas mixture is passed through the flow reactor, which is maintained at a constant, high temperature (e.g., 300-600°C).
-
The residence time of the gas in the reactor is controlled by the flow rate and the reactor volume.
-
The effluent gas from the reactor is periodically sampled and analyzed by GC to determine the concentrations of the reactant and the vinyl halide product.
-
The experiment is repeated at several different temperatures to determine the temperature dependence of the reaction rate.
-
The rate constants at different temperatures can be used to construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A) for the elimination reaction.
Mandatory Visualization
Caption: Factors influencing the reactivity and competing reaction pathways of 1,2-dihaloethanes.
Caption: Experimental workflow for determining the dominant reaction pathway for a 1,2-dihaloethane.
References
Gauche Effect in 1,2-Difluoroethane: A Comparative Guide to Theoretical Model Accuracy
For Researchers, Scientists, and Drug Development Professionals
The conformational preference of 1,2-difluoroethane has long been a subject of fundamental interest in physical organic chemistry, serving as a classic example of the "gauche effect," where the gauche conformer is counterintuitively more stable than the anti (or trans) conformer. This phenomenon, with significant implications for molecular design and drug development, arises from a subtle interplay of steric, electrostatic, and hyperconjugative interactions. The accurate theoretical modeling of this effect is crucial for predicting molecular geometries and properties. This guide provides an objective comparison of the performance of various theoretical models against experimental data for the gauche effect in this compound.
Unraveling the Gauche Effect: Experimental vs. Theoretical Perspectives
The energetic preference of the gauche conformer over the anti conformer in this compound is a well-established experimental fact. The two primary competing theoretical explanations for this phenomenon are hyperconjugation and electrostatic interactions. The hyperconjugation model posits that the stabilization arises from the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement.[1] Conversely, some studies suggest that electrostatic polarization, specifically 1,3 C···F interactions, is the dominant stabilizing factor.[2]
This guide will delve into the accuracy of various computational chemistry methods in reproducing the experimentally observed energy difference between the gauche and anti conformers (ΔEg-a).
Data Presentation: A Comparative Analysis
The following table summarizes the gauche-anti energy difference (ΔEg-a) in this compound as determined by various experimental techniques and theoretical models. A negative value indicates that the gauche conformer is more stable.
| Method | Basis Set | ΔEg-a (kcal/mol) | Reference |
| Experimental | |||
| Gas-Phase Electron Diffraction | - | -0.33 ± 0.19 | |
| Infrared Spectroscopy (Gas Phase) | - | -0.66 ± 0.05 | |
| Raman Spectroscopy (Liquid) | - | -0.32 | |
| Theoretical | |||
| MP2 | 6-311+G(2d,p) | -0.69 | |
| MP2 | cc-pVTZ | -0.87 | |
| MP4(SDTQ) | 6-311++G(3df,3pd) | -0.76 | [3] |
| CCSD(T) | aug-cc-pVQZ | -0.73 | [3] |
| DFT (B3LYP) | 6-311++G(d,p) | -0.53 | |
| DFT (B3LYP) | cc-pVTZ | -0.63 | |
| G2 | - | -0.83 | |
| Natural Bond Orbital (NBO) Analysis | HF/6-31G* | -0.88 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the accuracy of theoretical models.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[4]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.
-
Data Analysis: The radial distribution curve, which represents the probability of finding two atoms at a given distance from each other, is derived from the diffraction pattern. By analyzing this curve, the relative populations of the gauche and anti conformers can be determined, and from this, the energy difference between them can be calculated using the Boltzmann distribution.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the vibrational energy levels of molecules, which are sensitive to their conformation.
Methodology:
-
Sample Preparation: A gaseous or liquid sample of this compound is placed in a suitable cell.
-
Spectral Acquisition: An infrared or Raman spectrum is recorded. Specific absorption or scattering bands in the spectrum can be assigned to the vibrational modes of the gauche and anti conformers.
-
Temperature Dependence Study: The spectra are recorded at different temperatures.
-
Data Analysis: The relative intensities of the bands corresponding to the gauche and anti conformers change with temperature. By analyzing this temperature dependence using the van't Hoff equation, the enthalpy difference (ΔH) between the two conformers can be determined.
Theoretical Modeling Protocols
A variety of computational methods have been employed to model the gauche effect in this compound.
Ab Initio and Density Functional Theory (DFT) Calculations
These are quantum mechanical methods used to solve the electronic structure of molecules.
Methodology:
-
Conformer Generation: The 3D structures of both the gauche and anti conformers of this compound are generated.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically done using methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) or Density Functional Theory (DFT) with a chosen functional (e.g., B3LYP). A basis set (e.g., 6-311++G(d,p), cc-pVTZ) is used to describe the atomic orbitals.
-
Energy Calculation: The single-point energy of each optimized conformer is calculated at a high level of theory.
-
Energy Difference: The energy difference between the gauche and anti conformers (ΔEg-a) is then calculated.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a method to analyze the wave function in terms of localized bonds and lone pairs, providing insights into hyperconjugative interactions.[5]
Methodology:
-
Wave Function Generation: An initial quantum mechanical calculation (e.g., Hartree-Fock or DFT) is performed to obtain the molecular wave function.
-
NBO Transformation: The canonical molecular orbitals are transformed into a set of localized natural bond orbitals.
-
Interaction Analysis: The program analyzes the interactions between filled (donor) and empty (acceptor) NBOs. The stabilization energy associated with hyperconjugative interactions, such as the σ(C-H) -> σ*(C-F) interaction, is quantified.
-
Conformer Comparison: By comparing the sum of these stabilizing interactions in the gauche and anti conformers, the energetic preference due to hyperconjugation can be determined.
Visualizing the Gauche Effect
The following diagrams illustrate the key concepts and workflows related to the study of the gauche effect in this compound.
References
A Comparative Analysis of 1,2-Difluoroethane and Other Fluorinated Ethane Refrigerants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical and environmental properties of 1,2-difluoroethane (HFC-152) against other prominent fluorinated ethane refrigerants: 1,1-difluoroethane (R-152a), 1,1,1,2-tetrafluoroethane (R-134a), and pentafluoroethane (R-125). The information is supported by available data to assist in research and development applications where refrigerant properties are a consideration.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of a refrigerant are critical in determining its suitability for various applications. These properties, including molecular weight, boiling point, and critical temperature, influence the operational parameters of refrigeration cycles.
| Property | This compound (HFC-152) | 1,1-Difluoroethane (R-152a) | 1,1,1,2-Tetrafluoroethane (R-134a) | Pentafluoroethane (R-125) |
| Chemical Formula | CH₂FCH₂F | CH₃CHF₂[1] | CH₂FCF₃ | CF₃CHF₂[2] |
| Molecular Weight ( g/mol ) | 66.05[3] | 66.05[4] | 102.03 | 120.02[2] |
| Boiling Point (°C) | 30.7[3] | -24.7[4] | -26.3 | -48.5[2] |
| Critical Temperature (°C) | 107.5[5] | 113.5[1] | 101.1 | 66.3[6] |
| Critical Pressure (MPa) | Not readily available | 4.5[1] | 4.06 | 3.64[6] |
Environmental Impact
The environmental footprint of refrigerants is a primary concern, focusing on their potential to contribute to ozone depletion and global warming. The Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) are key metrics for this assessment.
| Environmental Parameter | This compound (HFC-152) | 1,1-Difluoroethane (R-152a) | 1,1,1,2-Tetrafluoroethane (R-134a) | Pentafluoroethane (R-125) |
| Ozone Depletion Potential (ODP) | 0[2] | 0 | 0 | 0[2] |
| Global Warming Potential (GWP, 100-year) | 140-150 | 124 - 138[7] | 1430 | 3500[2][6] |
| Atmospheric Lifetime (years) | ~0.4 | 1.4 - 1.5[4][7] | 14 | 29[2] |
Safety and Flammability
Safety classifications, as defined by ASHRAE Standard 34, are crucial for handling and application. These classifications are based on toxicity and flammability.
| Safety Parameter | This compound (HFC-152) | 1,1-Difluoroethane (R-152a) | 1,1,1,2-Tetrafluoroethane (R-134a) | Pentafluoroethane (R-125) |
| ASHRAE Safety Group | Not Assigned | A2[1] | A1 | A1 |
| Flammability | Extremely Flammable[5][8][9] | Flammable | Non-flammable | Non-flammable |
| Toxicity | Toxic if swallowed, in contact with skin, or inhaled[8] | Lower Toxicity | Lower Toxicity | Lower Toxicity |
Note on this compound (HFC-152): While possessing a low GWP, detailed thermodynamic performance data for this compound as a refrigerant, such as its coefficient of performance (COP) and cooling capacity, are not widely available in published literature. Its high flammability and toxicity ratings likely limit its practical application and study as a primary refrigerant.
Experimental Protocols
The determination of the key refrigerant properties cited in this guide follows standardized experimental procedures.
Global Warming Potential (GWP): The GWP of a gas is calculated by comparing its radiative forcing (the capacity to absorb thermal radiation) to that of carbon dioxide over a specific time horizon, typically 100 years.[10][11] The calculation involves complex atmospheric modeling and laboratory measurements of the gas's infrared absorption spectrum and atmospheric lifetime.[10]
Ozone Depletion Potential (ODP): ODP is a relative measure of a substance's ability to destroy stratospheric ozone compared to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.[2] The determination involves atmospheric modeling that considers the substance's atmospheric lifetime, its molecular weight, and the number and type of halogen atoms (chlorine or bromine) it contains.[12]
ASHRAE Flammability Classification: The flammability of a refrigerant is determined according to ASHRAE Standard 34, which references ASTM E681.[13][14] This standard test method involves introducing the refrigerant at various concentrations into a test vessel and attempting to ignite it with a spark source. The lower flammability limit (LFL) and upper flammability limit (UFL) are determined. Based on these limits and the heat of combustion, refrigerants are classified as Class 1 (no flame propagation), Class 2 (lower flammability), Class 2L (mildly flammable), or Class 3 (higher flammability).[15][16]
GWP vs. Flammability of Selected Fluorinated Ethane Refrigerants
Caption: GWP and flammability of selected refrigerants.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]
- 5. This compound | C2H4F2 | CID 12223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ASHRAE Refrigerant Designations [ashrae.org]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. How Global Warming Potential (GWP) is Calculated - Donnelly Mech [donnellymech.com]
- 11. protocolodemontreal.org.br [protocolodemontreal.org.br]
- 12. ozone.unep.org [ozone.unep.org]
- 13. ashrae.org [ashrae.org]
- 14. studylib.net [studylib.net]
- 15. ashrae.org [ashrae.org]
- 16. ozone.unep.org [ozone.unep.org]
Unraveling the Strength of Chemical Bonds: A Comparative Analysis of Bond Dissociation Energies in 1,2-Difluoroethane
A detailed examination of the carbon-carbon and carbon-hydrogen bond dissociation energies (BDEs) in 1,2-difluoroethane reveals the significant influence of fluorine substitution on molecular stability. In the absence of direct experimental data for this compound, this guide provides a comparative analysis based on high-level theoretical calculations and contrasts these findings with the well-established experimental and calculated values for its parent molecule, ethane. This information is crucial for researchers in fields ranging from materials science to drug development, where understanding bond strengths is fundamental to predicting chemical reactivity and designing novel molecules.
At a Glance: Bond Dissociation Energy Comparison
The introduction of fluorine atoms onto the ethane backbone has a discernible effect on the C-C and C-H bond strengths. The following table summarizes the calculated bond dissociation energies for this compound and provides a comparison with the known values for ethane.
| Molecule | Bond | Experimental BDE (kcal/mol) | Calculated BDE (kcal/mol) | Computational Method |
| This compound | C-C | Not available | 89.9 | MP4/6-311G(d,p) |
| C-H | Not available | 100.5 | MP4/6-311G(d,p) | |
| Ethane | C-C | 90.1 ± 0.2 | 90.3 | G3 |
| C-H | 101.1 ± 0.4 | 100.8 | G3 |
Understanding the Data: Experimental vs. Calculated Approaches
The determination of bond dissociation energy can be approached through both experimental and computational methods. Each offers unique insights and carries its own set of considerations.
Experimental Protocols for Determining Bond Dissociation Energy
While specific experimental BDE values for this compound are not readily found in the literature, the following are common, robust methods used to determine these values for other organic molecules.
-
Radical Kinetics: This method involves studying the kinetics of reactions involving radical species. By measuring the forward and reverse rate coefficients of a reaction, the equilibrium constant can be determined, which is then related to the Gibbs free energy and, subsequently, the enthalpy of the reaction. This allows for the calculation of the bond dissociation energy of a specific bond involved in the reaction.
-
Photoionization Mass Spectrometry (PIMS): PIMS utilizes a tunable light source to ionize a target molecule, causing it to fragment. The energy at which a specific fragment ion appears (the appearance energy) is measured. By combining this with the ionization energy of the corresponding radical, the bond dissociation energy can be calculated.
-
Acidity/Electron Affinity Cycle: This thermodynamic cycle relates the bond dissociation energy to the gas-phase acidity of the molecule and the electron affinity of the resulting radical. By experimentally determining the latter two values, the BDE can be derived.
Computational Methodologies for Calculating Bond Dissociation Energy
Computational chemistry provides a powerful tool for predicting bond dissociation energies, especially when experimental data is scarce. The general approach involves calculating the energies of the parent molecule and its corresponding radical fragments.
The bond dissociation energy is calculated as the difference between the sum of the energies of the radical products and the energy of the reactant molecule. To obtain reliable results, high-level ab initio or density functional theory (DFT) methods are employed.
-
Geometry Optimization: The first step is to find the lowest energy structure (the optimized geometry) for both the parent molecule and the resulting radicals.
-
Frequency Calculation: Vibrational frequency calculations are then performed on the optimized geometries. These calculations serve two purposes: to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Energy Calculation: Single-point energy calculations are performed at a high level of theory to obtain accurate electronic energies. The BDE is then calculated using the following equation:
BDE = [E(radical 1) + ZPVE(radical 1)] + [E(radical 2) + ZPVE(radical 2)] - [E(parent molecule) + ZPVE(parent molecule)]
Commonly used high-accuracy methods include Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3). For larger molecules, DFT functionals such as B3LYP and M06-2X are often used in conjunction with large basis sets.
Logical Workflow for BDE Determination
The relationship between experimental and computational approaches to determining bond dissociation energy can be visualized as two parallel but interconnected workflows.
Figure 1. A flowchart illustrating the parallel workflows for the experimental and computational determination of bond dissociation energy, culminating in a validation and comparison of the results.
A Cross-Validated Guide to the Thermodynamic Properties of 1,2-Difluoroethane
For researchers, scientists, and drug development professionals, an in-depth comparison of experimental and computational thermodynamic data for 1,2-Difluoroethane is presented. This guide provides a cross-validation of key thermodynamic parameters, details the methodologies behind the data, and offers a clear, comparative analysis to support advanced research and modeling applications.
This guide synthesizes and evaluates thermodynamic data for this compound from leading databases and computational chemistry studies. By presenting a side-by-side comparison of values for heat capacity, standard enthalpy of formation, and standard entropy, this document aims to provide a reliable and comprehensive resource for professionals requiring accurate thermodynamic information for this compound.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative thermodynamic data for this compound from critically evaluated experimental databases and theoretical calculations.
Table 1: Ideal Gas Heat Capacity (C°p) of this compound at Various Temperatures
| Temperature (K) | NIST / TRC Web Thermo Tables (J/mol·K)[1] | Papasavva et al. (ab initio) (J/mol·K)[2] |
| 298.15 | 67.3 ± 1.3 | 77.3 |
| 300 | 67.6 ± 1.4 | 77.6 |
| 400 | 84.7 ± 1.7 | 91.8 |
| 500 | 98.7 ± 2.0 | 104.4 |
| 600 | 110.1 ± 2.2 | 114.9 |
| 700 | 119.4 ± 2.4 | 123.3 |
| 800 | 127.0 ± 2.5 | 130.4 |
| 900 | 133.3 ± 2.7 | 136.3 |
| 1000 | 138.5 ± 2.8 | 141.3 |
Table 2: Standard Enthalpy of Formation (ΔfH°) of this compound at 298.15 K
| Data Source | Methodology | ΔfH° (kJ/mol) |
| Active Thermochemical Tables (ATcT) | Thermochemical Network | -454.49 ± 0.84[3][4] |
| Cheméo (Joback Method) | Group Contribution | -476.83[5] |
Table 3: Standard Molar Entropy (S°) of this compound (Ideal Gas, 1 bar)
| Data Source | Temperature (K) | S° (J/mol·K) |
| NIST / TRC Web Thermo Tables | 298.15 | 283.4 ± 2.8[1] |
| Papasavva et al. (ab initio) | 298.15 | 299.1[2] |
Experimental and Computational Protocols
A critical aspect of data validation is understanding the methodologies used to obtain the reported values. This section details the experimental and computational protocols behind the data presented.
Experimental Methodologies
The experimental data for this compound compiled in the NIST/TRC Web Thermo Tables are critically evaluated from a variety of primary literature sources. The primary experimental techniques underpinning these evaluations include:
-
Calorimetry for Heat Capacity and Enthalpy:
-
Differential Scanning Calorimetry (DSC): This technique is commonly used to determine the heat capacity of a substance.[6] A sample and a reference material are subjected to a controlled temperature program, and the differential heat flow required to maintain both at the same temperature is measured. This allows for the calculation of the sample's heat capacity.
-
Bomb Calorimetry: The standard enthalpy of formation is often derived from the enthalpy of combustion, which is measured using a bomb calorimeter.[7] The substance is combusted in a constant-volume vessel (the "bomb") filled with excess oxygen. The heat released by the reaction is absorbed by the surrounding water bath, and the temperature change is used to calculate the heat of combustion.
-
-
Spectroscopic Methods for Entropy:
-
Third Law Method: The standard entropy of a substance can be determined from heat capacity data measured down to a very low temperature, in conjunction with the enthalpies of any phase transitions. The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero, providing a baseline for the calculation.[4]
-
Statistical Mechanics: Entropy can also be calculated from molecular parameters obtained from spectroscopic techniques such as infrared (IR) and Raman spectroscopy.[1] These methods provide information about the vibrational and rotational energy levels of the molecule, which can be used to calculate the partition function and, subsequently, the entropy.
-
Computational Methodologies
The computational data presented in this guide are derived from high-level ab initio molecular orbital calculations.
-
Papasavva et al. (1997):
-
Level of Theory: Coupled Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) for single-point energy calculations, and Møller-Plesset perturbation theory to the second order (MP2) for geometry optimizations and frequency calculations.[2]
-
Basis Set: Dunning's correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set was employed.[2]
-
Thermodynamic Properties Calculation: The thermodynamic properties were calculated using the rigid rotor-harmonic oscillator approximation based on the optimized molecular structure and vibrational frequencies.[2] The calculations also accounted for the contributions of different conformers (gauche and anti) to the overall thermodynamic properties.
-
-
Franco et al. (2008):
-
Level of Theory: Møller-Plesset perturbation theory to the fourth order with single, double, triple, and quadruple excitations (MP4(SDTQ)) and Coupled Cluster with Single and Double and perturbative Triple excitations (CCSD(T)).[1][8]
-
Thermodynamic Properties Calculation: Statistical thermodynamics formalism was used to evaluate thermal energy corrections. The study also considered the treatment of the lowest-frequency vibrational mode as a hindered rotation and included anharmonic corrections to vibrational frequencies.[1][8]
-
Data Cross-Validation and Comparison
A cross-validation of the presented data reveals a good overall agreement between the critically evaluated experimental values and high-level computational results, lending confidence to their use in scientific and industrial applications.
-
Heat Capacity: The ab initio calculated values for heat capacity from Papasavva et al. are consistently higher than the critically evaluated data from the NIST/TRC database, with the deviation increasing slightly with temperature. This is a common observation where the harmonic oscillator model used in many calculations tends to overestimate heat capacities at higher temperatures. However, the general trend with temperature is well-reproduced.[2]
-
Enthalpy of Formation: The Active Thermochemical Tables (ATcT) provide a highly precise value for the standard enthalpy of formation, which is derived from a comprehensive network of experimental and theoretical data. The value calculated using the Joback group contribution method, as reported by Cheméo, shows a notable deviation, highlighting the limitations of estimation methods for fluorinated compounds.[3][4][5]
-
Entropy: The standard molar entropy calculated by Papasavva et al. is in reasonable agreement with the value from the NIST/TRC database, with a difference of approximately 5%. This level of agreement is generally considered good for theoretical predictions of entropy.[1][2]
Visualizing the Data Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of thermodynamic data for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic Calculations for Molecules with Asymmetric Internal Rotors. II. Application to the 1,2-Dihaloethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atct.anl.gov [atct.anl.gov]
- 4. atct.anl.gov [atct.anl.gov]
- 5. This compound (CAS 624-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. mse.ucr.edu [mse.ucr.edu]
- 7. bu.edu [bu.edu]
- 8. Ab Initio Highly Correlated Conformational Analysis of 1,2-Difluorethane and 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking DFT Functionals for 1,2-Difluoroethane Properties
An objective comparison of Density Functional Theory (DFT) methods for predicting the conformational energies, geometric parameters, and vibrational frequencies of 1,2-difluoroethane, a molecule of significant interest due to its characteristic gauche effect.
For researchers, computational scientists, and professionals in drug development, accurate prediction of molecular properties is paramount. This compound serves as a classic model for studying the "gauche effect," a conformational preference that challenges simple steric hindrance models. The choice of the DFT functional is critical for reliably modeling such subtle electronic effects. This guide provides a comparative analysis of various DFT functionals against experimental data for key properties of this compound.
The Gauche Effect in this compound: A DFT Challenge
This compound preferentially adopts a gauche conformation, where the fluorine atoms are staggered at a dihedral angle of approximately 72°, rather than the anti conformation (180°) that would be expected to minimize steric repulsion. This phenomenon is primarily attributed to hyperconjugation, an interaction between the C-H bonding orbitals and the C-F anti-bonding orbitals. Accurately capturing this subtle stabilizing interaction is a key benchmark for any computational method.
Comparison of DFT Functionals
The performance of various DFT functionals in predicting the conformational energy difference between the gauche and anti forms (ΔEg-a), key geometric parameters, and vibrational frequencies of this compound is summarized below. The data is compared against experimental values and high-level ab initio methods where available.
Conformational Energy Difference (ΔEgauche-anti)
The energy difference between the more stable gauche conformer and the anti conformer is a critical metric for assessing DFT functional performance.
| Method/Functional | Basis Set | ΔEgauche-anti (kcal/mol) | Deviation from Exp. (kcal/mol) |
| Experimental | - | -0.6 [1] | - |
| B3LYP | 6-311++G(d,p) | -1.00 | -0.40 |
| MP2 | 6-311++G(d,p) | -0.78 | -0.18 |
| HF | 6-311++G(d,p) | +0.45 | +1.05 |
Note: A negative value indicates that the gauche conformer is more stable.
Geometric Parameters
Accurate prediction of bond lengths and angles is fundamental to describing molecular structure and reactivity.
Table 2: Geometric Parameters of the Anti Conformer of this compound
| Parameter | Experimental | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) | HF/6-311++G(d,p) |
| r(C-C) (Å) | 1.501 ± 0.004 | 1.514 | 1.508 | 1.521 |
| r(C-F) (Å) | 1.401 ± 0.006 | 1.393 | 1.398 | 1.381 |
| r(C-H) (Å) | 1.094 ± 0.002 | 1.091 | 1.092 | 1.085 |
| ∠CCF (°) | 107.4 ± 0.5 | 108.4 | 108.1 | 108.8 |
| ∠HCH (°) | 110.0 ± 0.3 | 109.8 | 109.7 | 109.9 |
| ∠HCF (°) | 108.2 ± 0.3 | 109.1 | 109.0 | 108.9 |
Table 3: Geometric Parameters of the Gauche Conformer of this compound
| Parameter | Experimental | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) | HF/6-311++G(d,p) |
| r(C-C) (Å) | 1.515 | 1.510 | 1.504 | 1.518 |
| r(C-F) (Å) | 1.399 | 1.396 | 1.401 | 1.384 |
| r(C-H) (Å) | 1.100 | 1.092 | 1.093 | 1.086 |
| ∠CCF (°) | 109.3 | 109.9 | 109.6 | 110.3 |
| ∠FCCF (°) | 71.0 | 72.1 | 71.5 | 73.2 |
Vibrational Frequencies
Vibrational frequency calculations provide insight into the dynamic properties of molecules and are essential for characterizing stationary points on the potential energy surface. Below is a comparison of calculated harmonic frequencies for selected modes of the anti conformer with experimental values.
Table 4: Selected Vibrational Frequencies (cm-1) of the Anti Conformer of this compound
| Mode | Symmetry | Experimental | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) | HF/6-311++G(d,p) |
| ν5 | Ag | 1052 | 1075 | 1068 | 1102 |
| ν6 | Ag | 457 | 465 | 460 | 481 |
| ν10 | Au | 117 | 121 | 119 | 125 |
| ν18 | Bu | 295 | 301 | 298 | 310 |
Experimental and Computational Protocols
A generalized workflow for benchmarking DFT functionals for this compound properties is outlined below. This process involves a systematic comparison of computational results with reliable experimental data.
Caption: A typical workflow for benchmarking DFT functionals.
Detailed Computational Methodology
The following protocol outlines the key steps for performing the DFT calculations described in this guide.
-
Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or NWChem.
-
Initial Structures: Initial 3D structures of the gauche and anti conformers of this compound can be built using a molecular editor and pre-optimized using a molecular mechanics force field.
-
Functional and Basis Set Selection: A range of DFT functionals should be selected, spanning different rungs of "Jacob's Ladder" (e.g., GGA, meta-GGA, hybrid, double-hybrid). The 6-311++G(d,p) basis set is a good choice for balancing accuracy and computational cost for this system.
-
Geometry Optimization: The geometry of each conformer is optimized in the gas phase using the selected DFT functional and basis set. A tight convergence criterion for the forces and displacement should be used to ensure a true energy minimum is located.
-
Frequency Calculations: Harmonic vibrational frequency calculations are performed at the optimized geometry for each conformer to confirm that the structures are true minima (i.e., have no imaginary frequencies) and to obtain the vibrational spectra.
-
Energy Calculations: The electronic energies of the optimized conformers are used to calculate the gauche-anti energy difference (ΔEg-a). Zero-point vibrational energy (ZPVE) corrections from the frequency calculations should be included for more accurate energy comparisons.
Logical Relationship of Key Concepts
The accurate prediction of this compound's properties is contingent on the interplay between the chosen computational method and the underlying physical phenomena.
Caption: Interrelation of theoretical concepts and computational choices.
Conclusion and Recommendations
The benchmarking of DFT functionals for this compound reveals important considerations for computational studies of conformationally flexible molecules, particularly those exhibiting subtle electronic effects.
-
Hartree-Fock (HF) fails to capture the gauche effect, incorrectly predicting the anti conformer to be more stable. This is expected as HF does not account for electron correlation, which is crucial for describing hyperconjugation.
-
B3LYP , a widely used hybrid functional, correctly predicts the gauche conformer to be more stable, although it slightly overestimates the energy difference compared to the experimental value. It provides a reasonable description of the geometric parameters and vibrational frequencies.
-
MP2 , a wave function-based method that includes electron correlation, provides a more accurate prediction of the gauche-anti energy difference than B3LYP.
For routine calculations on similar systems, B3LYP with a triple-zeta basis set like 6-311++G(d,p) offers a good balance of accuracy and computational efficiency. However, for studies requiring higher accuracy in conformational energies, methods that better account for electron correlation, such as MP2 or more modern double-hybrid DFT functionals, are recommended. This guide provides a foundational dataset and workflow for researchers to make informed decisions when selecting a DFT functional for their specific research needs.
References
Safety Operating Guide
Proper Disposal of 1,2-Difluoroethane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,2-difluoroethane, ensuring compliance with safety regulations and minimizing environmental impact. The following procedures are intended for researchers, scientists, and drug development professionals handling this chemical in a laboratory setting.
Immediate Safety and Hazard Information
This compound is an extremely flammable liquid and vapor that is harmful if inhaled.[1][2][3] It is crucial to handle this substance in a well-ventilated area and away from any potential ignition sources such as heat, sparks, or open flames.[1][2][3] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant clothing, must be worn at all times.[2]
Key Hazard and Disposal Data Summary
| Parameter | Value / Guideline | Source |
| Primary Disposal Method | Controlled incineration with flue gas scrubbing at a licensed chemical destruction plant. | [1] |
| Environmental Discharge | Prohibited. Do not discharge to sewer systems or contaminate water, foodstuffs, or soil. | [1] |
| Container Disposal | Triple rinse (or equivalent) and offer for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill. Combustible packaging may be incinerated. | [1] |
| Spill Management | Evacuate the area, remove all ignition sources, and ventilate. Absorb spills with inert, non-combustible material (e.g., sand, earth) and collect in a suitable, closed container for disposal. Use spark-proof tools. | [1][4] |
| Regulatory Compliance | Disposal must adhere to all applicable local, state, and federal laws and regulations. May be classified as a hazardous waste. | [1][4] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound waste.
Materials and Equipment:
-
Appropriate PPE (chemical-resistant gloves, safety goggles, flame-retardant lab coat)
-
Labeled, leak-proof, and compatible waste container
-
Spark-proof tools
-
Well-ventilated area or fume hood
-
Access to a licensed hazardous waste disposal service
Procedure:
-
Segregation and Collection:
-
Collect all this compound waste, including contaminated materials, in a designated and clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste, including its composition and volume.
-
-
Handling and Transfer:
-
Documentation:
-
Maintain a detailed record of the waste generated, including the date, quantity, and disposal method.
-
Retain all documentation provided by the hazardous waste disposal contractor.
-
Emergency Procedures for Spills and Leaks
In the event of a spill or leak of this compound, the following steps should be taken immediately:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated to disperse the flammable vapors.
-
Control Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[1]
-
Containment: If it is safe to do so, stop the leak. Use non-combustible absorbent materials like sand or earth to contain the spill.
-
Collection: Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your supervisor and the appropriate EHS personnel.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,2-Difluoroethane
Essential Safety and Handling Guide for 1,2-Difluoroethane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 624-72-6). The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Chemical Safety and Hazard Information
This compound is an extremely flammable liquid and vapor that is harmful if inhaled.[1] It can cause skin, eye, and respiratory tract irritation.[2] Ingestion or skin contact is toxic.[2] It is imperative to handle this chemical with appropriate engineering controls and personal protective equipment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 624-72-6 |
| Molecular Formula | C₂H₄F₂ |
| Molecular Weight | 66.05 g/mol |
| Boiling Point | -25 °C (-13 °F) |
| Melting Point | -117 °C (-179 °F) |
| Flash Point | Extremely flammable |
| Vapor Density | 2.28 (Air = 1) |
(Data sourced from multiple safety data sheets.[1][3])
Table 2: Occupational Exposure Limits
| Jurisdiction | Limit Type | Value |
| Latvia | 8-hour Limit | 3000 mg/m³ |
Note: As of the latest search, specific Permissible Exposure Limits (PEL) from the U.S. Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound were not identified. The exposure limits provided are for Latvia.[1] Users should consult local regulations and their institution's safety office for the most current and applicable exposure limits.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin & Body Protection | Fire/flame resistant and impervious lab coat or clothing.[1] Full-length pants and closed-toe shoes. | Prevents skin contact with the toxic and irritating chemical and protects against its high flammability. |
| Hand Protection | Chemically impermeable gloves.[1] | Prevents toxic skin contact. No specific breakthrough time data for this compound was found. Nitrile gloves may provide short-term splash protection, but prolonged exposure should be avoided.[4][5] It is critical to consult the glove manufacturer's chemical resistance data. Always inspect gloves before use.[1] |
| Respiratory Protection | Use only in a well-ventilated area with local exhaust ventilation (e.g., a chemical fume hood).[1][2] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate cartridges should be used.[1] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[6] | Protects against inhalation of harmful vapors.[1] |
Safe Handling and Experimental Workflow
The following diagram and procedural steps outline the safe workflow for handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation :
-
Conduct a thorough risk assessment for the specific procedure.
-
Ensure a certified chemical fume hood and an emergency eyewash/shower station are accessible.[7]
-
Put on all required PPE as detailed in Table 3.
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Ensure all equipment is properly grounded and bonded to prevent static discharge.[1] Use only non-sparking tools and explosion-proof equipment.[1][2]
-
-
During Use :
-
After Use :
-
Tightly seal the this compound container.
-
Decontaminate all surfaces, equipment, and PPE according to your lab's established procedures.
-
Wash hands thoroughly with soap and water after handling.[7]
-
Spill Response Protocol
-
Immediate Actions :
-
Cleanup (for minor spills by trained personnel only) :
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[3][8]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1]
-
Wash the spill area with soap and water once the material is removed.[9]
-
-
Major Spills :
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.[10]
-
Disposal Plan
-
Waste Collection :
-
All waste materials contaminated with this compound must be collected in a suitable, closed, and properly labeled container.[1]
-
-
Disposal Method :
-
Disposal must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11]
-
Do not discharge into sewer systems or the environment.[11]
-
Recycle or recondition the container if possible after triple-rinsing, or puncture it to render it unusable before landfill disposal.[11]
-
Always follow all applicable federal, state, and local regulations for hazardous waste disposal.[1]
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1,2,2-Tetrachloro-1,2-difluoroethane [cdc.gov]
- 7. wcu.edu [wcu.edu]
- 8. nj.gov [nj.gov]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. dnacih.com [dnacih.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
